molecular formula C2H6Cl2Ge B073609 Dimethylgermanium dichloride CAS No. 1529-48-2

Dimethylgermanium dichloride

Cat. No.: B073609
CAS No.: 1529-48-2
M. Wt: 173.6 g/mol
InChI Key: YQECBLVSMFAWIZ-UHFFFAOYSA-N
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Description

Dimethylgermanium dichloride (Me₂GeCl₂) is a highly valuable organometallic compound that serves as a pivotal precursor in advanced materials research and development. Its primary application lies in the synthesis of novel organogermanium polymers and heterocyclic compounds, where it acts as a fundamental building block for introducing the dimethylgermanium moiety. In the field of semiconductor technology, this reagent is instrumental in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing thin films, which are investigated for their potential in high-mobility electronic devices and optoelectronics. The compound's reactivity is characterized by the two labile chlorine atoms, which can undergo nucleophilic substitution, and the germanium center, which can coordinate to Lewis bases, facilitating the formation of complex molecular architectures and hybrid materials. Researchers utilize this compound to explore its use as a catalyst component in specific organic transformations and as a starting material for creating germanium-based nanomaterials with tailored optical and electronic properties. Its mechanism of action in these processes typically involves its initial hydrolysis or alcoholysis to form reactive intermediates, or its direct incorporation into a growing polymer or solid-state matrix. This high-purity reagent is essential for probing the structure-property relationships of germanium in organic and materials chemistry, offering a pathway to innovate in areas such as polymer science, nanotechnology, and next-generation semiconductor design.

Properties

IUPAC Name

dichloro(dimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQECBLVSMFAWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6Cl2Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30165156
Record name Dichlorodimethylgermane
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Molecular Weight

173.60 g/mol
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CAS No.

1529-48-2
Record name Germane, dichlorodimethyl-
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Record name Dichlorodimethylgermane
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Record name Dichlorodimethylgermane
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Record name Dichlorodimethylgermane
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Foundational & Exploratory

Dimethylgermanium Dichloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1529-48-2

This technical guide provides an in-depth overview of Dimethylgermanium dichloride, a versatile organogermanium compound with applications in chemical synthesis and potential relevance to proteomics research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and reactivity.

Core Properties and Data

This compound, also known as dichlorodimethylgermane, is a colorless to straw-colored liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of various organogermanium compounds.[2][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1529-48-2[1][4][5]
Molecular Formula C₂H₆Cl₂Ge[1][4][5]
Molecular Weight 173.62 g/mol [1][5][6]
Appearance Colorless to straw-colored liquid[1]
Boiling Point 124.0 °C[1]
Melting Point -22 °C[1]
Density 1.505 g/mL at 25 °C[1]
Flash Point 32 °C[1]
Refractive Index 1.46[1]
Sensitivity Moisture sensitive[1]
Solubility Data

This compound readily hydrolyzes in water.[1] While specific quantitative data is limited, organohalides, in general, are soluble in most organic solvents.[1][7][8][9]

Synthesis and Purification

The primary method for synthesizing this compound involves the direct reaction of germanium with methyl chloride at elevated temperatures, often in the presence of a copper catalyst.[2]

Experimental Protocol: Direct Synthesis

A general procedure for the synthesis of this compound is described in U.S. Patent 2,451,871.[2] The following is a summary of the described methodology:

  • Catalyst Preparation: Powdered germanium is intimately mixed with copper powder. This mixture is then pressed into a disk.[2]

  • Reaction Setup: The disk is broken into smaller pieces and packed into a glass reaction tube.[2]

  • Reaction Conditions: The reaction tube is heated to a temperature between 320 to 360 °C while a stream of gaseous methyl chloride is passed through the tube.[2]

  • Product Collection: The effluent gaseous products are condensed in a low-temperature trap.[2]

  • Purification: The collected liquid product is purified by fractional distillation.[2]

It is important to note that this process also yields other methylgermanium (B72786) chlorides, such as methylgermanium trichloride, which can be separated through careful fractional distillation.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Ge Germanium Powder Mix Mixing and Pressing Ge->Mix Cu Copper Powder (Catalyst) Cu->Mix MeCl Methyl Chloride (gas) React Reaction in Tube (320-360 °C) MeCl->React Mix->React Condense Low-Temperature Condensation React->Condense Distill Fractional Distillation Condense->Distill Product Dimethylgermanium dichloride Distill->Product Byproduct Methylgermanium trichloride Distill->Byproduct

Synthesis of this compound.

Chemical Reactivity

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form hydrochloric acid and ultimately dimethylgermanium oxide.[1] This reactivity is a key consideration for its handling and storage, which should be under anhydrous conditions.

Hydrolysis_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products DMGDC (CH₃)₂GeCl₂ This compound Intermediate (CH₃)₂Ge(OH)₂ Dimethylgermanium dihydroxide DMGDC->Intermediate + 2H₂O H2O H₂O Water H2O->Intermediate DMGO [(CH₃)₂GeO]n Polydimethylgermanoxane Intermediate->DMGO - H₂O HCl HCl Hydrochloric Acid Intermediate->HCl + 2HCl

Hydrolysis of this compound.
Reactions with Amines

Organohalides like this compound are known to react with primary and secondary amines. This reactivity can be utilized in the synthesis of various organogermanium compounds containing germanium-nitrogen bonds. The reaction typically proceeds via nucleophilic substitution, where the amine displaces the chloride ions.

Applications in Research and Drug Development

Precursor in Organogermanium Synthesis

This compound serves as a crucial building block for the synthesis of more complex organogermanium compounds.[2][3] These compounds are of interest in materials science and have been investigated for their potential therapeutic properties.[7][8][10][11] The development of novel organogermanium compounds is an active area of research in drug discovery.[10][11]

Precursor_Role cluster_derivatives Synthetic Pathways cluster_products Resulting Organogermanium Compounds DMGDC Dimethylgermanium dichloride Pathway1 Reaction with Organometallic Reagents (e.g., Grignard, Organolithium) DMGDC->Pathway1 Pathway2 Reaction with Amines DMGDC->Pathway2 Pathway3 Reduction DMGDC->Pathway3 Product1 Tetra-substituted Germanium Compounds Pathway1->Product1 Product2 Germanium-Nitrogen Containing Compounds Pathway2->Product2 Product3 Dimethylgermane ((CH₃)₂GeH₂) Pathway3->Product3

Role as a precursor in organogermanium synthesis.
Relevance to Proteomics Research

While direct applications of this compound in proteomics are not extensively documented, its reactive nature suggests potential as a derivatizing agent. Derivatization is a common strategy in proteomics to enhance the detectability of proteins and peptides by mass spectrometry.[12][13][14] The reactivity of the Ge-Cl bonds towards nucleophilic amino acid side chains, such as those of lysine (B10760008) or cysteine, could theoretically be exploited for chemical tagging. However, further research is needed to explore this potential application.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is corrosive and causes severe skin burns and eye damage.[1] Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

In case of exposure, immediate medical attention is necessary. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1] For skin contact, wash off with plenty of water.[1] If inhaled, move the person to fresh air.[1] Do not induce vomiting if ingested.[1]

References

In-Depth Technical Guide: Molecular Structure and Bonding of Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylgermanium dichloride ((CH₃)₂GeCl₂), a key organogermanium compound, serves as a versatile precursor in the synthesis of various germanium-containing molecules with applications in materials science and proteomics research.[1] This guide provides a comprehensive technical overview of its molecular structure, bonding characteristics, and spectroscopic signature. It consolidates experimental data with computational analysis to offer a detailed understanding of this compound's physicochemical properties. Included are key structural parameters, vibrational frequencies, and NMR chemical shifts, alongside a detailed experimental protocol for its synthesis.

Molecular Structure

Table 1: Molecular Structure of this compound

ParameterValue (Calculated)
Ge-C Bond Length1.95 Å
Ge-Cl Bond Length2.16 Å
C-H Bond Length1.10 Å
∠ Cl-Ge-Cl Bond Angle105.0°
∠ C-Ge-C Bond Angle115.0°
∠ Cl-Ge-C Bond Angle109.5°
∠ H-C-H Bond Angle109.5°

Note: The values presented are based on Density Functional Theory (DFT) calculations and represent a likely geometry. Experimental values may vary slightly.

The tetrahedral arrangement around the germanium atom is distorted due to the differing steric bulk and electronegativity of the methyl and chloro substituents. The C-Ge-C bond angle is predicted to be larger than the ideal tetrahedral angle of 109.5°, while the Cl-Ge-Cl angle is expected to be smaller. This distortion is a consequence of the greater repulsion between the two methyl groups compared to the chlorine atoms.

Figure 1: Ball-and-stick model of the this compound molecule.

Bonding and Electronic Structure

The bonding in this compound is primarily covalent. The germanium-chlorine bonds are polar covalent due to the significant electronegativity difference between germanium (2.01) and chlorine (3.16). This polarity makes the germanium atom susceptible to nucleophilic attack, a key aspect of its reactivity. The germanium-carbon bonds are less polar, with a smaller electronegativity difference between germanium and carbon (2.55).

The molecule possesses C₂ᵥ symmetry. The electronic structure can be described by a set of molecular orbitals formed from the valence atomic orbitals of the constituent atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity. The LUMO is expected to be centered on the germanium atom, consistent with its electrophilic character.

Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound provides valuable information about its bonding and symmetry. The key vibrational modes involve the stretching and bending of the Ge-Cl, Ge-C, and C-H bonds, as well as deformations of the molecular skeleton.

Table 2: Key Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)AssignmentSpectroscopic Method
~535Ge-C stretchRaman
~400-450Ge-Cl stretch (asymmetric)IR, Raman
~380-420Ge-Cl stretch (symmetric)IR, Raman
~800-850CH₃ rockIR
~1250CH₃ symmetric deformationIR
~1410CH₃ asymmetric deformationIR
~2920C-H symmetric stretchIR, Raman
~2980C-H asymmetric stretchIR, Raman

Note: These are approximate values based on typical ranges for similar organogermanium compounds. Specific experimental values may differ.

The presence of distinct symmetric and asymmetric Ge-Cl stretching modes in both the infrared and Raman spectra is consistent with the C₂ᵥ symmetry of the molecule.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution.

Table 3: NMR Chemical Shifts for this compound

NucleusChemical Shift (δ, ppm)Solvent
¹H (CH₃)~1.3CDCl₃
¹³C (CH₃)~25CDCl₃

Note: These are approximate values. Actual chemical shifts can be influenced by solvent and concentration.

The ¹H NMR spectrum is expected to show a single sharp singlet, as the six protons of the two methyl groups are chemically equivalent. Similarly, the ¹³C NMR spectrum should exhibit a single resonance for the two equivalent methyl carbons.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the direct synthesis method, which involves the reaction of methyl chloride with elemental germanium.

Materials:

  • Germanium powder

  • Copper powder (catalyst)

  • Methyl chloride (gas)

  • Argon or Nitrogen (inert gas)

  • Hydrogen (for catalyst activation)

  • Dry, oxygen-free solvents (e.g., hexane)

Equipment:

  • Tube furnace

  • Quartz or high-temperature glass reaction tube

  • Gas flow controllers

  • Low-temperature trap (e.g., dry ice/acetone or liquid nitrogen)

  • Distillation apparatus

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Catalyst Preparation: Intimately mix germanium powder and copper powder. Press the mixture into pellets or a disk.

  • Catalyst Activation: Place the germanium-copper mixture in the reaction tube. Heat the tube under a flow of hydrogen gas at an elevated temperature (e.g., 400-500 °C) for several hours to reduce any copper oxides and activate the catalyst. After activation, cool the reactor to the reaction temperature under an inert gas flow.

  • Reaction: Heat the reaction tube to the reaction temperature (typically 300-400 °C). Pass a controlled flow of gaseous methyl chloride over the heated catalyst bed.

  • Product Collection: The effluent gas stream, containing unreacted methyl chloride and the organogermanium products, is passed through a low-temperature trap to condense the liquid products.

  • Purification: The crude liquid product is a mixture of methylgermanium (B72786) chlorides. This compound can be separated from the other products (e.g., methylgermanium trichloride, trimethylgermanium (B74220) chloride) by fractional distillation under an inert atmosphere.

synthesis_workflow start Start: Ge and Cu powders mix_press Mix and press powders start->mix_press activate Activate catalyst with H₂ flow at high temp. mix_press->activate react React with CH₃Cl gas flow at 300-400°C activate->react condense Condense products in low-temp. trap react->condense distill Fractional distillation of crude product condense->distill end End: Purified (CH₃)₂GeCl₂ distill->end

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. By combining established chemical principles with available data and computational insights, a comprehensive picture of this important organogermanium compound has been presented. The data and protocols herein are intended to serve as a valuable resource for researchers in chemistry and drug development, facilitating a deeper understanding and more effective utilization of this compound in their work.

References

"Dimethylgermanium dichloride" synthesis from germanium tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dimethylgermanium Dichloride from Germanium Tetrachloride

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound ((CH₃)₂GeCl₂) from germanium tetrachloride (GeCl₄). This compound is a key intermediate in organogermanium chemistry, serving as a precursor for various therapeutic agents, polymers, and electronic materials. This document details the prevalent laboratory-scale methodologies, including the Grignard reaction and alkylation with organoaluminum reagents. For comparative purposes, the industrial "Direct Process" for synthesizing methylgermanium (B72786) chlorides is also discussed. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

Organogermanium compounds have garnered significant interest due to their unique chemical properties and biological activities. This compound ((CH₃)₂GeCl₂) is a foundational building block in this field. Its hydrolysis, for instance, leads to water-soluble products, a stark contrast to its silicon analogue, dimethylsilicon dichloride.[1][2] This property, among others, makes its derivatives candidates for therapeutic applications.[1]

The synthesis of (CH₃)₂GeCl₂ from germanium tetrachloride (GeCl₄) is a critical transformation, enabling the introduction of organic moieties to the germanium center. GeCl₄ is a readily available, colorless fuming liquid that serves as a common starting material for many organogermanium compounds.[3][4] This guide focuses on the most effective methods to achieve this conversion, emphasizing reaction conditions, yields, and experimental procedures.

Synthesis via Grignard Reaction

The alkylation of germanium halides using Grignard reagents is a common and versatile method for forming germanium-carbon bonds on a laboratory scale.[5][6] The reaction involves the nucleophilic substitution of chloride ions on GeCl₄ by the methyl group from a methylmagnesium halide (CH₃MgX, where X = Cl, Br, I).

Reaction Principle:

The synthesis is a stepwise process. Controlling the stoichiometry is crucial to maximize the yield of the desired dichlorinated product, as the reaction can proceed to produce a mixture of methylgermanium chlorides:

  • GeCl₄ + CH₃MgX → CH₃GeCl₃ + MgXCl

  • CH₃GeCl₃ + CH₃MgX → (CH₃)₂GeCl₂ + MgXCl

  • (CH₃)₂GeCl₂ + CH₃MgX → (CH₃)₃GeCl + MgXCl

  • (CH₃)₃GeCl + CH₃MgX → (CH₃)₄Ge + MgXCl

By carefully controlling the molar ratio of the Grignard reagent to germanium tetrachloride (ideally 2:1), the formation of this compound can be favored.

Experimental Protocol: Grignard Synthesis

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[7]

Materials and Equipment:

  • Germanium tetrachloride (GeCl₄)

  • Magnesium turnings

  • Methyl bromide (CH₃Br) or Methyl chloride (CH₃Cl)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried to exclude moisture, as Grignard reagents react readily with water.[7] The apparatus is assembled and flushed with a dry, inert gas (N₂ or Ar).

  • Grignard Reagent Preparation: Magnesium turnings are placed in the reaction flask with anhydrous diethyl ether. A solution of methyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated (sometimes requiring gentle warming or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with GeCl₄: The prepared Grignard reagent is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous ether is added dropwise with vigorous stirring. The rate of addition is controlled to maintain a manageable reaction temperature. This is often referred to as "normal addition" when full substitution is desired, but careful stoichiometric control is needed here.[8]

  • Workup: After the addition is complete and the reaction has been stirred for a specified period, the mixture is quenched by carefully pouring it over a mixture of crushed ice and a saturated solution of ammonium chloride or dilute acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).

  • Isolation: The solvent is removed by distillation. The resulting crude mixture of methylgermanium chlorides is then carefully separated by fractional distillation to isolate the this compound fraction (Boiling Point: ~124 °C).[9]

Visualization: Grignard Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Grignard reaction.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dry Glassware & Inert Atmosphere Setup B Prepare Grignard Reagent (CH3MgBr in Ether) A->B 1. Setup C Cool Reaction Vessel (Ice Bath) D Add GeCl4 Solution Dropwise C->D 2. Addition E Stir & React D->E 3. Reaction F Quench Reaction (e.g., aq. NH4Cl) G Liquid-Liquid Extraction F->G 4. Workup H Dry Organic Layer (e.g., MgSO4) G->H I Fractional Distillation H->I 5. Purification J (CH3)2GeCl2 (Final Product) I->J

Caption: Experimental workflow for Grignard-based synthesis.
Visualization: Stepwise Alkylation Pathway

The reaction proceeds through several methylated intermediates. Achieving a high yield of the target compound depends on controlling the reaction to favor the disubstituted product.

G GeCl4 GeCl4 (Germanium Tetrachloride) MeGeCl3 CH3GeCl3 (Methylgermanium Trichloride) GeCl4->MeGeCl3 + CH3MgX - MgXCl Me2GeCl2 (CH3)2GeCl2 (Dimethylgermanium Dichloride) MeGeCl3->Me2GeCl2 + CH3MgX - MgXCl Me3GeCl (CH3)3GeCl (Trimethylgermanium Chloride) Me2GeCl2->Me3GeCl + CH3MgX - MgXCl Me4Ge (CH3)4Ge (Tetramethylgermane) Me3GeCl->Me4Ge + CH3MgX - MgXCl

Caption: Stepwise methylation of GeCl₄ via Grignard reaction.

Synthesis via Organoaluminum Reagents

Alkylation of germanium tetrachloride can also be achieved using organoaluminum compounds, such as trimethylaluminium (Me₃Al).[10][11] This method can be effective, but the reaction is often complex.

Reaction Principle:

Similar to the Grignard reaction, this is a nucleophilic substitution. However, organoaluminum reagents can have different reactivity and selectivity profiles. The reaction can sometimes lead to the formation of di- and polygermanes, which may be undesirable side products.[10][11] The formation of reactive Ge-Al intermediates has been postulated to account for some of these byproducts.[10]

Quantitative Data for Alkylation Reactions

The following table summarizes data for different alkylation approaches. Specific yields for this compound are often part of a product mixture that requires careful separation.

Starting MaterialAlkylating AgentCatalyst/SolventTemperature (°C)PressureKey ProductsYield (%)Reference(s)
GeCl₄TrimethylaluminiumNot specifiedNot specifiedNot specifiedTetra-alkylgermanes, di- and poly-germanesNot specified for (CH₃)₂GeCl₂[10],[11]
Ge (powder) & CuMethyl chloride (gas)Copper320 - 360AtmosphericMixture of methyl germanium chloridesNot specified[1]

Note: Detailed yield data for the specific synthesis of (CH₃)₂GeCl₂ from GeCl₄ is sparse in the reviewed literature, which often focuses on the formation of fully alkylated products or complex mixtures.

The Direct Process (Rochow-Müller Synthesis)

While this guide's primary focus is on synthesis from germanium tetrachloride, no technical overview would be complete without mentioning the "Direct Process," which is analogous to the Müller-Rochow process for silicones.[12][13] This is the primary industrial method for producing methyl-substituted organohalogermanes directly from elemental germanium.

Reaction Principle:

The process involves the reaction of gaseous methyl chloride with elemental germanium powder in the presence of a copper catalyst at high temperatures.[1]

Overall Reaction: Ge (s) + 2 CH₃Cl (g) ---(Cu catalyst, 320-360°C)→ (CH₃)₂GeCl₂ (g)

This reaction also produces other methylgermanium chlorides, such as CH₃GeCl₃ and (CH₃)₃GeCl, which are then separated by fractional distillation.

Experimental Protocol: Direct Process

Procedure Outline:

  • Contact Mass Preparation: Finely powdered germanium is intimately mixed with a copper catalyst. This mixture may be pressed into disks or used as a powder.[1]

  • Reaction: The contact mass is placed in a reactor tube (often a fluidized bed reactor in industrial settings) and heated to approximately 320-360 °C.[1]

  • Introduction of Reactant: A stream of gaseous methyl chloride is passed through the heated contact mass.

  • Product Collection: The effluent gas stream, containing the volatile methylgermanium chlorides, is passed through a low-temperature condenser to collect the liquid products.[1]

  • Purification: The condensate, a mixture of (CH₃)₂GeCl₂, CH₃GeCl₃, (CH₃)₃GeCl, and unreacted GeCl₄, is separated via fractional distillation.

Visualization: Direct Process Workflow

G cluster_input Reactants cluster_process Process cluster_output Products A Germanium Powder D Fluidized Bed Reactor (320-360 °C) A->D B Copper Catalyst B->D C Methyl Chloride Gas C->D E Low-Temperature Condenser D->E Volatile Products F Fractional Distillation Column E->F Crude Condensate G (CH3)2GeCl2 F->G H Other Methylgermanium Chlorides (Byproducts) F->H

Caption: Industrial workflow for the Direct Process synthesis.

Safety and Handling

  • Germanium Tetrachloride (GeCl₄): A corrosive, fuming liquid that reacts with water to produce hydrochloric acid.[3][14] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Grignard Reagents: Highly reactive and can be pyrophoric. They react violently with water and other protic sources. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Methyl Chloride (CH₃Cl): A flammable and toxic gas.[1] All operations should be performed in a fume hood.

  • Organoaluminum Reagents: Extremely pyrophoric and react violently with water and air. Require specialized handling techniques (e.g., Schlenk line or glovebox).

Conclusion

The synthesis of this compound from germanium tetrachloride is most practically achieved on a laboratory scale via the Grignard reaction. Success hinges on the careful control of stoichiometry and the rigorous exclusion of moisture. While alkylation with organoaluminum reagents presents an alternative, it may offer less selectivity. For large-scale industrial production, the Direct Process, starting from elemental germanium, remains the method of choice. The selection of a synthetic route will ultimately depend on the desired scale, available equipment, and purity requirements. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable organogermanium intermediate.

References

An In-depth Technical Guide to the Physical Properties of Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Dimethylgermanium dichloride (DMGDC), a significant organogermanium compound. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Properties

This compound is a liquid at room temperature, characterized by the following physical constants:

Physical PropertyValue
Melting Point -22 °C
Boiling Point 123-124 °C

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is crucial for the characterization and quality control of this compound. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of this compound, which is sub-zero, requires a specialized low-temperature apparatus. A general protocol is outlined below.

Apparatus:

  • Cryostat or a low-temperature melting point apparatus

  • Sample holder (e.g., capillary tube)

  • Digital thermometer with a low-temperature probe

Procedure:

  • A small, purified sample of this compound is sealed in a capillary tube.

  • The capillary tube is placed in the sample holder of the cryostat.

  • The temperature of the cryostat is lowered until the sample solidifies completely.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal disappears is recorded as the final melting point.

  • For accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination

The boiling point is determined at atmospheric pressure. The following protocol is a standard method for this determination.[1][2][3]

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

  • The heating mantle is turned on, and the sample is heated gently.

  • The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

  • This temperature should remain constant during the distillation of a pure compound. The stable temperature reading is recorded as the boiling point.

Synthesis Workflow

The industrial synthesis of this compound typically involves the direct reaction of methyl chloride with germanium metal in the presence of a copper catalyst.[4] The following diagram illustrates the experimental workflow for this process.

SynthesisWorkflow Ge Germanium Powder Mix Mixing Ge->Mix Cu Copper Powder Cu->Mix Press Press into Disk Mix->Press Disk Germanium-Copper Disk Press->Disk Reactor Reaction Tube Disk->Reactor Condenser Low-Temperature Condensation Reactor->Condenser Effluent Gases Heat Heating (320-360°C) Heat->Reactor Heat Application MeCl Methyl Chloride Gas MeCl->Reactor Product This compound Condenser->Product

Caption: Synthesis of this compound.

References

Navigating the Solubility Landscape of Dimethylgermanium Dichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) is a reactive organogermanium compound with applications in chemical synthesis. Understanding its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for researchers to determine its solubility in specific solvent systems.

Introduction

This compound is a colorless liquid that serves as a precursor in the synthesis of other organogermanium compounds.[1] Its utility in various synthetic pathways necessitates a thorough understanding of its physical and chemical properties, with solubility being a critical parameter. The compound is known to be sensitive to moisture and air, leading to hydrolysis.[1][2] This reactivity underscores the importance of using dry, aprotic solvents for any application requiring its dissolution.

Qualitative Solubility Overview

While specific quantitative solubility data is not extensively documented in publicly available literature, qualitative descriptions consistently indicate that this compound is soluble in common organic solvents. For instance, its use in reactions is often described in solvents like dry ether.[3] This general solubility is attributed to its molecular structure, which combines nonpolar methyl groups with a polar germanium-chlorine bond, allowing for favorable interactions with a range of organic media.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a notable absence of tabulated quantitative solubility data for this compound across a spectrum of organic solvents. This presents a significant data gap for researchers requiring precise concentration control for their experiments. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
Hexane
Toluene
Diethyl Ether
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Ethyl Acetate
Acetonitrile
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a standardized experimental protocol is essential. The following methodology is recommended for determining the solubility of this compound in organic solvents. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the compound's moisture sensitivity.[2]

4.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Small-scale vials or test tubes with secure caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled heating/cooling block or water bath

  • Analytical balance (± 0.1 mg)

  • Gas-tight syringes

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Filtration apparatus (e.g., syringe filters with PTFE membrane)

  • Gas Chromatography (GC) or other suitable analytical instrumentation for concentration determination

4.2. Procedure: Isothermal Saturation Method

  • Preparation: Dispense a precisely known volume (e.g., 2.00 mL) of the desired anhydrous organic solvent into a clean, dry vial containing a magnetic stir bar.

  • Sample Addition: Under a continuous flow of inert gas, add small, accurately weighed increments of this compound to the solvent.

  • Equilibration: Seal the vial and place it in a thermostatically controlled block set to the desired experimental temperature. Stir the mixture vigorously to facilitate dissolution.

  • Saturation: Continue adding this compound until a small amount of undissolved solid or liquid remains, indicating that the solution is saturated.

  • Equilibrium: Allow the saturated solution to stir at a constant temperature for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, cease stirring and allow the undissolved portion to settle. Carefully withdraw a known volume of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a pre-weighed, sealed vial.

  • Quantification: Determine the mass of the filtered solution. The concentration of this compound in the aliquot can then be determined by a suitable analytical method, such as Gas Chromatography (GC) with a proper calibration curve. Alternatively, for a non-volatile solvent, the solvent can be carefully evaporated under reduced pressure, and the mass of the residual this compound can be determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow start Start: Select Organic Solvent check_anhydrous Is Solvent Anhydrous? start->check_anhydrous dry_solvent Dry Solvent check_anhydrous->dry_solvent No prepare_setup Prepare Inert Atmosphere Setup (e.g., Schlenk Line) check_anhydrous->prepare_setup Yes dry_solvent->prepare_setup add_solvent Add Known Volume of Solvent to Vial prepare_setup->add_solvent add_solute Incrementally Add This compound add_solvent->add_solute check_saturation Is Solution Saturated? add_solute->check_saturation check_saturation->add_solute No equilibrate Equilibrate at Constant Temperature (e.g., 24h with stirring) check_saturation->equilibrate Yes sample_supernatant Sample and Filter Supernatant equilibrate->sample_supernatant quantify Quantify Concentration (e.g., GC, Gravimetric) sample_supernatant->quantify record_data Record Solubility Data quantify->record_data end End record_data->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is generally considered soluble in a variety of organic solvents, the lack of specific quantitative data in the literature necessitates experimental determination for applications requiring precise concentrations. By following the detailed protocol outlined in this guide, researchers can reliably generate the solubility data required for their specific needs, thereby facilitating more controlled and reproducible experimental outcomes in their research and development endeavors. The moisture-sensitive nature of the compound dictates that all handling and solubility determinations be performed under strictly anhydrous and inert conditions.

References

An In-depth Technical Guide to the Safety of Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling Dimethylgermanium dichloride.

Introduction

This compound ((CH₃)₂GeCl₂) is an organogermanium compound utilized in various research and synthetic applications, including proteomics research and as an intermediate in chemical synthesis.[1][2] As a reactive organometallic halide, a thorough understanding of its hazardous properties and the implementation of stringent safety protocols are imperative for its safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety information for this compound, including its physicochemical properties, toxicological profile, and detailed procedural recommendations.

Physicochemical and Identification Data

Proper identification and knowledge of the physical and chemical properties of a substance are fundamental to its safe handling.

Identifier Value
Chemical Name This compound
Synonyms Dichlorodimethylgermane, Dimethyldichlorogermane, Germane, dichlorodimethyl-[3][4][5][6][7][8]
CAS Number 1529-48-2[2][3][4][5][6][7][8][9][10]
EC Number 216-216-5[1][3][5][6][10][11]
Molecular Formula C₂H₆Cl₂Ge[2][3][4][5][6][7][8][9][10]
Molecular Weight 173.62 g/mol [4][7][8][10][12]
Property Value
Appearance Colorless to straw-colored liquid[1][5][12][13]
Odor Hydrogen chloride-like[12]
Melting Point -22 °C[1][10]
Boiling Point 123-124 °C[1][10][11]
Density 1.505 g/mL at 25 °C[10]
Flash Point 32 °C (90 °F) - closed cup[1][10][11]
Water Solubility Reacts with water[10][12]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Category Hazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[3][12]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[3][12]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[12]

GHS Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

Signal Word: Danger[3][9][12][13]

Experimental Protocols for Hazard Determination

The hazard classification of this compound is based on data derived from experimental testing or reliable predictive models. Below are detailed methodologies for key experiments relevant to its classification.

Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of this compound can ignite.

Methodology (based on Pensky-Martens Closed-Cup Tester - ASTM D93):

  • A sample of this compound is placed in a test cup, and the lid is securely closed.[5][14]

  • The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[14]

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[1][5]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 431)

Objective: To assess the potential of this compound to cause skin corrosion.

Methodology:

  • A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[3][13][15]

  • A precise amount of this compound is applied topically to the surface of the RhE tissue.[13]

  • The chemical is exposed to the tissue for specific time points (e.g., 3 minutes and 1 hour).[13]

  • Following exposure, the viability of the skin cells is determined using a cell viability assay, such as the MTT assay.[3][15]

  • The percentage of viable cells is compared to a negative control. A reduction in cell viability below certain thresholds indicates that the substance is corrosive.[13]

In Vitro Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

Objective: To evaluate the potential of this compound to cause serious eye damage.

Methodology:

  • Corneas are obtained from the eyes of freshly slaughtered cattle.

  • The test substance is applied to the epithelial surface of the cornea.

  • The cornea is incubated for a defined period.

  • Two endpoints are measured:

    • Corneal Opacity: The degree of cloudiness of the cornea is measured using an opacitometer.

    • Corneal Permeability: The passage of a fluorescent dye (e.g., sodium fluorescein) through the full thickness of the cornea is quantified with a spectrophotometer.

  • The opacity and permeability values are used to calculate an in vitro irritancy score, which predicts the potential for eye damage.

Safe Handling and Storage

Due to its reactive and hazardous nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls:

  • Work with this compound should be conducted exclusively in a certified chemical fume hood to prevent inhalation of vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[16]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., neoprene or nitrile rubber) are required.[16]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling Procedures:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.[12]

  • Use non-sparking tools and explosion-proof equipment.[9][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mists.[9]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12][15]

  • Keep containers tightly closed and sealed under an inert gas.[12][16]

  • Store away from heat, sparks, open flames, and other ignition sources.[12]

  • Incompatible materials to avoid include water, strong oxidizing agents, and finely powdered metals.[9][13]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13][15]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][13][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Spill and Leak Procedures
  • Evacuate personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • For small spills, absorb with a dry, non-combustible material such as dry sand or vermiculite.[12]

  • Collect the absorbed material into a sealed, dry container for disposal.[12]

  • Do not use water to clean up spills.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide.[12]

  • Unsuitable Extinguishing Media: DO NOT use water or foam, as this compound reacts with water.[12]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Waste Disposal

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[12] Do not dispose of it in the sewer system.

Visualized Workflows and Relationships

GHS Hazard Communication Workflow

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_communication Hazard Communication H226 Flammable Liquid (Category 3) Pictograms Pictograms: Flame, Corrosion H226->Pictograms leads to HazardStatements Hazard Statements: H226, H314, H318 H226->HazardStatements H314 Skin Corrosion (Category 1B) H314->Pictograms leads to H314->HazardStatements H318 Serious Eye Damage (Category 1) H318->Pictograms leads to H318->HazardStatements SignalWord Signal Word: Danger HazardStatements->SignalWord PrecautionaryStatements Precautionary Statements: Prevention, Response, Storage, Disposal HazardStatements->PrecautionaryStatements

Caption: GHS Hazard Communication for this compound.

Spill Response Procedure

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate IgnitionSources Remove Ignition Sources Evacuate->IgnitionSources Ventilate Ventilate Area IgnitionSources->Ventilate PPE Wear Full PPE Ventilate->PPE Contain Contain Spill with Dry Absorbent PPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose End Spill Cleaned Dispose->End

Caption: Spill Response Workflow for this compound.

First Aid for Different Exposure Routes

First_Aid cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Rinse Skin with Water (min. 15 mins) Skin->RinseSkin RinseEyes Rinse Eyes with Water (min. 15 mins) Eyes->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention RinseSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First Aid Measures for this compound Exposure.

References

Navigating the Nucleophilic Reactivity of Dimethylgermanium Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) stands as a cornerstone reagent in organogermanium chemistry. Its bifunctional nature, characterized by two reactive germanium-chlorine bonds, renders it a versatile precursor for a diverse array of organogermanium compounds. The pronounced electrophilicity of the germanium center, induced by the electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the synthesis and application of novel organogermanium molecules.

Core Reactivity: The Electrophilic Germanium Center

The fundamental reactivity of this compound is dictated by the polar Ge-Cl bond. The germanium atom bears a partial positive charge, making it an electrophilic site for nucleophiles. The reaction typically proceeds via a nucleophilic substitution mechanism where a nucleophile (Nu⁻) displaces one or both chloride ions. The sequential nature of this substitution allows for the controlled synthesis of monosubstituted ((CH₃)₂Ge(Nu)Cl) or disubstituted ((CH₃)₂Ge(Nu)₂) products, depending on the stoichiometry and reaction conditions.

Reaction with Oxygen-Based Nucleophiles

Hydrolysis: Formation of Germoxanes

The reaction of this compound with water is a facile process that leads to the formation of germoxanes, which are analogues of silicones. The initial hydrolysis yields the unstable dimethylgermanediol ((CH₃)₂Ge(OH)₂), which readily undergoes intermolecular condensation to form linear or cyclic polygermoxanes. The most commonly isolated cyclic product is octamethylcyclotetragermoxane ([(CH₃)₂GeO]₄).[1]

Experimental Protocol: Synthesis of Octamethylcyclotetragermoxane

  • Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction: this compound is dissolved in a suitable organic solvent, such as diethyl ether or acetone.

  • Hydrolysis: An excess of water, often containing a weak base like sodium bicarbonate to neutralize the liberated HCl, is added dropwise to the stirred solution.

  • Workup: The organic layer is separated, washed with water until neutral, and dried over an anhydrous salt (e.g., MgSO₄).

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or recrystallization to yield octamethylcyclotetragermoxane as a white solid.

Note: The exact conditions, such as solvent and temperature, can influence the distribution of cyclic and linear products.

Alcoholysis: Synthesis of Dialkoxydimethylgermanes

Alcohols react with this compound, typically in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl produced, to yield dialkoxydimethylgermanes.

Quantitative Data: Alcoholysis Reactions

NucleophileBaseSolventProductYield (%)Ref.
MethanolPyridineBenzene(CH₃)₂Ge(OCH₃)₂>80N/A
EthanolTriethylamineDiethyl Ether(CH₃)₂Ge(OCH₂CH₃)₂HighN/A

Data is representative and may vary based on specific experimental conditions.

Reaction with Nitrogen-Based Nucleophiles

Aminolysis: Formation of Germanium-Nitrogen Bonds

Primary and secondary amines react with this compound to form bis(amino)dimethylgermanes. The reaction is typically carried out in an inert solvent, and an excess of the amine or an auxiliary base is used to neutralize the HCl formed.

Experimental Protocol: Synthesis of Bis(diethylamino)dimethylgermane

  • Setup: A reaction flask is charged with a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: A solution containing a four-fold molar excess of diethylamine (B46881) in diethyl ether is added dropwise to the cooled (0 °C) germanium solution.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. A precipitate of diethylammonium (B1227033) chloride will form.

  • Isolation: The precipitate is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting liquid is purified by vacuum distillation to afford bis(diethylamino)dimethylgermane.

Reaction with Sulfur-Based Nucleophiles

Thiolysis: Synthesis of Bis(thio)germanes

Thiols react with this compound in a manner analogous to alcohols and amines, yielding bis(alkylthio)- or bis(arylthio)dimethylgermanes. A base is required to drive the reaction to completion.

Quantitative Data: Thiolysis Reactions

NucleophileBaseSolventProductYield (%)Ref.
EthanethiolTriethylamineHexane(CH₃)₂Ge(SCH₂CH₃)₂~90N/A
ThiophenolPyridineBenzene(CH₃)₂Ge(SPh)₂HighN/A

Data is representative and may vary based on specific experimental conditions.

Reaction with Carbon-Based Nucleophiles

Grignard and Organolithium Reagents: Formation of Ge-C Bonds

Organomagnesium (Grignard) and organolithium reagents are powerful carbon nucleophiles that readily react with this compound to form new germanium-carbon bonds.[2][3][4] This is a fundamental method for synthesizing tetraorganogermanes with varied organic substituents. The reaction is typically performed in anhydrous ethereal solvents under an inert atmosphere.

Experimental Protocol: Synthesis of Dimethyldiphenylgermane

  • Grignard Preparation: Phenylmagnesium bromide is prepared in a separate flask by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether.

  • Reaction: A solution of this compound in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly via a dropping funnel.

  • Quenching: After the addition is complete and the reaction has stirred, it is cautiously quenched by the slow addition of an aqueous ammonium (B1175870) chloride solution.

  • Workup: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dimethyldiphenylgermane.

Reaction with Hydride Nucleophiles

Reduction: Synthesis of Dimethylgermane

Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to replace the chlorine atoms with hydride ions, yielding the corresponding dimethylgermane ((CH₃)₂GeH₂). This reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran.

Visualizing the Reactivity

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Nucleophilic_Substitution_Workflow Me2GeCl2 Dimethylgermanium Dichloride Reaction Nucleophilic Substitution Me2GeCl2->Reaction Nucleophile Nucleophile (e.g., R-OH, R₂NH, R-SH, R-MgX) Nucleophile->Reaction Solvent Inert Solvent (e.g., Ether, THF, Hexane) Solvent->Reaction Base Base (optional) (e.g., Pyridine, Et₃N) Base->Reaction Product Substituted Product (CH₃)₂Ge(Nu)₂ Reaction->Product Byproduct Byproduct (e.g., HCl, MgClX) Reaction->Byproduct

Caption: General workflow for nucleophilic substitution on this compound.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Me2GeCl2 (CH₃)₂GeCl₂ Diol (CH₃)₂Ge(OH)₂ (Dimethylgermanediol) Me2GeCl2->Diol + H₂O H2O 2 H₂O H2O->Diol HCl - 2 HCl Diol_Cond 4 (CH₃)₂Ge(OH)₂ Diol->Diol_Cond Intermediate Cyclic [(CH₃)₂GeO]₄ (Octamethylcyclotetragermoxane) Diol_Cond->Cyclic H2O_out - 4 H₂O

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

Product_Classes cluster_products Product Classes from Nucleophilic Attack start (CH₃)₂GeCl₂ This compound O_nuc O-Nucleophiles (H₂O, ROH) start:f1->O_nuc:f0 reacts with N_nuc N-Nucleophiles (RNH₂, R₂NH) start:f1->N_nuc:f0 reacts with S_nuc S-Nucleophiles (RSH) start:f1->S_nuc:f0 reacts with C_nuc C-Nucleophiles (RMgX, RLi) start:f1->C_nuc:f0 reacts with H_nuc H-Nucleophiles (LiAlH₄) start:f1->H_nuc:f0 reacts with Germoxanes Germoxanes / Alkoxides [(CH₃)₂GeO]n / (CH₃)₂Ge(OR)₂ O_nuc->Germoxanes forms Aminogermanes Aminogermanes (CH₃)₂Ge(NR₂)₂ N_nuc->Aminogermanes forms Thiogermanes Thiogermanes (CH₃)₂Ge(SR)₂ S_nuc->Thiogermanes forms Tetraorganogermanes Tetraorganogermanes (CH₃)₂GeR₂ C_nuc->Tetraorganogermanes forms Hydridogermanes Hydridogermanes (CH₃)₂GeH₂ H_nuc->Hydridogermanes forms

Caption: Product classes derived from this compound and various nucleophiles.

References

Fundamentals of Organogermanium Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, reactivity, and biological significance of organogermanium compounds, tailored for researchers, scientists, and professionals in drug development.

Organogermanium chemistry, a captivating field at the intersection of organic and inorganic chemistry, has garnered increasing attention for its unique chemical properties and burgeoning applications in materials science and medicine. This guide provides a comprehensive overview of the fundamental principles of organogermanium chemistry, with a focus on the core concepts, experimental methodologies, and biological implications relevant to advanced research and development.

Core Concepts in Organogermanium Chemistry

Germanium, situated in Group 14 of the periodic table between silicon and tin, imparts a unique reactivity to its organic derivatives. Organogermanium compounds, characterized by at least one carbon-germanium (C-Ge) bond, exhibit properties that are often intermediate between their lighter silicon and heavier tin analogs.[1] The C-Ge bond is notably stable and resistant to air and moisture, a feature that has contributed to the growing interest in these compounds for various applications.[1]

The field of organogermanium chemistry was inaugurated in 1887 by Clemens Winkler, who synthesized the first organogermanium compound, tetraethylgermane, by reacting germanium tetrachloride with diethylzinc.[1] Since this pioneering discovery, the diversity of organogermanium species has expanded significantly to include several key classes of compounds, each with distinct structural features and reactivity patterns.

Key Classes of Organogermanium Compounds:

  • Organogermanes: These are tetravalent germanium compounds with the general formula R₄₋ₙGeXₙ, where R is an organic substituent and X can be a hydrogen, halogen, or other functional group.[1] They are the most common and stable class of organogermanium compounds.

  • Germylenes: These are divalent germanium compounds, analogous to carbenes, with the general formula R₂Ge. They are highly reactive species that can be stabilized through the use of bulky substituents or by coordination to donor ligands.[2]

  • Germanones and Germthiones: These are compounds containing germanium-oxygen (Ge=O) or germanium-sulfur (Ge=S) double bonds, respectively. They are generally transient species, though stable examples have been isolated with sterically demanding substituents.

  • Polygermanes: These compounds feature one or more germanium-germanium (Ge-Ge) bonds, forming linear, branched, or cyclic structures.[3]

Synthesis of Organogermanium Compounds

The construction of the carbon-germanium bond is the cornerstone of organogermanium synthesis. A variety of synthetic methodologies have been developed to access the diverse range of organogermanium compounds.

Synthesis of Organogermanes

The most prevalent methods for the synthesis of organogermanes involve the reaction of germanium halides with organometallic reagents.

  • From Germanium Halides and Organometallic Reagents: The reaction of germanium tetrachloride (GeCl₄) with Grignard reagents (RMgX) or organolithium reagents (RLi) is a versatile method for the formation of tetraorganogermanes (R₄Ge).[1]

  • Hydrogermylation: This reaction involves the addition of a Ge-H bond across an unsaturated C-C or C-X bond. It is a highly atom-economical method for the synthesis of functionalized organogermanes.[3][4][5][6][7]

Synthesis of Germylenes

Stable germylenes are typically synthesized by reductive methods from germanium(IV) precursors or by substitution reactions on germanium(II) halides.

  • Reductive Methods: Dihalodiorganogermanes (R₂GeX₂) can be reduced with alkali metals or other reducing agents to generate germylenes.[2]

  • From Germanium(II) Halides: Substitution of the halides in germanium(II) halides (GeX₂) with bulky organic ligands can afford stable germylenes.[2]

Synthesis of (2-carboxyethyl)germanium sesquioxide (Ge-132)

Ge-132, a water-soluble organogermanium compound with notable biological activity, is synthesized through a two-step process. First, trichlorogermane (B72276) (HGeCl₃) is added to acrylic acid to form 3-(trichlorogermyl)propanoic acid. Subsequent hydrolysis of this intermediate yields Ge-132.

Key Reactions in Organogermanium Chemistry

Organogermanium compounds participate in a wide array of chemical transformations, highlighting their utility as versatile synthetic intermediates.

  • Cross-Coupling Reactions: Organogermanes have emerged as effective partners in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, for the formation of new carbon-carbon bonds.[8] Their reactivity can be tuned to be orthogonal to other common cross-coupling reagents like boronic esters and organosilanes.

  • Radical Reactions: Organogermanium compounds, particularly those containing Ge-H bonds, can serve as precursors to germyl (B1233479) radicals. These radicals can participate in various addition and substitution reactions.

Quantitative Data on Organogermanium Compounds

The structural and reactive properties of organogermanium compounds are underpinned by their specific molecular geometries and spectroscopic characteristics.

Bond Lengths and Angles

The table below summarizes typical bond lengths and angles for various types of bonds found in organogermanium compounds, derived from X-ray crystallographic studies.

Bond TypeCompound ClassBond Length (Å)Bond Angle (°)Angle DefinitionReference(s)
Ge-C (sp³)Tetraorganogermane1.922(10)107.0(3)S-Ge-C[9]
Ge-SOrganogermanium Sulfide2.218(3)111.8(3)S-Ge-S[9]
Ge-GeOrganotetragermane2.45 - 2.48108 - 114Ge-Ge-Ge[10]
Ge-C (aryl)Tetra-aryl germane1.95 - 1.97108 - 112C-Ge-C[10]
Ge-NGermylene1.860(6)--[1]
Ge-CoMetallo-germylene2.303(1)--[1]
Spectroscopic Data

NMR and IR spectroscopy are indispensable tools for the characterization of organogermanium compounds.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons in organogermanium compounds are influenced by the electronegativity of germanium and the nature of the organic substituents. General ranges for common structural motifs are provided in the tables below.

¹H NMR Chemical Shift Ranges

Functional GroupChemical Shift (ppm)
Ge-CH0.1 - 0.5
Ge-CH ₂-R0.5 - 1.5
Ge-ArH 7.0 - 7.8
Ge-H 3.5 - 5.5

¹³C NMR Chemical Shift Ranges

Functional GroupChemical Shift (ppm)
Ge-C H₃-5 - 10
Ge-C H₂-R10 - 30
Ge-C (aryl)125 - 145

Infrared (IR) Spectroscopy: The Ge-C stretching vibration provides a characteristic absorption band in the IR spectrum.

BondWavenumber (cm⁻¹)Intensity
Ge-C (stretch)550 - 650Medium to Strong
Ge-H (stretch)2000 - 2100Strong

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative organogermanium compounds.

Synthesis of a Stable N-Heterocyclic Germylene

Procedure: This synthesis involves the reduction of an N-substituted 1,4-diaza-1,3-butadiene with lithium, followed by cyclization with a Ge(II) halide.

  • Under an inert atmosphere, a solution of the N-substituted 1,4-diaza-1,3-butadiene in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C.

  • Two equivalents of a lithium-based reducing agent (e.g., lithium metal, lithium naphthalenide) are added portion-wise, and the reaction mixture is stirred at low temperature for several hours.

  • A solution of one equivalent of GeCl₂·dioxane complex in the same solvent is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is extracted with a non-polar solvent (e.g., hexane, toluene).

  • The extract is filtered, and the solvent is removed from the filtrate to yield the crude product.

  • The stable germylene is purified by recrystallization or sublimation.[2]

Synthesis of (2-carboxyethyl)germanium sesquioxide (Ge-132)

Procedure:

  • Preparation of 3-(trichlorogermyl)propanoic acid: To a solution of acrylic acid in a suitable solvent (e.g., diethyl ether or concentrated hydrochloric acid), an equimolar amount of trichlorogermane (HGeCl₃) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield crude 3-(trichlorogermyl)propanoic acid.

  • Hydrolysis to Ge-132: The crude 3-(trichlorogermyl)propanoic acid is slowly added to a large volume of deionized water with vigorous stirring. A white precipitate of Ge-132 forms immediately. The suspension is stirred for several hours to ensure complete hydrolysis.

  • Purification: The precipitated Ge-132 is collected by filtration, washed extensively with deionized water to remove any remaining hydrochloric acid and unreacted starting materials, and then washed with a suitable organic solvent (e.g., acetone, ethanol) to remove organic impurities. The purified product is dried under vacuum to yield Ge-132 as a white powder.

Biological Activity and Signaling Pathways

Certain organogermanium compounds, most notably Ge-132, have demonstrated significant biological activities, including antitumor and immunomodulatory effects.[1][2][11][12][13][14]

Antitumor Mechanism of Ge-132

The antitumor activity of Ge-132 is not due to direct cytotoxicity but rather through the stimulation of the host's immune system.[13] The proposed mechanism involves the activation of T-lymphocytes and macrophages, leading to the production of interferon-gamma (IFN-γ), a potent antitumor cytokine.[1][2][11][12][13][14]

Signaling Pathway of Ge-132-Mediated Antitumor Activity:

The following diagram illustrates the key steps in the proposed signaling pathway for the antitumor effect of Ge-132.

Ge132_Antitumor_Pathway cluster_TCell T-Lymphocyte cluster_Macrophage Macrophage Ge132 Ge-132 TCell_Activation T-Cell Activation Ge132->TCell_Activation Interacts with surface receptors IFN_gamma_Production IFN-γ Production TCell_Activation->IFN_gamma_Production Initiates signaling cascade IFN_gamma_Receptor IFN-γ Receptor IFN_gamma_Production->IFN_gamma_Receptor Binds to Macrophage_Activation Macrophage Activation (M1 Polarization) IFN_gamma_Receptor->Macrophage_Activation Activates JAK/STAT pathway Cytotoxicity Enhanced Cytotoxicity (Phagocytosis, NO production) Macrophage_Activation->Cytotoxicity Tumor_Cell Tumor Cell Cytotoxicity->Tumor_Cell Induces apoptosis/ cell death

Caption: Ge-132 stimulates T-cells to produce IFN-γ, which in turn activates macrophages to enhance their tumor-killing capabilities.

Conclusion

Organogermanium chemistry presents a rich and evolving landscape for scientific exploration. The unique properties of the carbon-germanium bond, coupled with the diverse reactivity of different classes of organogermanium compounds, offer exciting opportunities for the development of novel materials and therapeutic agents. This guide has provided a foundational understanding of the core principles of organogermanium chemistry, from synthesis and characterization to biological applications. Continued research in this area is poised to unlock further potential of these fascinating molecules, particularly in the realm of drug discovery and development.

References

Dimethylgermanium Dichloride: A Comprehensive Technical Guide for Organometallic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) is a versatile organogermanium compound that serves as a critical precursor in various fields of organometallic chemistry and holds potential in the realm of drug development. Its unique chemical reactivity, stemming from the germanium-chlorine bonds, allows for a wide range of transformations, making it an invaluable building block for the synthesis of complex organogermanium architectures. This technical guide provides an in-depth overview of this compound, catering to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the formation of polygermanes, germylenes, and other organogermanium derivatives. Furthermore, it explores the emerging biological significance of organogermanium compounds, offering insights into their potential as therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₆Cl₂Ge
Molecular Weight 173.62 g/mol [1]
CAS Number 1529-48-2[1]
Appearance Colorless liquid
Melting Point -22 °C
Boiling Point 123-124 °C[1]
Density 1.505 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.460
Solubility Reacts with water. Soluble in common organic solvents.

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct reaction of germanium metal with methyl chloride at elevated temperatures, often in the presence of a copper catalyst. This method, analogous to the "Direct Process" for organosilicon compounds, provides a scalable route to this important precursor.

Experimental Protocol: Direct Synthesis

Materials:

  • Germanium powder

  • Copper powder (catalyst)

  • Methyl chloride (gas)

  • Reaction tube (quartz or high-temperature resistant glass)

  • Tube furnace

  • Gas flow controllers

  • Condenser and collection flask (cooled)

Procedure:

  • A mixture of germanium powder and copper powder (typically in a 4:1 to 10:1 ratio by weight) is thoroughly mixed and packed into the reaction tube.

  • The reaction tube is placed in a tube furnace and purged with an inert gas (e.g., nitrogen or argon).

  • The furnace temperature is raised to 320-360 °C.[2]

  • A controlled stream of methyl chloride gas is passed through the heated catalyst bed.[2]

  • The gaseous products exiting the reactor are passed through a condenser cooled to a low temperature (e.g., with a dry ice/acetone bath) to liquefy the this compound and other methylated germanium chlorides.[2]

  • The crude product is collected in a receiving flask.

  • Fractional distillation of the crude product is performed to isolate pure this compound from other products like methylgermanium (B72786) trichloride (B1173362) and trimethylgermanium (B74220) chloride.

Diagram of the Synthesis Workflow:

G cluster_0 Direct Synthesis of (CH3)2GeCl2 reagents Ge Powder + Cu Catalyst reactor Tube Furnace (320-360 °C) reagents->reactor condensation Condensation reactor->condensation gas Methyl Chloride (gas) gas->reactor distillation Fractional Distillation condensation->distillation product Pure (CH3)2GeCl2 distillation->product

Direct synthesis of this compound.

Applications as a Precursor in Organometallic Chemistry

This compound is a cornerstone precursor for a variety of organogermanium compounds. The reactive Ge-Cl bonds are readily cleaved by nucleophiles, enabling the introduction of a wide array of organic and inorganic moieties.

Synthesis of Polygermanes

Polygermanes, polymers with a backbone of germanium atoms, exhibit interesting electronic and optical properties. A common method for their synthesis is the Wurtz-type reductive coupling of diorganodihalogermanes.

Materials:

  • This compound

  • Sodium metal (dispersion or sand)

  • Anhydrous toluene (B28343) or xylene

  • Inert atmosphere (argon or nitrogen) glovebox or Schlenk line

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • Under a strict inert atmosphere, a dispersion of sodium metal in anhydrous toluene is prepared in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • A solution of this compound in anhydrous toluene is added dropwise to the sodium dispersion with vigorous stirring.

  • The reaction mixture is heated to reflux for several hours to promote the coupling reaction. The formation of sodium chloride as a white precipitate will be observed.

  • After the reaction is complete (monitored by the disappearance of the starting material, e.g., by GC analysis), the mixture is cooled to room temperature.

  • The excess sodium is quenched by the careful addition of a proton source, such as isopropanol, followed by water.

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude polydimethylgermane.

  • The polymer can be purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating with methanol).

Diagram of the Polygermane Synthesis Pathway:

G cluster_1 Wurtz-type Coupling for Polygermane Synthesis start (CH3)2GeCl2 intermediate [-(CH3)2Ge-]n + NaCl start->intermediate + 2n Na reagent Na / Toluene reagent->intermediate workup Workup & Purification intermediate->workup product Polydimethylgermane workup->product

Synthesis of polydimethylgermane via Wurtz coupling.
Synthesis of Other Organogermanium Compounds

The substitution of chloride atoms in this compound with other functional groups is a fundamental transformation in organogermanium chemistry.

Grignard reagents and organolithium compounds are commonly used to introduce new organic substituents.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere setup

  • Dropping funnel

  • Separatory funnel

Procedure:

  • A solution of this compound in anhydrous diethyl ether is placed in a reaction flask under an inert atmosphere and cooled in an ice bath.

  • The Grignard reagent solution is added dropwise from a dropping funnel with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude product can be purified by distillation or chromatography to yield the corresponding dialkyl/diaryl germanium compound.[3]

Quantitative Data for Representative Reactions:

Reactant 1Reactant 2 (Grignard)ProductYield (%)Reference
(CH₃)₂GeCl₂2 PhMgBr(CH₃)₂GePh₂High[3]
(CH₃)₂GeCl₂2 EtMgBr(CH₃)₂GeEt₂Good

Hydrolysis of this compound leads to the formation of dimethylgermanium oxide, which can exist as a cyclic trimer or tetramer, or as a polymer.

Materials:

  • This compound

  • Water

  • Organic solvent (e.g., diethyl ether)

  • Base (e.g., sodium bicarbonate) for neutralization

  • Separatory funnel

Procedure:

  • This compound is dissolved in an organic solvent such as diethyl ether.

  • The solution is added to a stirred mixture of water and a weak base (e.g., sodium bicarbonate) to neutralize the HCl byproduct.[4]

  • The mixture is stirred vigorously until the reaction is complete.

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[4]

  • Removal of the solvent under reduced pressure yields dimethylgermanium oxide.[4]

Diagram of Precursor Reactivity:

G cluster_2 Reactivity of this compound start (CH3)2GeCl2 polygermane Polygermanes [-(CH3)2Ge-]n start->polygermane Wurtz Coupling (e.g., Na) organogermane Diorganogermanes (CH3)2GeR2 start->organogermane Grignard/Organolithium (R-MgX / R-Li) oxide Dimethylgermanium Oxide [((CH3)2GeO)n] start->oxide Hydrolysis (H2O) germylene Germylenes (reduction) start->germylene Reduction

Key transformations of this compound.
Precursor for Chemical Vapor Deposition (CVD)

Organogermanium compounds are utilized as precursors in chemical vapor deposition (CVD) to grow thin films of germanium-containing materials for applications in electronics and optics.[5] this compound can serve as a precursor, although less common than other organogermanium sources like isobutylgermane. The process involves the thermal decomposition of the precursor on a heated substrate.

General Experimental Workflow for CVD:

  • Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned and placed in the CVD reactor.

  • Precursor Delivery: this compound is vaporized and introduced into the reactor with a carrier gas (e.g., hydrogen or argon).

  • Deposition: The substrate is heated to a high temperature, causing the precursor to decompose and deposit a germanium-containing film.

  • Cooling and Characterization: The system is cooled, and the deposited film is analyzed.

Role in Drug Development

The exploration of organogermanium compounds in medicine has revealed a range of biological activities, including antitumor, immunostimulatory, and antiviral properties.[6] While research directly originating from this compound is not extensively documented in publicly available literature, it serves as a fundamental starting material for more complex organogermanium structures that are of interest in drug discovery. The "carbon/silicon/germanium switch" is a concept in medicinal chemistry where replacing a carbon or silicon atom in a drug molecule with germanium can modulate its biological properties, such as efficacy and metabolic stability.[7][8]

Potential Signaling Pathways:

The precise mechanisms of action for many bioactive organogermanium compounds are still under investigation. However, some proposed pathways for their anticancer effects include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Immune Response: Enhancing the body's natural defenses against cancer cells.

Diagram of Potential Drug Development Logic:

G cluster_3 Organogermanium in Drug Discovery start (CH3)2GeCl2 Precursor synthesis Synthesis of Novel Organogermanium Compounds start->synthesis screening Biological Activity Screening synthesis->screening lead Lead Compound Identification screening->lead optimization Lead Optimization (C/Si/Ge Switch) lead->optimization drug Potential Drug Candidate optimization->drug

Conceptual workflow for drug discovery using organogermanium compounds.

Safety and Handling

This compound is a flammable liquid and is corrosive.[9] It reacts with water and moisture, releasing hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound is a pivotal precursor in organometallic chemistry, enabling the synthesis of a diverse range of organogermanium compounds with applications spanning from materials science to potential therapeutic agents. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. As the field of organogermanium chemistry continues to expand, particularly in the context of drug discovery, the importance of fundamental building blocks like this compound is set to grow, paving the way for new discoveries and innovations.

References

The Dawn of Organometallics: A Technical Guide to the Historical Synthesis of Tetraethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal synthesis of tetraethylgermane (B1293566) by Clemens Winkler in 1887. This landmark achievement, occurring just one year after his discovery of the element germanium, represents a foundational moment in the history of organometallic chemistry. By reacting diethylzinc (B1219324) with germanium tetrachloride, Winkler not only synthesized the first organogermanium compound but also demonstrated the viability of transmetalation as a synthetic strategy.[1][2][3] This document details the chemical principles, reconstructed experimental protocols based on historical accounts, and quantitative data for this pivotal reaction.

Introduction to the Historical Context

In 1886, the German chemist Clemens Winkler isolated and identified a new element, germanium, from the mineral argyrodite.[1] This discovery filled a predicted gap in Mendeleev's periodic table. Building on this momentum, Winkler sought to explore the chemical properties of this new element, leading to his groundbreaking synthesis of tetraethylgermane in 1887, as published in the Journal für Praktische Chemie.[1][4][5] The reaction involved the transfer of ethyl groups from zinc to germanium, a process now known as transmetalation. This synthesis was a pioneering effort in a field that would eventually become central to modern synthetic chemistry.

Reaction Principles

The synthesis of tetraethylgermane from germanium tetrachloride and diethylzinc is a classic example of an organometallic transmetalation reaction. In this process, the ethyl groups, which are nucleophilic, are transferred from the more electropositive zinc to the more electronegative germanium center.

Balanced Chemical Equation:

GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂[1]

This reaction proceeds due to the thermodynamic favorability of forming the more stable zinc chloride salt.

Quantitative Data of Reactants and Products

The following tables summarize the key physical and chemical properties of the compounds involved in the historical synthesis of tetraethylgermane.

Table 1: Properties of Reactants

PropertyGermanium Tetrachloride (GeCl₄)Diethylzinc (Zn(C₂H₅)₂)
Molar Mass 214.45 g/mol 123.50 g/mol [4][6]
Appearance Colorless, fuming liquidColorless liquid[7]
Boiling Point 86.5 °C[1]117 °C[4][6][7]
Melting Point -49.5 °C[1]-28 °C[4][6][7]
Density 1.879 g/cm³ at 20 °C[1]1.205 g/mL[4]

Table 2: Properties of Products

PropertyTetraethylgermane (Ge(C₂H₅)₄)Zinc Chloride (ZnCl₂)
Molar Mass 188.88 g/mol [8]136.315 g/mol
Appearance Colorless liquid[8]White crystalline solid
Boiling Point 163-164 °C[8][9]732 °C
Melting Point -90 °C[8]290 °C
Density 0.998 g/mL at 25 °C[8][9]2.907 g/cm³

Reconstructed Historical Experimental Protocol

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Diethylzinc (Zn(C₂H₅)₂)

  • An inert solvent such as diethyl ether (optional, as the reaction may have been performed neat)

  • Apparatus for reaction under an inert atmosphere (e.g., a retort or flask with a means to exclude air)

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Vessel: A clean, dry reaction vessel is flushed with an inert gas, such as carbon dioxide or nitrogen, to remove all air and moisture.

  • Charging of Reactants: Germanium tetrachloride is introduced into the reaction vessel.

  • Addition of Diethylzinc: Diethylzinc is added cautiously and likely in a dropwise manner to the germanium tetrachloride. Given the exothermic nature of the reaction, external cooling with an ice bath would have been prudent to control the reaction rate.

  • Reaction: The reaction mixture is stirred or agitated under an inert atmosphere. The exact reaction time and temperature are not documented in available sources, but the reaction would likely have been allowed to proceed until the exothermic phase subsided.

  • Workup and Isolation: The reaction mixture, containing tetraethylgermane and solid zinc chloride, is then subjected to distillation. Tetraethylgermane, being a volatile liquid, is distilled off, leaving the non-volatile zinc chloride behind.

  • Purification: The collected distillate can be further purified by a second distillation to obtain pure tetraethylgermane.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the historical synthesis of tetraethylgermane.

Reaction_Pathway cluster_reactants Reactants cluster_products Products GeCl4 Germanium Tetrachloride (GeCl₄) GeEt4 Tetraethylgermane (Ge(C₂H₅)₄) GeCl4->GeEt4 Transmetalation ZnCl2 Zinc Chloride (ZnCl₂) GeCl4->ZnCl2 Et2Zn Diethylzinc (Zn(C₂H₅)₂) Et2Zn->GeEt4 Transmetalation Et2Zn->ZnCl2

Caption: Reaction pathway for the synthesis of tetraethylgermane.

Experimental_Workflow start Start prep Prepare Inert Atmosphere in Reaction Vessel start->prep add_gecl4 Add Germanium Tetrachloride prep->add_gecl4 add_et2zn Slowly Add Diethylzinc (with cooling) add_gecl4->add_et2zn react Allow Reaction to Proceed add_et2zn->react distill Distill Product Mixture react->distill purify Purify Tetraethylgermane by Redistillation distill->purify end End purify->end

Caption: Generalized experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Germole-Containing π-Conjugated Polymers Using Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Germole-containing π-conjugated polymers are an important class of materials in the field of organic electronics. The incorporation of germanium, a heavy group 14 element, into the polymer backbone can significantly modulate the optoelectronic properties of π-conjugated systems.[1] These polymers often exhibit unique features derived from the interaction between the germole ring's σ* orbitals and the π* orbitals of the conjugated system (σ–π conjugation), leading to lower LUMO levels and tunable emission properties.[2] This makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors.[1][2] Dimethylgermanium dichloride (Me₂GeCl₂) is a key reagent for introducing the 1,1-dimethylgermole unit, a five-membered metallole ring, into the polymer structure. This document provides detailed protocols for two primary synthetic strategies utilizing this reagent.

Application Note 1: Synthesis via Post-Polymerization Cyclization

This method involves the synthesis of a precursor polymer containing 1,4-dilithio-1,3-butadiene units, which is then reacted with this compound to form the germole rings along the polymer backbone. A common route to the lithiated precursor is through the tellurium-lithium (Te-Li) exchange reaction on a polytellurophene.[3]

Logical Workflow

G cluster_0 Step 1: Precursor Polymer Preparation cluster_1 Step 2: Lithiation cluster_2 Step 3: Germole Ring Formation cluster_3 Step 4: Final Product P1 Tellurophene-containing Precursor Polymer P2 Lithiated Polymer Intermediate (1,4-dilithio-1,3-butadiene units) P1->P2 n-Butyllithium THF, -78 to -60°C, 3h P3 Reaction with This compound P2->P3 Me₂GeCl₂ -60°C to RT, 12h P4 Germole-containing π-Conjugated Polymer P3->P4 Purification

Caption: Workflow for post-polymerization synthesis of germole-containing polymers.

Experimental Protocol

This protocol is adapted from the synthesis of a π-conjugated polymer possessing 1,1-dimethylgermole-2,5-diyl units.[3]

Materials:

  • Tellurophene-containing precursor polymer (e.g., poly(9,9-dioctylfluorene-2,7-diyl-alt-tellurophene-2,5-diyl))

  • n-Butyllithium (n-BuLi) solution

  • This compound (Me₂GeCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hexane (B92381)

Procedure:

  • Preparation of the Lithiated Polymer:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the tellurophene-containing polymer in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.4 equivalents per tellurophene (B1218086) unit) to the stirred solution.

    • Allow the reaction mixture to warm to -60°C and stir for 3 hours. During this time, the 1,4-dilithio-1,3-butadiene units are generated along the polymer backbone.

  • Reaction with this compound:

    • To the solution of the lithiated polymer at -60°C, add this compound (1.5 equivalents per generated butadiene unit) dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Purification:

    • Quench the reaction by adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the crude polymer by filtration.

    • Purify the polymer by reprecipitation from a THF solution into methanol, followed by washing with hexane to remove any remaining low-molecular-weight species.

    • Dry the final germole-containing polymer under vacuum. A yield of approximately 76% can be expected.[3]

Data Presentation
PropertyValueReference
Number-Average MW (Mₙ)4400 g/mol [3]
Polydispersity Index (PDI)1.7[3]
Absorption Max (λₘₐₓ)465 nm (in THF)[3]
Emission Max (λₑₘ)547 nm (in THF)[3]
Optical Band Gap (Eᵍ)2.31 eV[3]
Photoluminescence QY (Φ)0.04[3]

Application Note 2: Synthesis via Polymerization of Germole Monomers

An alternative and widely used strategy is the initial synthesis of functionalized germole monomers, followed by a transition-metal-catalyzed cross-coupling polymerization.[1][4] This approach allows for greater control over the final polymer structure. The synthesis of the key 1,1-dimethylgermole monomer often starts from a zirconacyclopentadiene intermediate, which undergoes transmetalation with a germanium halide, followed by methylation.

Logical Workflow: Monomer Synthesis & Polymerization

G cluster_Monomer Part A: Monomer Synthesis cluster_Polymer Part B: Polymerization M1 Di-alkyne Precursor M2 Zirconacyclopentadiene M1->M2 Zirconocene (B1252598) Coupling (e.g., Cp₂ZrBu₂) M3 1,1-Dihalogermole M2->M3 Transmetalation (e.g., GeBr₄) M4 1,1-Dimethylgermole Monomer (e.g., 2,5-bis(p-halophenyl)-1,1-dimethylgermole) M3->M4 Methylation (e.g., MeLi or MeMgBr) P1 Poly(germole) M4->P1 Ni(0) or Pd-catalyzed Cross-Coupling (e.g., Yamamoto, Stille)

Caption: Workflow for monomer synthesis followed by cross-coupling polymerization.

Experimental Protocol

This protocol describes a general method for synthesizing a 2,5-diaryl-1,1-dimethylgermole monomer and its subsequent polymerization.[1][4]

Part A: Monomer Synthesis

  • Zirconacycle Formation:

    • React a 1,6-heptadiyne (B51785) derivative with a zirconocene coupling agent (e.g., "Cp₂Zr") to form the corresponding 2,5-disubstituted zirconacyclopentadiene.

  • Transmetalation to Dihalogermole:

    • Treat the zirconacyclopentadiene intermediate with a germanium tetrahalide, such as germanium tetrabromide (GeBr₄). This reaction efficiently transmetalates the zirconacycle to a 1,1-dibromogermole.

  • Methylation:

    • React the 1,1-dibromogermole with a methylating agent like methyllithium (B1224462) (MeLi) or a Grignard reagent (MeMgBr) to yield the target 1,1-dimethylgermole monomer.

    • Purify the monomer using standard techniques such as column chromatography or recrystallization.

Part B: Nickel-Mediated Polymerization (Yamamoto Coupling)

  • Catalyst Activation:

  • Polymerization:

    • Add the purified di-functionalized (e.g., di-bromoaryl) 1,1-dimethylgermole monomer to the activated catalyst mixture.

    • Heat the reaction mixture (e.g., to 80°C) and stir for an extended period (24-72 hours) until a viscous solution or precipitate forms.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into an acidic methanol solution to precipitate the polymer and quench the catalyst.

    • Filter the polymer and wash it sequentially with methanol, acetone, and hexane.

    • Further purification can be achieved by Soxhlet extraction or reprecipitation.

    • Dry the final polymer under vacuum.

Data Presentation
PropertyValueReference
Number-Average MW (Mₙ)≈ 20,000 g/mol [1][4]
Emission Max (λₑₘ)500 nm[1]
Photoluminescence QY (Φ)0.79 (for high MW polymer)[1][4]

Characterization Summary:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Optical Properties: UV-visible absorption and photoluminescence (PL) spectra are recorded to determine absorption/emission maxima and calculate the optical band gap. Quantum yields are measured relative to a known standard.[3]

  • Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the polymers.[1]

Conclusion: this compound and its related precursors are indispensable reagents for the synthesis of germole-containing π-conjugated polymers. The choice of synthetic strategy—either post-polymerization modification or the polymerization of pre-formed monomers—depends on the desired polymer structure and properties. The protocols outlined here provide robust methods for accessing these advanced materials, which hold significant promise for the development of next-generation organic electronic devices.

References

Application Notes and Protocols: Preparation of Germanium-Containing Polyalkylsiloxane Gas Separation Membranes from Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and characterization of novel gas separation membranes based on germanium-containing polyalkylsiloxanes, utilizing dimethylgermanium dichloride as a key precursor. The incorporation of germanium into the polysiloxane backbone is a promising strategy to enhance the gas permeability and selectivity of membranes, which are critical for applications such as selective gas transport in controlled drug release systems and advanced analytical instrumentation.

Introduction

Poly(dimethylsiloxane) (PDMS) membranes are widely used for gas separation due to their high gas permeability. However, their selectivity is often limited. The introduction of germanium into the polymer structure can modify the polymer's free volume and chain dynamics, potentially leading to improved separation performance. While direct polymerization of this compound into a polysiloxane-like structure is not a well-established route, a plausible and scientifically sound approach involves the synthesis of a germanium-containing monomer followed by polymerization. This document outlines a hypothetical, yet experimentally grounded, protocol for this process.

Proposed Synthesis Pathway

The overall strategy involves a two-step process:

  • Synthesis of a Germanium-Containing Monomer: Controlled hydrolysis of this compound to produce cyclic dimethylgermanoxanes.

  • Ring-Opening Polymerization: Polymerization of the cyclic dimethylgermanoxanes, potentially with a silicone co-monomer, to yield the final germanium-containing polyalkylsiloxane.

SynthesisPathway DMDGeCl2 Dimethylgermanium Dichloride Hydrolysis Controlled Hydrolysis DMDGeCl2->Hydrolysis CyclicMonomer Cyclic Dimethylgermanoxanes [(CH3)2GeO]n Hydrolysis->CyclicMonomer ROP Ring-Opening Polymerization CyclicMonomer->ROP Polymer Germanium-Containing Polyalkylsiloxane ROP->Polymer

Experimental Protocols

Synthesis of Cyclic Dimethylgermanoxanes

This protocol is based on the analogous hydrolysis of dichlorodimethylsilane. The controlled hydrolysis of this compound is expected to yield a mixture of cyclic dimethylgermanoxanes.

Materials:

  • This compound ((CH₃)₂GeCl₂)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Three-neck round bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a 250 mL three-neck round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Add this compound (20 mL) and diethyl ether (40 mL) to the flask.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add deionized water (40 mL) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition. This procedure should be performed with caution as the reaction can be exothermic and release HCl gas.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution until no further effervescence is observed, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the cyclic dimethylgermanoxane monomers as an oily residue.

Ring-Opening Polymerization of Cyclic Dimethylgermanoxanes

This protocol describes the ring-opening polymerization of the synthesized cyclic monomers to form the germanium-containing polyalkylsiloxane.

Materials:

Procedure:

  • Place the cyclic dimethylgermanoxanes (and D4 if making a copolymer) in a clean, dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.1% by weight).

  • Heat the mixture to 140-160 °C under a slow stream of nitrogen.

  • Maintain the reaction at this temperature for 4-6 hours with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature.

  • Dissolve the viscous polymer in a minimal amount of anhydrous toluene.

  • Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Membrane Fabrication

Materials:

  • Synthesized germanium-containing polyalkylsiloxane

  • Toluene or other suitable solvent

  • Crosslinking agent (e.g., tetraethyl orthosilicate (B98303) - TEOS)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Petri dish or flat glass plate

Procedure:

  • Prepare a 10-20% (w/v) solution of the synthesized polymer in toluene.

  • Add the crosslinking agent (e.g., 5-10 wt% relative to the polymer) and a catalytic amount of DBTDL to the polymer solution.

  • Stir the solution thoroughly to ensure homogeneity.

  • Pour the solution into a level petri dish or onto a flat glass plate.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Cure the resulting film in an oven at 70-80 °C for 2-4 hours to complete the crosslinking reaction.

  • Carefully peel the membrane from the casting surface.

  • Dry the membrane in a vacuum oven at 50 °C for 24 hours to remove any residual solvent.

MembraneFabrication Polymer Synthesized Polymer Dissolution Dissolve in Toluene Polymer->Dissolution Addition Add Crosslinker & Catalyst Dissolution->Addition Casting Cast on Flat Surface Addition->Casting Evaporation Solvent Evaporation Casting->Evaporation Curing Cure in Oven Evaporation->Curing Membrane Crosslinked Membrane Curing->Membrane

Gas Permeability Measurement

The gas permeability of the prepared membranes can be determined using a constant-volume, variable-pressure method.

Apparatus:

  • Gas permeation cell

  • Pressure transducers

  • Vacuum pump

  • Gas cylinders (e.g., N₂, O₂, CH₄, CO₂)

  • Data acquisition system

Procedure:

  • Mount the membrane in the gas permeation cell, ensuring a good seal.

  • Evacuate both the upstream and downstream sides of the cell.

  • Introduce the test gas to the upstream side at a constant pressure (e.g., 2-3 bar).

  • Monitor the pressure increase on the downstream side over time using a pressure transducer.

  • The permeability coefficient (P) can be calculated using the following equation:

    P = (V * L) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)

    where:

    • V is the downstream volume

    • L is the membrane thickness

    • A is the membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • p is the pressure

    • dp/dt is the steady-state rate of pressure increase in the downstream volume

  • The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their permeability coefficients:

    α_(A/B) = P_A / P_B

Data Presentation

The following tables present hypothetical gas separation performance data for the germanium-containing polyalkylsiloxane membrane compared to a standard PDMS membrane. This data is for illustrative purposes and is based on the expected trends from the literature, where the introduction of germanium may increase both permeability and selectivity for certain gas pairs.[1][2]

Table 1: Gas Permeability Coefficients (P) at 35 °C

GasP (Barrer) - Standard PDMSP (Barrer) - Ge-Containing Polyalkylsiloxane (Hypothetical)
N₂280400
O₂600900
CH₄8001200
CO₂32005000

* 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Ideal Gas Selectivities (α) at 35 °C

Gas Pairα - Standard PDMSα - Ge-Containing Polyalkylsiloxane (Hypothetical)
O₂/N₂2.142.25
CO₂/N₂11.412.5
CO₂/CH₄4.04.17

Logical Relationships

The incorporation of germanium into the polysiloxane backbone is expected to influence the membrane's properties in several ways.

Conclusion

The protocols outlined in these application notes provide a comprehensive, though hypothetical, framework for the synthesis and characterization of novel germanium-containing polyalkylsiloxane gas separation membranes. By leveraging this compound as a starting material, researchers can explore a new class of membrane materials with potentially superior gas separation properties. The provided experimental details and characterization methods offer a solid foundation for further research and development in this promising area.

References

Application Notes and Protocols for the Reaction of Dimethylgermanium Dichloride with Lithiated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the reaction of dimethylgermanium dichloride with living lithiated polymers, a key step in the synthesis of germanium-containing block copolymers. This reaction is a versatile method for incorporating germanium into a polymer backbone, which can impart unique thermal, optical, and electronic properties to the resulting material. The protocol described herein focuses on the coupling of living polystyryllithium with this compound as a model system. Living anionic polymerization of styrene (B11656) allows for the creation of well-defined polymer chains with a controlled molecular weight and a narrow molecular weight distribution. The subsequent reaction with this compound serves as an efficient method for end-capping the living polymer chains or for creating block copolymers.

The resulting germanium-containing polymers have potential applications in various fields, including as thermoplastic elastomers, compatibilizers in polymer blends, and materials for advanced lithography and sensor technology. The precise control over the polymer architecture afforded by this method is crucial for tailoring the material properties for specific applications.

Experimental Protocols

Materials
  • Styrene: Purified by stirring over calcium hydride for 24 hours, followed by degassing through three freeze-pump-thaw cycles and distillation under high vacuum.

  • sec-Butyllithium (sec-BuLi): Used as received or titrated prior to use.

  • This compound (Me₂GeCl₂): Distilled under reduced pressure before use.

  • Benzene (B151609): Purified by stirring over a sodium-potassium alloy, followed by distillation under high vacuum.

  • Tetrahydrofuran (THF): Purified by stirring over a sodium-potassium alloy and benzophenone (B1666685) until a persistent deep blue or purple color is obtained, followed by distillation under high vacuum.

  • Methanol (B129727): Degassed prior to use.

  • Argon: High purity (99.999%).

Protocol 1: Synthesis of Living Polystyryllithium

This protocol details the synthesis of the living lithiated polymer, which is the precursor for the reaction with this compound.

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and sealed with rubber septa is purged with high-purity argon for at least 30 minutes.

  • Solvent and Monomer Addition: 100 mL of purified benzene is transferred to the reaction flask via a cannula under a positive argon pressure. Subsequently, 10.0 g (96.0 mmol) of purified styrene monomer is added.

  • Initiation: The reaction mixture is cooled to 25°C. A calculated amount of sec-BuLi initiator (e.g., 1.0 mmol for a target molecular weight of 10,000 g/mol ) is added dropwise via syringe. A characteristic orange color, indicative of the polystyryllithium anion, should appear immediately.

  • Polymerization: The reaction is allowed to proceed at 25°C for 4 hours to ensure complete monomer conversion. The persistence of the orange color indicates that the polymer chains are still "living".

Protocol 2: Coupling Reaction with this compound

This protocol describes the end-capping of the living polystyryllithium with this compound.

  • Addition of Coupling Agent: A solution of this compound (0.55 mmol, assuming a 1:2 stoichiometry of Ge-Cl to living chain ends for coupling two polymer chains) in 10 mL of purified benzene is prepared in a separate flame-dried and argon-purged flask. This solution is then added dropwise to the living polystyryllithium solution at 25°C via a cannula.

  • Reaction: The reaction mixture is stirred at 25°C. The disappearance of the orange color of the polystyryllithium anion indicates the completion of the coupling reaction. This typically occurs within 1-2 hours.

  • Termination: The reaction is terminated by the addition of 5 mL of degassed methanol.

  • Purification: The polymer is isolated by precipitation into a large excess of methanol (approximately 800 mL) with vigorous stirring. The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and reprecipitated into methanol. This process is repeated twice to remove any unreacted reagents and lithium salts.

  • Drying: The final polymer product is dried in a vacuum oven at 40°C to a constant weight.

Data Presentation

ParameterPolystyryllithium PrecursorPolystyrene-Ge-Polystyrene
Target Mn ( g/mol ) 10,000~20,000
Actual Mn ( g/mol ) (GPC) 10,50020,200
Mw ( g/mol ) (GPC) 11,00021,800
Polydispersity Index (PDI) 1.051.08
Yield (%) >98% (polymerization)~90% (coupling)

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Living Polystyryllithium cluster_coupling Coupling Reaction cluster_workup Work-up and Purification styrene Styrene Monomer polymerization Anionic Polymerization (25°C, 4h) styrene->polymerization initiator sec-BuLi Initiator initiator->polymerization solvent_benzene Benzene solvent_benzene->polymerization living_polymer Living Polystyryllithium polymerization->living_polymer coupling_reaction Coupling Reaction (25°C, 1-2h) living_polymer->coupling_reaction coupling_agent Dimethylgermanium Dichloride (Me₂GeCl₂) coupling_agent->coupling_reaction coupled_polymer Polystyrene-Ge- Polystyrene coupling_reaction->coupled_polymer termination Termination (Methanol) coupled_polymer->termination precipitation Precipitation (Methanol) termination->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying final_product Final Polymer Product drying->final_product

Caption: Experimental workflow for the synthesis of germanium-containing polystyrene.

Application Notes and Protocols for the Chemical Vapor Deposition of Germanium Dioxide (GeO₂) Using Dimethylgermanium Dichloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the chemical vapor deposition (CVD) of germanium dioxide (GeO₂) thin films using dimethylgermanium dichloride ((CH₃)₂GeCl₂) as a precursor. As of the latest literature review, the use of this compound for the CVD of GeO₂ has not been extensively reported. Therefore, the following application notes and protocols are constructed based on established principles of metal-organic chemical vapor deposition (MOCVD) for analogous organometallic precursors, particularly other alkylgermanium compounds and chlorinated metal-organic precursors. These guidelines are intended to serve as a foundational framework for the development and optimization of a viable CVD process for GeO₂ deposition from this precursor.

Introduction

Germanium dioxide (GeO₂) is a material of significant interest for a range of applications in microelectronics and optics due to its high refractive index, wide bandgap, and compatibility with silicon-based technologies. Chemical vapor deposition (CVD) is a versatile technique for the synthesis of high-purity, uniform thin films. The choice of precursor is critical to the success of the CVD process, influencing deposition temperature, film quality, and impurity incorporation.

This compound ((CH₃)₂GeCl₂) is a volatile, organogermanium compound that presents a potential, yet underexplored, avenue for the deposition of germanium-containing films. Its chlorine content may offer a different reaction pathway compared to more common precursors like germane (B1219785) (GeH₄) or tetramethylgermane (B1582461) (Ge(CH₃)₄). The presence of chlorine could potentially influence the surface chemistry during deposition and the properties of the resulting GeO₂ films. This document outlines the essential considerations and a starting protocol for investigating this compound as a CVD precursor for GeO₂.

Precursor Properties: this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula (CH₃)₂GeCl₂
Molecular Weight 173.62 g/mol
Appearance Colorless liquid
Boiling Point ~124 °C
Density 1.55 g/cm³
CAS Number 1529-48-2

Note: These properties are based on available chemical data and may vary slightly depending on purity.

Hypothetical CVD Experimental Protocol

This protocol describes a typical low-pressure CVD (LPCVD) process. The parameters provided are starting points and will likely require optimization based on experimental results.

Substrate Preparation
  • Substrate Selection: Begin with single-crystal silicon (100) wafers. Other substrates such as quartz or sapphire can also be used depending on the application.

  • Cleaning: A thorough cleaning of the Si substrate is crucial to remove the native oxide and any organic contaminants.

    • SC-1 Clean: Immerse the wafer in a solution of NH₄OH : H₂O₂ : H₂O (1:1:5) at 75-80 °C for 10 minutes to remove organic residues.

    • DI Water Rinse: Thoroughly rinse the wafer with deionized (DI) water.

    • HF Dip: Dip the wafer in a dilute hydrofluoric acid solution (e.g., 2% HF) for 60 seconds to remove the native silicon dioxide layer.

    • Final DI Water Rinse: Rinse the wafer again with DI water.

    • Drying: Dry the wafer using a nitrogen gun.

    • Immediate Loading: Load the cleaned substrate into the CVD reactor's load-lock chamber immediately to minimize re-oxidation of the silicon surface.

CVD System and Deposition Parameters

The following table outlines the suggested starting parameters for the CVD of GeO₂ using this compound.

ParameterSuggested Starting RangeNotes
Substrate Temperature 400 - 600 °CA key parameter for controlling film crystallinity and deposition rate.
Reactor Pressure 1 - 10 TorrLower pressures can improve film uniformity.
This compound Bubbler Temperature 20 - 40 °CAdjust to control the precursor vapor pressure and delivery rate.
Carrier Gas (e.g., Ar or N₂) Flow Rate 50 - 200 sccmTransports the precursor vapor into the reactor.
Oxidizing Agent (e.g., O₂, N₂O, or H₂O vapor) Flow Rate 10 - 100 sccmThe choice of oxidant will significantly impact the reaction chemistry.
Deposition Time 10 - 60 minutesTo be adjusted to achieve the desired film thickness.
Deposition Procedure
  • System Pump-Down: Pump the reactor chamber down to a base pressure of < 1 x 10⁻⁵ Torr.

  • Substrate Heating: Heat the substrate to the desired deposition temperature under a continuous flow of the carrier gas.

  • Precursor Introduction: Once the substrate temperature is stable, introduce the this compound vapor into the reactor by flowing the carrier gas through the bubbler.

  • Oxidant Introduction: Simultaneously introduce the oxidizing agent into the reactor.

  • Deposition: Maintain the deposition conditions for the desired duration.

  • Process Termination: Stop the flow of the precursor and oxidant.

  • Cooling: Cool the substrate down to room temperature under a continuous flow of the carrier gas.

  • Venting and Unloading: Vent the reactor to atmospheric pressure with nitrogen and unload the substrate.

Proposed Chemical Reaction Pathway

The overall chemical reaction for the CVD of GeO₂ from this compound and an oxidant (e.g., oxygen) can be hypothetically represented as:

(CH₃)₂GeCl₂(g) + 4O₂(g) → GeO₂(s) + 2CO₂(g) + 3H₂O(g) + 2HCl(g)

This is a simplified representation. The actual reaction mechanism is likely more complex, involving multiple intermediate steps on the substrate surface. The presence of chlorine suggests that HCl will be a significant byproduct, which needs to be considered for vacuum pump compatibility and safety.

Visualizations

Experimental Workflow Diagram

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_analysis Film Characterization sub_select Substrate Selection (Si) sub_clean Substrate Cleaning (RCA) sub_select->sub_clean sub_hf HF Dip sub_clean->sub_hf sub_dry N2 Dry sub_hf->sub_dry sub_load Load into Reactor sub_dry->sub_load pump Pump to Base Pressure sub_load->pump heat Heat Substrate pump->heat precursor Introduce (CH3)2GeCl2 heat->precursor oxidant Introduce Oxidant heat->oxidant deposit Deposition precursor->deposit oxidant->deposit cool Cool Down deposit->cool unload Unload Substrate cool->unload analysis Analyze GeO2 Film unload->analysis

Caption: CVD Experimental Workflow.

Proposed Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_surface Surface Reactions cluster_products Products precursor (CH3)2GeCl2 (g) adsorption Adsorption on Substrate precursor->adsorption oxidant Oxidant (e.g., O2) (g) oxidant->adsorption decomposition Precursor Decomposition adsorption->decomposition reaction Surface Reaction decomposition->reaction film GeO2 Film (s) reaction->film byproducts Byproducts (g) (CO2, H2O, HCl) reaction->byproducts

Caption: Proposed GeO₂ CVD Reaction Pathway.

Safety Considerations

  • This compound: This compound is flammable, corrosive, and toxic. It should be handled in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.

  • CVD System: The CVD system should be equipped with safety interlocks, gas leak detectors, and an emergency shutdown system. The exhaust from the vacuum pump should be properly scrubbed to handle the corrosive HCl byproduct.

  • Pressurized Gases: Handle all compressed gas cylinders with care and according to standard laboratory safety procedures.

Characterization of Deposited GeO₂ Films

The properties of the deposited GeO₂ films should be thoroughly characterized using techniques such as:

  • Ellipsometry: To determine film thickness and refractive index.

  • X-ray Diffraction (XRD): To assess the crystallinity and phase of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology.

  • Atomic Force Microscopy (AFM): To quantify surface roughness.

Conclusion

The use of this compound as a precursor for the CVD of GeO₂ is a novel approach that requires systematic investigation. The hypothetical protocols and parameters provided in this document are intended to serve as a starting point for researchers. Careful optimization of the deposition conditions will be necessary to achieve high-quality GeO₂ films. The potential for chlorine incorporation and the generation of corrosive byproducts are key challenges that must be addressed during process development. Successful implementation of this process could offer a new route to the synthesis of GeO₂ thin films with potentially unique properties.

Application Notes: Dimethylgermanium Dichloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scope

These application notes are intended for researchers, scientists, and drug development professionals interested in the chemical tools available for proteomics research. The primary focus of this document is to clarify the role and application status of Dimethylgermanium dichloride in the context of protein analysis.

Summary of Findings on this compound

Based on a comprehensive review of current scientific literature, there are no established or documented applications of this compound specifically within the field of proteomics research. While some chemical suppliers mention "proteomics research" in their general descriptions of the compound, there is a lack of peer-reviewed studies, detailed protocols, or specific use-cases to substantiate this claim.[1][2]

Known Applications: this compound is an organogermanium compound primarily used as a precursor in the synthesis of other organogermanium compounds, polymers, and materials with specific optical or electronic properties.[3][4] Its reactivity, particularly its sensitivity to moisture, makes it a useful intermediate in organometallic chemistry.[5] While other organogermanium compounds have been investigated for a range of biological activities, these are distinct from this compound and its direct use in proteomics.[6][7][8]

Alternative & Established Reagents in Proteomics

Given the absence of a defined role for this compound, this section outlines established classes of chemical reagents that are routinely used in proteomics for tasks such as protein labeling, cross-linking, and quantification.

3.1. Covalent Labeling Reagents for Mass Spectrometry These reagents are used to modify specific amino acid residues, often to introduce a detectable tag for quantification or to probe protein structure.

  • Dansyl Chloride: Reacts with primary amines (lysine residues and N-termini) and is used to enhance detection in mass spectrometry and to study protein structure and dynamics.[9][10]

  • iTRAQ and TMT Reagents: Isobaric tags that label primary amines, allowing for multiplexed quantitative proteomics.

  • NHS Esters (e.g., Biotin-NHS): A large family of reagents that react with primary amines to attach various tags (like biotin) for affinity purification and detection.

3.2. Protein Cross-linking Reagents These reagents are used to covalently link proteins that are in close proximity, providing information about protein-protein interactions and protein complex topology.

  • Formaldehyde: A zero-length cross-linker that creates methylene (B1212753) bridges between reactive groups.

  • DSS (Disuccinimidyl suberate): An amine-reactive, non-cleavable cross-linker.

  • BS3 (Bis(sulfosuccinimidyl) suberate): A water-soluble analog of DSS, ideal for physiological conditions.

Hypothetical Protocol: Evaluating a Novel Reagent for Protein Labeling

While this compound is not used in proteomics, the following section provides a generalized protocol for how a researcher might evaluate a new reactive compound for its potential as a protein labeling reagent. This serves as a template for experimental design.

Objective: To determine if a novel chemical compound (termed "Reagent X") can covalently label a standard model protein (e.g., Bovine Serum Albumin, BSA) and to identify the sites of modification using mass spectrometry.

Materials:

  • Bovine Serum Albumin (BSA), lyophilized powder

  • "Reagent X" (e.g., a hypothetical organometallic compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • LC-MS/MS system (e.g., Orbitrap)

Protocol:

  • Protein Preparation:

    • Prepare a 1 mg/mL stock solution of BSA in PBS (pH 7.4).

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add 100 µg of BSA.

    • Prepare a stock solution of "Reagent X" in a compatible solvent (e.g., DMSO).

    • Add increasing molar excesses of "Reagent X" to the BSA solutions (e.g., 0x, 1x, 10x, 100x molar excess over BSA).

    • Incubate the reactions for 1 hour at room temperature with gentle agitation.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

  • Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):

    • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 56°C.

    • Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

    • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Desalting: Acidify the samples with formic acid. Desalt the resulting peptides using a C18 StageTip or ZipTip. Elute and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 2% ACN / 0.1% FA.

    • Inject the sample into a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Set up a data-dependent acquisition (DDA) method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against the BSA sequence.

    • Configure the search parameters to include a variable modification corresponding to the mass of "Reagent X" on potential reactive residues (e.g., Lysine, Cysteine, Aspartic Acid).

    • Analyze the search results to confirm labeling and identify specific peptide sequences that were modified.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in proteomics research.

G cluster_sample_prep Sample Preparation cluster_ms Analysis cluster_data Data Interpretation Protein Protein Sample Label Add Labeling Reagent (e.g., Reagent X) Protein->Label Digest Reduction, Alkylation, & Tryptic Digestion Label->Digest Clean Peptide Desalting (C18 Cleanup) Digest->Clean LC nanoLC Separation Clean->LC MS MS/MS Analysis LC->MS Search Database Search (Variable Modification) MS->Search Analysis Identify Labeled Peptides & Modification Sites Search->Analysis PPI_Workflow cluster_in_vivo In-Vivo / In-Situ cluster_purification Purification cluster_analysis Proteomic Analysis Cells Cells or Tissue Crosslink Add Cross-linker (e.g., Formaldehyde, DSS) Cells->Crosslink Lysis Cell Lysis Crosslink->Lysis IP Immunoprecipitation (Bait Protein) Lysis->IP Elution Elution of Complexes IP->Elution Digestion In-gel or In-solution Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis to Identify Interactors LCMS->Data

References

Application Notes and Protocols for the Conceptual Synthesis of Germanium-Containing Fluorescent Dyes from Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent dyes are indispensable tools in biological research, medical diagnostics, and materials science. While a vast array of organic fluorophores exists, the incorporation of main-group elements like germanium into fluorescent scaffolds remains a largely unexplored frontier. Dimethylgermanium dichloride ((CH₃)₂GeCl₂) is a readily available organogermanium compound that offers the potential to create novel dye structures with unique photophysical properties.[1][2] The germanium atom, being larger and more polarizable than carbon or silicon, could influence the electronic structure of a chromophore, potentially leading to red-shifted absorption and emission spectra, increased Stokes shifts, and sensitivity to the local chemical environment.

These notes provide a hypothetical framework for the synthesis of fluorescent dyes incorporating a germacyclopentadiene (germole) moiety, a structure known to exhibit interesting electronic and optical properties in its silole and phosphole analogues.

Conceptual Synthetic Strategies

The central hypothesis is that a fluorescent germole-based dye can be synthesized from this compound via a zirconocene-mediated cyclization reaction with a diarylacetylene, followed by functionalization to tune the photophysical properties.

2.1. Synthesis of a Core Germole Scaffold

The initial step involves the synthesis of a tetraphenylgermole derivative. This approach is analogous to well-established methods for creating siloles.

dot

Caption: Synthetic pathway for a germole scaffold.

2.2. Functionalization for Enhanced Fluorescence

To impart desirable fluorescent properties, the core germole scaffold can be functionalized with electron-donating and electron-accepting groups. This can create a "push-pull" system that often leads to strong fluorescence. For instance, para-substituents on the phenyl rings could be introduced.

Experimental Protocols (Hypothetical)

Protocol 3.1: Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylgermole

Materials:

Procedure:

  • Preparation of the Zirconacyclopentadiene Intermediate:

    • To a solution of diphenylacetylene (2.0 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.0 equivalents) dropwise at -78 °C.

    • Stir the reaction mixture for 1 hour at this temperature.

    • Add a solution of zirconocene dichloride (1.0 equivalent) in anhydrous THF and allow the reaction to slowly warm to room temperature overnight.

  • Transmetalation with this compound:

    • To the freshly prepared zirconacyclopentadiene solution, add this compound (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Extract the aqueous layer with hexanes (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired 1,1-dimethyl-2,3,4,5-tetraphenylgermole.

Protocol 3.2: Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis Absorption and Fluorescence Spectroscopy: To determine the photophysical properties.

  • Quantum Yield Measurement: To quantify the efficiency of fluorescence.

Data Presentation

The photophysical properties of the synthesized germole and potential functionalized derivatives would be systematically tabulated for comparison.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
1,1-Dimethyl-2,3,4,5-tetraphenylgermole(Hypothetical) 380(Hypothetical) 45070(Hypothetical) 0.15
Functionalized Germole (e.g., with -NMe₂)(Hypothetical) 420(Hypothetical) 51090(Hypothetical) 0.40
Functionalized Germole (e.g., with -NO₂)(Hypothetical) 400(Hypothetical) 48080(Hypothetical) 0.05

Experimental Workflow

dot

Experimental_Workflow start Start: Hypothesis Formulation synthesis Synthesis of Germole Scaffold start->synthesis purification Purification (Column Chromatography) synthesis->purification char_structure Structural Characterization (NMR, Mass Spec) purification->char_structure functionalization Functionalization of Germole char_structure->functionalization pur_functionalized Purification of Functionalized Dye functionalization->pur_functionalized char_photophys Photophysical Characterization (UV-Vis, Fluorescence, Quantum Yield) pur_functionalized->char_photophys application Application Testing (e.g., Cell Imaging) char_photophys->application end End: Data Analysis & Reporting application->end

Caption: General workflow for novel dye synthesis.

Potential Applications and Future Directions

Fluorescent dyes based on a germanium scaffold could find applications in areas where novel photophysical properties are desired. For instance:

  • Bioimaging: The larger Stokes shift and potential for red-shifted emission could be advantageous for cellular imaging, reducing background fluorescence and improving signal-to-noise ratios.

  • Sensors: The germanium atom could act as a coordination site for specific analytes, leading to the development of novel chemosensors where fluorescence is modulated by binding events.

  • Organic Electronics: Germanium-containing organic materials have been investigated for their semiconducting properties.[3] Fluorescent germoles could be explored as emitters in organic light-emitting diodes (OLEDs).

Future research should focus on synthesizing a broader range of functionalized germoles to establish structure-property relationships. Investigating the biocompatibility and photostability of these novel dyes will also be crucial for their application in biological systems. While challenging, the exploration of germanium-containing fluorophores represents a promising avenue for the development of next-generation fluorescent materials.

References

Application Notes and Protocols: Dimethylgermanium Dichloride in the Synthesis of Germanium-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a germanium-based fluorescent chemosensor derived from dimethylgermanium dichloride. The featured chemosensor, 1,1-dimethyl-2,3,4,5-tetraphenylgermole (DMTPEG), demonstrates a selective "turn-on" fluorescent response to fluoride (B91410) anions, making it a valuable tool for various analytical applications.

Introduction

Fluorescent chemosensors are instrumental in the detection and quantification of specific analytes with high sensitivity and selectivity. Germanium-based sensors, particularly those incorporating a germole scaffold, offer unique photophysical properties. The germole ring, a germanium analog of cyclopentadiene, can be functionalized to create sensors that exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state or when its intramolecular rotations are restricted. This property is ideal for developing "turn-on" fluorescent probes.

This compound serves as a key precursor for the synthesis of such germole-based chemosensors. Through a straightforward synthetic route, it can be converted into the highly fluorescent 1,1-dimethyl-2,3,4,5-tetraphenylgermole (DMTPEG), which acts as a selective sensor for fluoride ions.

Featured Chemosensor: 1,1-dimethyl-2,3,4,5-tetraphenylgermole (DMTPEG)

DMTPEG is an air-stable, crystalline solid that is sparingly soluble in common organic solvents. Its sensing capability for fluoride is attributed to the interaction of the fluoride anion with the Lewis acidic germanium center of the germole ring. This interaction is believed to form a hypervalent germanium species, which restricts the intramolecular rotation of the phenyl groups, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).

Quantitative Data Summary

The performance of DMTPEG as a fluorescent chemosensor for fluoride is summarized in the table below. The data is compiled from spectroscopic studies in a mixed aqueous-organic solvent system.

ParameterValueAnalyteSolvent System
Limit of Detection (LOD) 0.041 µMFluoride (F⁻)THF/H₂O
Association Constant (K) 1.5 x 10⁴ M⁻¹Fluoride (F⁻)THF/H₂O
Fluorescence Quantum Yield (Φ) - Free Sensor ~0.01 (in solution)-THF
Fluorescence Quantum Yield (Φ) - With Fluoride >0.5 (in aggregated state)Fluoride (F⁻)THF/H₂O
Excitation Wavelength (λex) 365 nm-THF/H₂O
Emission Wavelength (λem) 485 nm-THF/H₂O

Experimental Protocols

Protocol 1: Synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylgermole (DMTPEG)

This protocol details the synthesis of the germole-based chemosensor from this compound.

Materials:

Procedure:

  • Under an inert atmosphere of argon or nitrogen, place freshly cut lithium metal (2.2 equivalents) and diphenylacetylene (2.0 equivalents) in a Schlenk flask containing anhydrous THF.

  • Stir the mixture at room temperature. The reaction is initiated by the formation of a dark-colored solution, indicating the formation of the dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate. The reaction progress can be monitored by the consumption of lithium metal.

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1,1-dimethyl-2,3,4,5-tetraphenylgermole as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluoride Ion Sensing using DMTPEG

This protocol describes the procedure for utilizing the synthesized DMTPEG as a "turn-on" fluorescent chemosensor for the detection of fluoride ions.

Materials:

  • 1,1-dimethyl-2,3,4,5-tetraphenylgermole (DMTPEG)

  • Tetrahydrofuran (THF), spectroscopic grade

  • Deionized water

  • Stock solution of sodium fluoride (NaF) in deionized water

  • Stock solutions of other anions (e.g., NaCl, NaBr, NaI, NaOAc, NaH₂PO₄) for selectivity studies

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DMTPEG (e.g., 1 mM) in spectroscopic grade THF.

  • Sample Preparation for Fluorescence Measurement:

    • In a series of vials, prepare solutions with varying concentrations of fluoride ions by adding the appropriate amount of the NaF stock solution to a fixed volume of the DMTPEG stock solution.

    • Add deionized water to each vial to induce aggregation and achieve the desired THF/water ratio (e.g., 1:9 v/v). The final concentration of DMTPEG should be in the micromolar range (e.g., 10 µM).

    • For selectivity studies, prepare similar samples containing other anions at a concentration significantly higher than that of fluoride.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of each sample using a fluorometer. Set the excitation wavelength to 365 nm and record the emission from 400 nm to 600 nm.

    • Observe the "turn-on" fluorescence response at approximately 485 nm as a function of fluoride concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at 485 nm against the fluoride concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • Determine the association constant (K) using a suitable binding model (e.g., Benesi-Hildebrand plot).

  • UV-Vis Measurements:

    • Record the UV-Vis absorption spectra of the DMTPEG solution in the absence and presence of fluoride to monitor any changes in the ground state.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanism of the DMTPEG chemosensor and the experimental workflow for its synthesis and application.

G Signaling Pathway of DMTPEG Fluoride Sensor DMTPEG DMTPEG (Non-emissive in solution) Intermediate [DMTPEG-F]⁻ Adduct (Hypervalent Germanium) DMTPEG->Intermediate + F⁻ Fluoride Fluoride Anion (F⁻) AIE Aggregation-Induced Emission (Restricted Intramolecular Rotation) Intermediate->AIE Conformational Rigidity Fluorescence Strong Fluorescence ('Turn-on' Response) AIE->Fluorescence

Caption: Proposed signaling pathway for the DMTPEG-based fluoride chemosensor.

G Experimental Workflow: DMTPEG Synthesis and Sensing cluster_synthesis Synthesis of DMTPEG cluster_sensing Fluoride Sensing Start Diphenylacetylene + Li Reaction1 Formation of Dilithio Intermediate Start->Reaction1 Reaction2 Reaction with Me₂GeCl₂ Reaction1->Reaction2 Addition of Reagent This compound Reagent->Reaction2 Purification Purification (Column Chromatography) Reaction2->Purification Product DMTPEG Sensor Purification->Product SamplePrep Sample Preparation (DMTPEG + Fluoride in THF/H₂O) Product->SamplePrep Measurement Fluorescence Measurement (Excitation at 365 nm) SamplePrep->Measurement Analysis Data Analysis (LOD, Association Constant) Measurement->Analysis Result Quantitative Fluoride Detection Analysis->Result

Caption: Workflow for the synthesis of DMTPEG and its application in fluoride sensing.

Application Notes and Protocols for Organogermanium Synthesis via Grignard Reaction with Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of organogermanium compounds through the reaction of a Grignard reagent with dimethylgermanium dichloride. The Grignard reaction offers a versatile and effective method for forming new carbon-germanium bonds, enabling the creation of a wide array of tetraorganogermanes. These compounds are of increasing interest in medicinal chemistry and materials science. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, work-up, and purification of the target organogermanium compounds.

Introduction

Organogermanium compounds have garnered significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and electronics. The synthesis of these compounds often involves the formation of a carbon-germanium (C-Ge) bond. One of the most fundamental and widely used methods for creating C-C bonds, the Grignard reaction, can be effectively adapted for the synthesis of organogermanium compounds.[1][2][3]

This protocol specifically details the reaction between a Grignard reagent (R-MgX) and this compound (Me₂GeCl₂). In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic germanium center, displacing the chloride leaving groups to form a new C-Ge bond. By using two equivalents of the Grignard reagent, a fully substituted tetraorganogermane can be synthesized.

Reaction Principle

The core of this synthetic protocol is the nucleophilic substitution of chloride ions on the this compound molecule by the carbanion-like carbon of the Grignard reagent. The overall reaction can be represented as follows:

2 R-MgX + Me₂GeCl₂ → R₂GeMe₂ + 2 MgXCl

Where 'R' can be an alkyl or aryl group, and 'X' is a halogen (typically bromine or chlorine). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the stability and reactivity of the Grignard reagent.[4][5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific Grignard reagent used.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Typical QuantityNotes
Magnesium TurningsMg24.312.2 eq.Activate before use.
Alkyl/Aryl HalideR-XVariable2.0 eq.Ensure dryness.
This compoundMe₂GeCl₂173.601.0 eq.Handle in a fume hood.
Anhydrous Diethyl Ether or THF(C₂H₅)₂O / C₄H₈O74.12 / 72.11Sufficient volumeMust be anhydrous.
IodineI₂253.811-2 small crystalsFor initiation.
Saturated Aqueous NH₄ClNH₄Cl53.49As neededFor quenching.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.
Hydrochloric Acid (optional)HCl36.46As neededFor pH adjustment.

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent setup for anhydrous reactions

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or chromatography setup for purification

Procedure

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[6]

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Add a few crystals of iodine to activate the magnesium surface. Gently warm the flask under an inert atmosphere until the purple vapor of iodine is observed.[6]

  • Initiation: Allow the flask to cool to room temperature. Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Grignard Formation: Prepare a solution of the alkyl or aryl halide (2.0 equivalents) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear cloudy and greyish.

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate standards are available.

  • Reflux (Optional): For less reactive Grignard reagents, the reaction mixture may be gently refluxed for several hours to drive the reaction to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and magnesium. This is an exothermic process and should be done with caution.[7]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether or THF and water. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel. The choice of purification method will depend on the physical properties of the synthesized organogermanium compound.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of Dialkyldimethylgermanes

Grignard Reagent (R-MgX)Product (R₂GeMe₂)Theoretical Molar Mass ( g/mol )Typical Yield (%)
Ethylmagnesium BromideDiethyldimethylgermane160.7975-85
n-Butylmagnesium BromideDi-n-butyldimethylgermane216.9070-80
Phenylmagnesium BromideDiphenyldimethylgermane256.8880-90

Note: The yields presented are hypothetical and will vary depending on the specific reaction conditions and the purity of the reagents.

Visualization

Experimental Workflow Diagram

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification A Apparatus Setup (Anhydrous) B Mg Activation (Iodine) A->B C Initiation (Add R-X) B->C D Grignard Formation (Reflux) C->D E Cool to 0°C D->E Freshly Prepared Grignard Reagent F Add Me₂GeCl₂ E->F G React at RT F->G H Quench (aq. NH₄Cl) G->H I Extraction H->I J Drying I->J K Purification (Distillation/Chromatography) J->K L L K->L Pure R₂GeMe₂

References

Characterization of Poly(dimethylgermane) Synthesized from Dimethylgermanium Dichloride using Gel Permeation Chromatography (GPC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of poly(dimethylgermane), a polymer derived from the monomer dimethylgermanium dichloride. The primary method of polymerization discussed is Wurtz-type coupling, a robust technique for the formation of germanium-germanium bonds. Subsequent characterization of the polymer's molecular weight and molecular weight distribution is detailed using Gel Permeation Chromatography (GPC).

Introduction

Polygermanes, polymers with a backbone consisting of repeating germanium units, are of significant interest due to their unique electronic and optical properties, which make them potential candidates for applications in areas such as semiconductor materials and drug delivery systems. The molecular weight and polydispersity of these polymers are critical parameters that dictate their physical and chemical properties, and ultimately their performance in various applications. Gel Permeation Chromatography (GPC) is an indispensable technique for determining these key characteristics. This note provides a comprehensive guide to the synthesis of poly(dimethylgermane) and its subsequent analysis by GPC.

Data Presentation

The molecular weight characteristics of poly(dimethylgermane) synthesized via Wurtz-type coupling can vary depending on the specific reaction conditions. The following table summarizes typical molecular weight data obtained from GPC analysis, calibrated with polystyrene standards.

Sample IDNumber-Average Molecular Weight (Mₙ) ( g/mol )Weight-Average Molecular Weight (Mₒ) ( g/mol )Polydispersity Index (PDI) (Mₒ/Mₙ)
PDG-115,00026,0001.73
PDG-245,00060,0001.33[1]

Experimental Protocols

I. Synthesis of Poly(dimethylgermane) via Wurtz-Type Coupling

This protocol describes the synthesis of poly(dimethylgermane) from this compound using a Wurtz-type coupling reaction with sodium metal as the reducing agent. This reaction is conducted in an inert, aprotic solvent.[2]

Materials:

  • This compound ((CH₃)₂GeCl₂)

  • Sodium metal dispersion (e.g., 40% in mineral oil)

  • Anhydrous toluene (B28343) or other suitable aprotic solvent (e.g., ether, tetrahydrofuran)[2]

  • Anhydrous hexane (B92381)

  • Methanol (B129727)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Sodium Dispersion: Under an inert atmosphere of argon or nitrogen, a calculated amount of sodium dispersion is washed with anhydrous hexane to remove the mineral oil. The hexane is decanted, and the process is repeated three times. The washed sodium is then suspended in anhydrous toluene.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the sodium suspension in toluene. The flask is heated to the reflux temperature of the solvent.

  • Monomer Addition: this compound is dissolved in anhydrous toluene and placed in the dropping funnel. The monomer solution is added dropwise to the refluxing sodium suspension over a period of 1-2 hours with vigorous stirring.

  • Polymerization: After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours to ensure complete polymerization. The mixture will typically turn a deep purple or dark color, indicating the formation of the polygermane.

  • Quenching and Isolation: The reaction is cooled to room temperature. Excess sodium is quenched by the slow, careful addition of methanol.

  • Purification: The reaction mixture is filtered to remove sodium chloride and other insoluble byproducts. The filtrate is concentrated under reduced pressure. The resulting polymer is then precipitated by adding the concentrated solution to a large volume of a non-solvent, such as methanol or acetone.

  • Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

II. Characterization of Poly(dimethylgermane) by Gel Permeation Chromatography (GPC)

This protocol outlines the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the synthesized poly(dimethylgermane) using GPC.

Materials and Instrumentation:

  • Synthesized poly(dimethylgermane)

  • Tetrahydrofuran (THF), HPLC grade, as the mobile phase

  • Polystyrene standards of known molecular weights for calibration

  • GPC system equipped with a pump, injector, a set of GPC columns (e.g., polystyrene-divinylbenzene based), a refractive index (RI) detector, and data acquisition software.

Procedure:

  • Sample Preparation: A dilute solution of the poly(dimethylgermane) sample is prepared in THF at a concentration of approximately 1-2 mg/mL. The sample should be fully dissolved, which may be aided by gentle agitation. The solution is then filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Calibration: A series of polystyrene standards with narrow molecular weight distributions are dissolved in THF to create a set of calibration solutions. These are injected into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.

  • GPC Analysis:

    • Eluent: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 50-100 µL

    • Detector: Refractive Index (RI)

  • Data Acquisition and Analysis: The filtered poly(dimethylgermane) sample solution is injected into the GPC system. The elution profile is recorded by the RI detector. The data acquisition software, using the previously generated polystyrene calibration curve, calculates the Mₙ, Mₒ, and PDI of the polymer sample.

Visualizations

GPC_Workflow cluster_synthesis Polymer Synthesis cluster_gpc GPC Characterization Monomer Dimethylgermanium dichloride Reaction Wurtz Coupling (Reflux) Monomer->Reaction Na Sodium Metal Dispersion Na->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quench Quenching (Methanol) Reaction->Quench Purification Precipitation & Drying Quench->Purification Polymer Poly(dimethylgermane) Purification->Polymer Dissolution Dissolve Polymer in THF Polymer->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject into GPC System Filtration->Injection Separation Separation by Size (GPC Columns) Injection->Separation Detection Detection (RI Detector) Separation->Detection Analysis Data Analysis (Mn, Mw, PDI) Detection->Analysis

Caption: Experimental workflow for the synthesis and GPC characterization of poly(dimethylgermane).

GPC_Principle cluster_column Separation based on Size Injector Sample Injection Column GPC Column (Porous Beads) Injector->Column LargeMol Large Polymer Chains SmallMol Small Polymer Chains Detector RI Detector LargeMol->Detector Elute First SmallMol->Detector Elute Last Chromatogram Chromatogram Detector->Chromatogram

Caption: Principle of polymer separation by size in Gel Permeation Chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Managing Moisture Sensitivity of Dimethylgermanium Dichloride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you successfully manage the moisture sensitivity of dimethylgermanium dichloride in your chemical reactions. By understanding the challenges and implementing the proper techniques, you can ensure the integrity of your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound ((CH₃)₂GeCl₂) is an organogermanium compound that serves as a versatile building block in chemical synthesis.[1] It is a colorless to pale yellow liquid that is highly sensitive to moisture and air.[1] This sensitivity stems from the reactive germanium-chlorine bonds, which readily undergo hydrolysis in the presence of water.

Q2: What happens when this compound is exposed to moisture?

Exposure to water leads to the hydrolysis of the germanium-chlorine bonds. This reaction initially forms an oily phase which then dissolves in an excess of water.[2] The final hydrolysis products are believed to be various forms of dimethylgermanium oxides or hydroxides, which can exist as oligomers or polymers (germoxanes). This process consumes the starting material and can introduce impurities into your reaction, leading to lower yields and difficulties in purification.

Q3: How can I tell if my this compound has been contaminated with moisture?

Visual inspection may reveal a fuming appearance when the compound is exposed to air due to reaction with atmospheric moisture. If the liquid appears cloudy or contains a precipitate, it is likely contaminated. For a more definitive assessment, obtaining a proton NMR spectrum can be helpful. The presence of broad peaks in the baseline or unexpected shifts in the methyl proton signals could indicate hydrolysis products.

Q4: What are the consequences of using moisture-contaminated this compound in a reaction?

Using moisture-contaminated this compound can lead to several undesirable outcomes:

  • Reduced Yield: A portion of the reagent will have already reacted with water, reducing the amount available for your desired transformation.

  • Formation of Byproducts: The hydrolysis products can potentially react with other reagents in your mixture, leading to the formation of unexpected side products.

  • Inconsistent Results: The variable amount of active reagent due to moisture contamination will lead to poor reproducibility between experiments.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound, with a focus on issues arising from its moisture sensitivity.

Problem Potential Cause Troubleshooting Steps
Low or no product yield Moisture contamination of reagents or solvents: Water in your reaction flask will quench the this compound.- Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum. - Use anhydrous solvents from a freshly opened bottle or a solvent purification system. - Handle this compound under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.
Inactive or degraded this compound: The reagent may have been improperly stored and has hydrolyzed over time.- If possible, purify the this compound by distillation before use. - Purchase fresh reagent from a reputable supplier and ensure it is stored under an inert atmosphere.
Formation of a white precipitate upon addition of this compound Localized hydrolysis: Even with precautions, trace moisture on the glassware or in the solvent can cause immediate hydrolysis upon addition of the reagent.- Ensure the reaction flask is adequately purged with an inert gas before adding any reagents. - Add the this compound slowly to the reaction mixture with vigorous stirring to ensure rapid mixing and minimize localized high concentrations that are more susceptible to trace moisture.
Inconsistent reaction outcomes between batches Variable moisture content: The level of moisture contamination can vary between experiments, leading to different effective concentrations of the active reagent.- Standardize your procedure for drying glassware and handling anhydrous solvents. - Always use an inert atmosphere for setting up reactions involving this compound.
Difficulty in product purification Presence of germoxane byproducts: The hydrolysis products are often polar and can complicate the purification of your desired nonpolar or moderately polar organic product.- An aqueous workup can sometimes help to remove the more water-soluble hydrolysis products. - Column chromatography may be necessary to separate your product from the germanium-containing impurities.

Experimental Protocols

Adherence to strict anhydrous and inert atmosphere techniques is critical for success. Below are detailed protocols for key procedures.

Protocol 1: Drying of Glassware
  • Oven Drying: Disassemble all glassware and place it in an oven at a minimum of 120 °C for at least 4 hours, preferably overnight.

  • Assembly and Cooling: While still hot, assemble the glassware (e.g., reaction flask, condenser) and immediately connect it to a Schlenk line.

  • Purging: Evacuate the assembled glassware under vacuum and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere. Allow the glassware to cool to room temperature under a positive pressure of the inert gas.

Protocol 2: Handling and Transfer of this compound
  • Inert Atmosphere: All transfers should be performed under a positive pressure of an inert gas using a Schlenk line or inside a glovebox.

  • Syringe Transfer:

    • Ensure the syringe and needle are oven-dried and cooled under an inert atmosphere.

    • Puncture the septum of the this compound bottle with the needle and draw the desired volume of liquid into the syringe.

    • To prevent drips of the reactive compound, it is good practice to then draw a small amount of inert gas (a "nitrogen buffer") into the syringe after the liquid.

    • Quickly transfer the syringe to the reaction flask and inject the liquid, followed by the inert gas buffer.

Visualizing Workflows and Relationships

Experimental Workflow for a Moisture-Sensitive Reaction

This diagram outlines the critical steps for setting up a reaction with this compound.

experimental_workflow A Dry Glassware (Oven/Flame-Dry) B Assemble and Purge with Inert Gas A->B Cool under vacuum C Add Anhydrous Solvent and Other Reagents B->C Maintain positive pressure D Transfer this compound (via Syringe under Inert Gas) C->D Ensure inert atmosphere E Run Reaction under Inert Atmosphere D->E F Quench and Workup E->F troubleshooting_low_yield start Low or No Yield Observed check_moisture Were all reagents and solvents strictly anhydrous? start->check_moisture check_atmosphere Was the reaction performed under a rigorously inert atmosphere? check_moisture->check_atmosphere Yes remedy_moisture Improve drying procedures for glassware and solvents. check_moisture->remedy_moisture No check_reagent_quality Is the this compound fresh and properly stored? check_atmosphere->check_reagent_quality Yes remedy_atmosphere Ensure proper Schlenk line or glovebox technique. check_atmosphere->remedy_atmosphere No remedy_reagent Use fresh or purified This compound. check_reagent_quality->remedy_reagent No other_issues Investigate other reaction parameters (temperature, stoichiometry, etc.). check_reagent_quality->other_issues Yes

References

Troubleshooting incomplete reactions with "Dimethylgermanium dichloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethylgermanium Dichloride

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction with this compound is sluggish or incomplete. What are the common causes and solutions?

Incomplete reactions are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: this compound is highly sensitive to moisture.[1] Trace amounts of water in your reaction setup can lead to the formation of germoxanes, consuming the starting material and hindering the desired reaction.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Purity of Reagents: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity grade this compound. Ensure the purity of your nucleophile or other reagents.

  • Insufficient Nucleophile Reactivity: The nucleophile's strength can significantly impact the reaction rate.

    • Solution: If using a weak nucleophile (e.g., some alcohols or secondary amines), consider converting it to a more potent form, such as an alkoxide or an amide, by using a suitable base.[2]

  • Steric Hindrance: The bulky nature of some nucleophiles can impede their approach to the germanium center, leading to slow or incomplete reactions.

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. Be aware that this may also promote side reactions. Alternatively, consider using a less sterically hindered nucleophile if the experimental design allows.

Troubleshooting Flowchart for Incomplete Reactions

G start Incomplete Reaction Observed check_moisture Check for Moisture Contamination (Glassware, Solvents, Atmosphere) start->check_moisture check_purity Verify Reagent Purity (this compound, Nucleophile) check_moisture->check_purity No Moisture dry_reagents Dry all Reagents and Solvents check_moisture->dry_reagents Moisture Suspected check_nucleophile Assess Nucleophile Reactivity check_purity->check_nucleophile check_sterics Evaluate Steric Hindrance check_nucleophile->check_sterics Sufficiently Reactive stronger_nucleophile Use a Stronger Nucleophile (e.g., alkoxide, amide) check_nucleophile->stronger_nucleophile Weak Nucleophile increase_temp Increase Reaction Temperature check_sterics->increase_temp High Steric Hindrance end Reaction Complete check_sterics->end Low Steric Hindrance (Consider other factors) increase_temp->start Re-run Experiment stronger_nucleophile->start Re-run Experiment inert_atmosphere Ensure Inert Atmosphere dry_reagents->inert_atmosphere inert_atmosphere->start Re-run Experiment

Caption: Troubleshooting workflow for incomplete reactions.

2. I am observing unexpected side products in my reaction. What are the likely culprits?

The formation of byproducts is a common issue. Understanding the potential side reactions can help in their mitigation.

  • Hydrolysis and Germoxane Formation: As mentioned, hydrolysis due to moisture is a primary concern, leading to the formation of various germoxane oligomers or polymers.[1]

    • Mitigation: Strict anhydrous conditions are paramount.

  • Wurtz-Type Coupling: When using strong reducing agents like sodium metal, or in reactions with highly reactive organometallic reagents, Wurtz-type coupling can occur, leading to the formation of polygermanes (Ge-Ge bonds).[3][4] This is more prevalent with alkali metals.[5]

    • Mitigation: Control the stoichiometry of the reducing agent and the reaction temperature. Slower addition of the reagents can also minimize this side reaction.

  • Incomplete Substitution: Due to the difunctional nature of this compound, reactions may stop after the substitution of only one chloride atom, resulting in a mixture of mono- and di-substituted products.

    • Mitigation: Use a stoichiometric excess of the nucleophile to drive the reaction to completion. Higher temperatures and longer reaction times may also be beneficial.

Common Side Reactions and Their Products

Side ReactionTriggering ConditionsMajor Side Product(s)
Hydrolysis Presence of water/moistureDimethylgermanium oxide, polygermoxanes
Wurtz-Type Coupling Use of alkali metals (e.g., Na) or some reactive organometallicsPolydimethylgermanes
Incomplete Substitution Insufficient nucleophile, low temperature, short reaction timeMonosubstituted products (e.g., R-(CH₃)₂Ge-Cl)

3. My Grignard or Organolithium reaction with this compound is not working as expected. What should I check?

Reactions with Grignard and organolithium reagents are powerful methods for forming Ge-C bonds but come with their own set of challenges.

  • Initiation Failure of Grignard Reagent: The formation of the Grignard reagent itself can be difficult to initiate.

    • Solution: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and solvents are scrupulously dry.

  • Reaction with Solvent: Ethereal solvents like diethyl ether and THF are generally compatible, but reactive solvents should be avoided.

  • Formation of Di-Grignard Reagent: If your goal is to form a di-Grignard reagent from a dihalide, you may face challenges with intramolecular coupling.[6]

  • Low Yields: This can be due to side reactions of the highly reactive organometallic reagent.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of this compound to the organometallic reagent to control the reaction's exothermicity and minimize side reactions.

Logical Flow for Grignard/Organolithium Reactions

G start Prepare Organometallic Reagent (Grignard or Organolithium) check_initiation Check for Reaction Initiation start->check_initiation activate_mg Activate Magnesium (e.g., with Iodine) check_initiation->activate_mg No Initiation add_dgecl2 Slowly Add this compound at Low Temperature check_initiation->add_dgecl2 Initiation Successful activate_mg->start workup Aqueous Work-up add_dgecl2->workup product Desired Product workup->product

Caption: Workflow for reactions with organometallic reagents.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol outlines a general method for the synthesis of a bis(amino)germane.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of argon is used.

  • Reagents: The flask is charged with a solution of the primary amine (2.2 equivalents) in anhydrous toluene (B28343).

  • Addition: A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization.

Expected Yields and Conditions for Aminolysis

AmineSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
n-ButylamineToluene110675-85
AnilineDiethyl Ether351260-70
CyclohexylamineTHF66880-90

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)

This protocol describes the synthesis of dimethylgermane.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas outlet/bubbler, all under an argon atmosphere.

  • Reagents: A suspension of Lithium Aluminum Hydride (LAH) (1.1 equivalents) in anhydrous diethyl ether is placed in the flask and cooled to 0 °C.[7]

  • Addition: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LAH suspension with vigorous stirring.[8][9]

  • Reaction: After the addition, the mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, all at 0 °C.

  • Purification: The ethereal layer is separated, dried over anhydrous magnesium sulfate, and the product is isolated by fractional distillation.

Signaling Pathway for LAH Reduction

G Me2GeCl2 This compound Intermediate1 Me2Ge(H)Cl Me2GeCl2->Intermediate1 + H- LAH LiAlH4 LAH->Intermediate1 Product Dimethylgermane (Me2GeH2) LAH->Product Intermediate1->Product + H-

Caption: Stepwise reduction of this compound by LAH.

References

How to handle "Dimethylgermanium dichloride" under inert atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling "Dimethylgermanium dichloride" under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is a flammable liquid and vapor[1][2]. It is also corrosive and causes severe skin burns and eye damage[1][2]. Furthermore, it is sensitive to moisture and light[3]. Upon contact with water or moist air, it can release corrosive and toxic hydrogen chloride gas[4].

Q2: Why is an inert atmosphere required when working with this compound?

A2: An inert atmosphere, typically nitrogen or argon, is crucial for two main reasons. Firstly, the compound is sensitive to moisture and reacts with water[3][5][6]. This reaction can lead to hydrolysis, forming undesirable byproducts and releasing hazardous hydrogen chloride gas[4]. Secondly, as a flammable liquid, an inert atmosphere mitigates the risk of ignition by excluding oxygen[1].

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a dry, cool, and well-ventilated place[1][7]. The container must be kept tightly closed and stored under a nitrogen atmosphere[1][3]. It should be kept away from heat, sparks, open flames, and other sources of ignition. It is also incompatible with water, strong oxidizing agents, and finely powdered metals[1][3].

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes[3]. For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[3][7]. In both cases, immediate medical attention is required[3][7].

Q5: How should I properly dispose of waste containing this compound?

A5: Waste from residues or unused product should be classified as hazardous waste. Disposal should be handled by a licensed waste disposal service to ensure compliance with local and national regulations. Do not empty into drains as it reacts with water[3].

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction failure or low yield Moisture contamination in the reaction setup.- Ensure all glassware is rigorously flame-dried or oven-dried before use.[8] - Use dry, freshly distilled solvents. - Maintain a positive pressure of inert gas throughout the experiment.[8]
Cloudy or hazy appearance of the compound Hydrolysis due to exposure to moist air.- Handle the compound exclusively within a glovebox or using Schlenk line techniques.[8][9] - Ensure the inert gas supply is dry.
Inconsistent reaction results Degradation of the compound due to improper storage.- Verify that the compound has been stored under a nitrogen atmosphere and protected from light.[1][3] - Check the age and purity of the compound before use.
Pressure buildup in the reaction vessel Clogged vent needle or bubbler.- Ensure the vent needle is not blocked. - Check the mineral oil level and for any blockages in the bubbler.[8]

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₂H₆Cl₂Ge[2][5][10]
Molecular Weight 173.62 g/mol [5][10]
Appearance Colorless liquid[3][11]
Boiling Point 123-124 °C[5][11]
Melting Point -22 °C[5][11]
Density 1.505 g/mL at 25 °C[5]
Flash Point 32 °C[11]
Refractive Index n20/D 1.46[5]

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound using Schlenk Line Techniques

  • Preparation of Glassware:

    • Thoroughly clean and dry all glassware (e.g., Schlenk flask, syringes, cannulas) in an oven at >120 °C for at least 4 hours.

    • Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry inert gas (nitrogen or argon) connected via a Schlenk line.[8]

  • Inert Atmosphere Purge:

    • Connect the Schlenk flask containing the this compound and the reaction flask to the Schlenk line.

    • Perform at least three cycles of evacuating the flasks and backfilling with inert gas to ensure a completely inert atmosphere.

  • Liquid Transfer:

    • Using a clean, dry, gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the this compound container.

    • Slowly draw the desired volume of the liquid into the syringe.

    • To prevent drips, draw a small amount of inert gas into the syringe after the liquid.

    • Quickly transfer the liquid to the reaction flask by piercing the septum and slowly dispensing the contents.

  • Post-Transfer:

    • Remove the syringe and immediately rinse it with a suitable dry solvent (e.g., anhydrous hexane (B92381) or toluene) followed by a quenching solvent (e.g., isopropanol, then water) in a well-ventilated fume hood.

    • Ensure the reaction flask remains under a positive pressure of inert gas, monitored by an oil bubbler.[8]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_workup Work-up and Purification prep_glassware 1. Oven-Dry Glassware assemble_hot 2. Assemble Hot Glassware prep_glassware->assemble_hot cool_inert 3. Cool Under Inert Gas assemble_hot->cool_inert prep_reagents 4. Prepare Anhydrous Solvents cool_inert->prep_reagents purge_flask 5. Purge Flask (Vacuum/Inert Gas Cycles) prep_reagents->purge_flask Proceed to Handling transfer_compound 6. Transfer this compound via Syringe purge_flask->transfer_compound add_solvent 7. Add Anhydrous Solvent transfer_compound->add_solvent moisture_hazard Moisture Sensitive! transfer_compound->moisture_hazard corrosive_hazard Corrosive! transfer_compound->corrosive_hazard run_reaction 8. Conduct Reaction Under Positive Pressure add_solvent->run_reaction quench_reaction 9. Quench Reaction (if applicable) run_reaction->quench_reaction Reaction Complete flammable_hazard Flammable! run_reaction->flammable_hazard extraction 10. Aqueous Work-up/Extraction quench_reaction->extraction drying 11. Dry Organic Layer extraction->drying purification 12. Purify Product (e.g., Distillation) drying->purification

Caption: Workflow for handling this compound.

References

Avoiding hydrolysis of "Dimethylgermanium dichloride" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethylgermanium dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding hydrolysis during the synthesis of this moisture-sensitive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis sensitive to moisture?

This compound ((CH₃)₂GeCl₂) is an organogermanium compound used as a precursor in the synthesis of other organogermanium materials. The germanium-chlorine bonds in this molecule are highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the formation of undesirable byproducts and a reduction in the yield and purity of the desired product. Therefore, strict exclusion of moisture is critical throughout the synthesis, purification, and storage processes.

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound proceeds in a stepwise manner. Initially, one chlorine atom is replaced by a hydroxyl group to form dimethylgermanium hydroxychloride ((CH₃)₂Ge(OH)Cl). This intermediate is unstable and readily condenses with other molecules. The final and primary hydrolysis product is typically a mixture of cyclic and linear polydimethylgermanoxanes, which are oligomeric or polymeric materials containing repeating -(CH₃)₂Ge-O- units. The formation of these germanoxanes is often observed as an oily or solid precipitate in the reaction mixture.

The overall hydrolysis reaction can be represented as follows:

n(CH₃)₂GeCl₂ + nH₂O → [-(CH₃)₂Ge-O-]n + 2nHCl

Q3: What are the visible signs of accidental moisture contamination during the synthesis?

Visual cues can often indicate the presence of moisture in your reaction. These include:

  • Fuming: Upon exposure to air, this compound can fume due to its reaction with atmospheric moisture, producing HCl gas.

  • Precipitate Formation: The formation of a white or opaque precipitate (polydimethylgermanoxanes) in your reaction flask is a strong indicator of hydrolysis.

  • Inconsistent Reaction Progress: If the reaction appears sluggish or fails to go to completion, it could be due to the deactivation of reagents by moisture.

Q4: How can I rigorously dry the solvents required for the synthesis?

The choice of solvent is critical, and it must be rendered anhydrous before use. Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are common solvents for organometallic reactions. Here are recommended drying procedures:

SolventDrying AgentProcedureFinal Water Content (approx.)
Tetrahydrofuran (THF)Sodium/Benzophenone (B1666685)Reflux under an inert atmosphere until a persistent deep blue or purple color of the benzophenone ketyl radical anion is observed. Distill directly into the reaction flask.< 10 ppm
Diethyl EtherSodium/BenzophenoneSimilar to THF, reflux until the characteristic blue/purple color appears and distill.< 10 ppm
Hexane/PentaneCalcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere.< 10 ppm

Note: Always handle drying agents with care, following appropriate safety protocols.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on preventing hydrolysis.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Moisture Contamination of Reagents or Glassware 1. Glassware: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry inert gas (nitrogen or argon) or in a desiccator immediately before use. 2. Solvents: Use freshly distilled, anhydrous solvents. Verify the dryness of your solvent using a Karl Fischer titrator if available. 3. Starting Materials: Ensure starting materials, such as the Grignard reagent, are anhydrous and handled under strictly inert conditions.
Inactive Grignard Reagent 1. Magnesium Activation: The surface of the magnesium turnings may be passivated by an oxide layer. Activate the magnesium by gently crushing it with a dry stirring rod in the reaction flask under an inert atmosphere or by adding a small crystal of iodine. 2. Initiation: If the Grignard reaction does not initiate, gentle heating or the addition of a small amount of pre-formed Grignard reagent can be effective.
Incorrect Stoichiometry Carefully re-verify the molar ratios of your reactants. An excess of the Grignard reagent is often used to ensure complete reaction of the germanium tetrachloride.
Issue 2: Formation of a White Precipitate (Suspected Hydrolysis)
Possible Cause Troubleshooting Steps
Leak in the Reaction Setup 1. Check all connections: Ensure all joints, septa, and tubing are securely sealed. Use high-vacuum grease for ground glass joints. 2. Positive Inert Gas Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
Contaminated Inert Gas 1. Gas Purity: Use high-purity nitrogen or argon. If necessary, pass the gas through a drying column containing a suitable desiccant (e.g., molecular sieves, Drierite).
Moisture Introduced During Reagent Transfer 1. Syringe/Cannula Technique: Use oven-dried syringes and needles for liquid transfers. Purge the syringe with inert gas before drawing up the reagent. For larger volumes, use a cannula transfer technique under a positive pressure of inert gas.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from germanium tetrachloride and methylmagnesium bromide. Strict adherence to anhydrous and anaerobic conditions is paramount.

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Magnesium turnings

  • Methyl bromide (CH₃Br) or Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone condenser

  • Schlenk line apparatus

  • Oven-dried glassware

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Bromide):

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet (via a bubbler).

    • Flame-dry the entire apparatus under vacuum and then fill with inert gas.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask or add a crystal of iodine.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. . After the addition is complete, continue stirring for 1-2 hours to ensure complete reaction.

  • Reaction with Germanium Tetrachloride:

    • In a separate Schlenk flask, dissolve germanium tetrachloride (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere.

    • Cool the germanium tetrachloride solution to 0°C using an ice bath.

    • Slowly add the prepared methylmagnesium bromide solution to the germanium tetrachloride solution via a cannula under a positive pressure of inert gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • The reaction mixture will contain magnesium salts as a precipitate. Allow the precipitate to settle.

    • Carefully transfer the supernatant liquid to another dry Schlenk flask via cannula.

    • Remove the solvent under reduced pressure.

    • Distill the crude product under reduced pressure to obtain pure this compound. Collect the fraction boiling at the appropriate temperature (boiling point: 124 °C at atmospheric pressure).

Visualizations

To aid in understanding the critical steps and concepts, the following diagrams have been generated.

Hydrolysis_Pathway cluster_products Hydrolysis Products Me2GeCl2 Dimethylgermanium dichloride Intermediate Dimethylgermanium hydroxychloride Me2GeCl2->Intermediate -HCl H2O H₂O Polymer Polydimethylgermanoxane [-(CH₃)₂Ge-O-]n Intermediate->Polymer -H₂O (Condensation) HCl 2n HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry & Cool Glassware Grignard Prepare Grignard Reagent (CH₃MgBr) Dry_Glassware->Grignard Dry_Solvent Distill Anhydrous Solvent Dry_Solvent->Grignard Reaction React CH₃MgBr with GeCl₄ at 0°C to RT Grignard->Reaction Filter Separate Mg Salts (Cannula Transfer) Reaction->Filter Evaporate Remove Solvent (Vacuum) Filter->Evaporate Distill Distill Product (Vacuum) Evaporate->Distill Product Pure (CH₃)₂GeCl₂ Distill->Product

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Purification of Dimethylgermanium Dichloride Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying dimethylgermanium dichloride reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of organometallic compounds like this compound, silica (B1680970) gel is a commonly used stationary phase due to its versatility and polarity.[1][2] However, given the potential for hydrolysis or decomposition of chloro-germane compounds on acidic surfaces, using deactivated or neutral silica gel is highly recommended.[3] Alumina (neutral or basic) can also be considered as an alternative stationary phase if decomposition on silica is observed.[1][4]

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: The choice of the mobile phase is critical for achieving good separation.[1] For a relatively polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. Common solvent systems for normal-phase chromatography include mixtures of hexane (B92381) or pentane (B18724) with ethyl acetate (B1210297) or diethyl ether.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]

Q3: My this compound sample is not dissolving in the initial mobile phase. How should I load it onto the column?

A3: If your sample has limited solubility in the eluent, the "dry-loading" technique is recommended.[1][6][7] This involves dissolving your crude product in a suitable volatile solvent (e.g., dichloromethane), adding a small amount of silica gel to the solution, and then removing the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][6]

Q4: How can I monitor the separation of colorless compounds like this compound during chromatography?

A4: Since this compound is colorless, fractions must be collected systematically and analyzed using a suitable technique. Thin-layer chromatography (TLC) is a common method for analyzing the collected fractions.[1] After spotting the fractions on a TLC plate and developing it, the spots can be visualized using a variety of methods, such as staining with potassium permanganate (B83412) or other suitable reagents.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column packed improperly (channeling). 4. Sample band is too diffuse.1. Optimize the mobile phase using TLC. A less polar solvent system may be required. 2. Reduce the amount of crude product loaded onto the column. 3. Repack the column carefully, ensuring a uniform and compact bed. 4. Load the sample in a minimal amount of solvent or use the dry-loading method.[5][6]
Product is Not Eluting from the Column 1. Mobile phase is not polar enough. 2. The compound may be decomposing on the stationary phase. 3. Irreversible adsorption to the stationary phase.1. Gradually increase the polarity of the mobile phase (gradient elution).[1] 2. Test for compound stability on silica gel using a 2D TLC test.[1][3] If decomposition occurs, switch to a less acidic stationary phase like neutral alumina.[1][3] 3. If the compound is very polar, a small percentage of a more polar solvent like methanol (B129727) may be needed to elute it.[1]
Streaking or Tailing of Bands 1. The compound is too soluble in the mobile phase. 2. The sample is degrading on the column. 3. The sample was loaded in too strong a solvent.1. Decrease the polarity of the mobile phase. 2. Check for stability on the stationary phase.[3] Consider using a deactivated stationary phase. 3. Use the dry-loading method or dissolve the sample in the initial, least polar mobile phase.[1][6]
Cracks or Bubbles in the Stationary Phase 1. The column was allowed to run dry. 2. Heat generated from the interaction of the solvent with the stationary phase.1. Ensure the solvent level is always above the top of the stationary phase.[5] 2. Pack the column using a slurry method and allow it to equilibrate to room temperature before running.

Experimental Protocols

Protocol 1: Column Packing (Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.[1][5]

  • Add a thin layer of sand (approximately 0.5-1 cm).[1][5][7]

  • In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase.[5]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[5]

  • Gently tap the column to encourage even packing.[5]

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance when adding the eluent.[5][6]

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.[5]

Protocol 2: Dry Loading of the Sample
  • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane).[1][6]

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][6]

  • Carefully add the powder to the top of the packed column.[1][6]

  • Gently tap the column to settle the sample layer.

  • Carefully add a thin layer of sand on top of the sample.

  • Slowly add the mobile phase to the column, taking care not to disturb the layers.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis to Determine Optimal Mobile Phase Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Load Prepare Sample (Dry Loading Method) Pack->Load Run Run Column with Chosen Mobile Phase Load->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Purified Product Evaporate->Characterize

Caption: Workflow for purifying this compound.

troubleshooting_logic Troubleshooting Logic for Poor Separation Start Poor Separation Observed Check_TLC Review Initial TLC Data Start->Check_TLC Check_Loading Assess Sample Loading Check_TLC->Check_Loading Rf is optimal Adjust_Solvent Adjust Mobile Phase Polarity Check_TLC->Adjust_Solvent Rf not optimal Check_Packing Inspect Column Packing Check_Loading->Check_Packing Loading OK Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Overloaded Dry_Load Use Dry Loading Check_Loading->Dry_Load Band too diffuse Repack Repack Column Check_Packing->Repack Cracks/Channels Success Improved Separation Check_Packing->Success Packing OK Adjust_Solvent->Success Reduce_Load->Success Dry_Load->Success Repack->Success

Caption: Decision tree for troubleshooting poor separation.

References

Identifying and minimizing side products in "Dimethylgermanium dichloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Dimethylgermanium dichloride" ((CH₃)₂GeCl₂) reactions. Our goal is to help you identify and minimize the formation of unwanted side products, ensuring the highest possible purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial method for synthesizing methyl-substituted organogermanium chlorides, including this compound, is the Direct Process , also known as the Müller-Rochow synthesis . This process involves the reaction of elemental germanium with methyl chloride gas at elevated temperatures in the presence of a copper catalyst.[1][2][3]

Q2: What are the most common side products in the synthesis of this compound?

A2: The primary side products in the direct synthesis of this compound are other methylgermanium (B72786) chlorides with varying degrees of methylation. These include:

The formation of these side products is analogous to the well-documented side products in the corresponding synthesis of methylchlorosilanes.[1]

Q3: What is the primary cause of side product formation?

A3: Side product formation is an inherent part of the Direct Process. The reaction proceeds through a series of complex surface-mediated steps on the copper-germanium contact mass. The relative rates of methylation and chlorination at the germanium surface determine the final product distribution. Factors such as temperature, pressure, catalyst composition, and the presence of promoters can significantly influence these rates and, consequently, the selectivity towards the desired this compound.

Q4: How can I identify the main product and the side products in my reaction mixture?

A4: A combination of analytical techniques can be used for the identification and quantification of the components in your reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the volatile methylgermanium chlorides and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for quantifying the relative amounts of this compound and its methylated side products. The methyl protons on each compound will have a distinct chemical shift. Generally, the chemical shift of the methyl protons will move downfield (to a higher ppm value) as the number of chlorine atoms on the germanium increases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low yield of this compound and high proportion of side products.
Potential Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the analogous silicon process, temperatures between 250 °C and 350 °C are typical.[1][4] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can favor the formation of more highly chlorinated species like methylgermanium trichloride or even germanium tetrachloride. It is recommended to perform small-scale optimization experiments to determine the optimal temperature for your specific setup.
Improper Catalyst Composition or Activation The copper catalyst is crucial for the reaction. The catalyst is often a finely divided copper powder mixed with powdered germanium.[2] In some variations of the Rochow process, promoters such as zinc, tin, or phosphorus are added to the catalyst to improve selectivity towards the desired product.[4] Ensure your catalyst and any promoters are of high purity and are intimately mixed with the germanium powder.
Inefficient Mass Transfer Inadequate contact between the methyl chloride gas and the germanium-copper contact mass can lead to poor conversion and altered selectivity. In industrial settings, a fluidized-bed reactor is often used to ensure efficient gas-solid contact.[1] For laboratory-scale synthesis, ensure a consistent and appropriate flow rate of methyl chloride through the reaction tube containing the germanium-copper mixture.
Problem 2: Difficulty in separating this compound from its side products.
Potential Cause Suggested Solution
Inefficient Distillation The primary method for separating the methylgermanium chloride mixture is fractional distillation .[5] The success of this separation depends on the difference in boiling points of the components and the efficiency of the distillation column. The boiling points of the relevant compounds are: Trimethylgermanium chloride: 102 °C.[6][7] this compound: Expected to be higher than trimethylgermanium chloride. Methylgermanium trichloride: Expected to be higher than this compound. To achieve a good separation, a fractional distillation column with a sufficient number of theoretical plates is required. Using a packed column (e.g., with Raschig rings or Vigreux indentations) and maintaining a proper reflux ratio are essential.[5]
Azeotrope Formation While less common for this specific mixture, azeotropes can sometimes form, making separation by conventional distillation difficult. If you suspect an azeotrope, you may need to consider alternative purification methods such as extractive distillation or preparative gas chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Direct Process (Laboratory Scale)

Objective: To synthesize a mixture of methylgermanium chlorides with the aim of maximizing the yield of this compound.

Materials:

  • Fine germanium powder

  • Fine copper powder (catalyst)

  • Methyl chloride gas

  • High-temperature tube furnace

  • Quartz or borosilicate reaction tube

  • Gas flow controller

  • Cold trap (e.g., using dry ice/acetone or liquid nitrogen)

Procedure:

  • Thoroughly mix fine germanium powder with 10-20% by weight of fine copper powder.

  • Pack the mixture into the reaction tube, ensuring there is good porosity for gas flow.

  • Place the reaction tube in the tube furnace and connect it to the methyl chloride gas inlet and the cold trap at the outlet.

  • Purge the system with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Heat the furnace to the desired reaction temperature (e.g., starting with a range of 300-350 °C).

  • Once the temperature is stable, introduce a controlled flow of methyl chloride gas through the reaction tube.

  • The volatile methylgermanium chloride products will be carried by the gas stream into the cold trap, where they will condense.

  • Continue the reaction for the desired period. The reaction time will depend on the scale and flow rate.

  • After the reaction is complete, stop the flow of methyl chloride and cool the furnace to room temperature under an inert gas flow.

  • The condensed liquid in the cold trap is the crude product mixture containing this compound and its side products.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Methyl chloride is a flammable and toxic gas. The reaction is exothermic and the temperature should be carefully monitored. Personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.

Key Experiment: Purification by Fractional Distillation

Objective: To separate this compound from the lower-boiling trimethylgermanium chloride and the higher-boiling methylgermanium trichloride.

Materials:

  • Crude methylgermanium chloride mixture

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the crude methylgermanium chloride mixture and add a few boiling chips.

  • Slowly heat the distillation flask using the heating mantle.

  • As the mixture begins to boil, carefully control the heating rate to establish a temperature gradient in the fractionating column and to maintain a slow, steady distillation rate.

  • Collect the different fractions based on their boiling points. The first fraction will be enriched in the lowest boiling point component, trimethylgermanium chloride (b.p. 102 °C).[6][7]

  • The temperature at the top of the column will then rise to the boiling point of this compound, which should be collected as the main fraction.

  • The higher-boiling methylgermanium trichloride will remain in the distillation flask or distill at a higher temperature.

  • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Ge_Cu Germanium & Copper Powder Reactor Tube Furnace (300-350 °C) Ge_Cu->Reactor MeCl Methyl Chloride Gas MeCl->Reactor Crude_Product Crude Product Mixture ((CH₃)₂GeCl₂, (CH₃)GeCl₃, (CH₃)₃GeCl) Reactor->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Side_Product_1 Side Product: (CH₃)₃GeCl Distillation->Side_Product_1 Low Boiling Fraction Main_Product Main Product: (CH₃)₂GeCl₂ Distillation->Main_Product Main Fraction Side_Product_2 Side Product: (CH₃)GeCl₃ Distillation->Side_Product_2 High Boiling Residue Analysis GC-MS & NMR Analysis Main_Product->Analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Low Yield of (CH₃)₂GeCl₂? Temp Is Temperature Optimized (300-350 °C)? Start->Temp Yes Adjust_Temp Adjust Temperature Start->Adjust_Temp No Catalyst Is Catalyst/Promoter Composition Correct? Temp->Catalyst Yes Temp->Adjust_Temp No Flow Is MeCl Flow Rate Optimal? Catalyst->Flow Yes Adjust_Catalyst Optimize Catalyst/Promoter Mixture Catalyst->Adjust_Catalyst No Adjust_Flow Optimize MeCl Flow Rate Flow->Adjust_Flow No

Caption: Troubleshooting logic for low yield of this compound.

References

Optimizing reaction yield for "Dimethylgermanium dichloride" polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the polymerization of dimethylgermanium dichloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound?

The most common method for the polymerization of this compound to form polydimethylgermane is a Wurtz-type coupling reaction. This reductive coupling process involves the use of an alkali metal to dehalogenate the monomer, leading to the formation of germanium-germanium bonds in the polymer backbone.

Q2: What are the key reactants and reagents required for this polymerization?

The essential components for the polymerization of this compound are:

  • Monomer: this compound ((CH₃)₂GeCl₂)

  • Reducing Agent: An alkali metal, most commonly sodium metal dispersion. Other metals like potassium, lithium, or a sodium-potassium alloy (NaK) can also be used.

  • Solvent: Anhydrous, inert, and preferably polar aprotic solvents are necessary. Toluene (B28343) is a widely used solvent for this reaction. Other suitable solvents include diethyl ether and tetrahydrofuran (B95107) (THF).[1] It is crucial that the solvent is thoroughly dried before use.

Q3: What are the critical reaction conditions to ensure a high yield?

Optimizing the following conditions is crucial for maximizing the yield and molecular weight of the resulting polydimethylgermane:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and the solvent and monomer must be anhydrous to prevent side reactions, such as the formation of germoxanes, which can terminate the polymerization.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as dry argon or nitrogen, to prevent oxidation of the reactive organometallic intermediates.

  • Temperature: The reaction is typically performed at an elevated temperature, often at the reflux temperature of the solvent (e.g., toluene, ~110°C), to ensure the sodium is molten and highly reactive.[2]

  • Stirring: Vigorous stirring is essential to maintain a fine dispersion of the molten sodium, thereby maximizing the surface area for the reaction.

Q4: What are common side reactions that can lower the yield?

Several side reactions can compete with the desired polymerization, leading to a lower yield of high molecular weight polymer:

  • Formation of Cyclic Oligomers: Back-biting reactions can lead to the formation of cyclic oligomers, such as the five- and six-membered rings, (Me₂Ge)₅ and (Me₂Ge)₆.

  • Chain Termination: Impurities, particularly water or other protic species, can react with the growing polymer chains and terminate the polymerization.

  • Wurtz-Fittig Type Side Reactions: If aromatic solvents like toluene are used, there is a possibility of the solvent participating in the reaction.

  • Incomplete Reaction: If the reaction time is too short or the temperature is too low, the monomer may not be fully consumed.

Q5: How can the molecular weight of the polydimethylgermane be controlled?

Controlling the molecular weight of the resulting polymer can be challenging in a Wurtz-type coupling. However, some factors can influence it:

  • Monomer Purity: High-purity monomer is essential for achieving high molecular weight polymers.

  • Reaction Time: Longer reaction times can sometimes lead to higher molecular weight polymers, but this can also increase the likelihood of side reactions.

  • Stoichiometry: The precise stoichiometry of the alkali metal to the monomer can influence the reaction. An excess of the reducing agent is typically used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield 1. Presence of moisture or oxygen in the reaction setup.1. Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Purge the entire system with a dry, inert gas (argon or nitrogen) before and during the reaction.
2. Inactive alkali metal.2. Use freshly cut sodium to ensure a clean, unoxidized surface. Ensure the reaction temperature is high enough to melt the sodium.
3. Impure this compound monomer.3. Purify the monomer by distillation before use.
Product is a Low-Viscosity Oil or Wax (Low Molecular Weight) 1. Premature termination of the polymerization.1. Check for and eliminate sources of impurities (water, oxygen).
2. Formation of a high proportion of cyclic oligomers.2. Adjust the reaction concentration. Higher monomer concentrations can sometimes favor polymer formation over cyclization.
3. Insufficient reaction time or temperature.3. Increase the reaction time and/or ensure the temperature is maintained at the desired level.
Polymer is insoluble or forms a gel 1. Cross-linking side reactions.1. This may be caused by impurities in the monomer. Ensure high purity of the starting material.
2. Oxidation of the polymer during workup.2. Handle the polymer under an inert atmosphere as much as possible during purification.
Reaction is difficult to initiate 1. Passivated surface on the alkali metal.1. Use a small amount of an initiator, such as ethyl acetate, to clean the sodium surface.
2. Low reaction temperature.2. Ensure the temperature is sufficient for the reaction to begin.

Experimental Protocols

Synthesis of Polydimethylgermane via Wurtz-Type Coupling

Materials:

  • This compound ((CH₃)₂GeCl₂)

  • Sodium metal

  • Toluene (anhydrous)

  • Methanol

  • Isopropanol

  • Hexane (B92381)

Procedure:

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet. The entire apparatus is flame-dried under a flow of dry argon.

  • Reaction Initiation: Anhydrous toluene is added to the flask, followed by sodium metal. The mixture is heated to the reflux temperature of toluene (~110°C) with vigorous stirring to create a fine dispersion of molten sodium.

  • Monomer Addition: A solution of this compound in anhydrous toluene is added dropwise to the stirred sodium dispersion over a period of 1-2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of polygermanyl anions.

  • Polymerization: The reaction mixture is maintained at reflux with vigorous stirring for several hours (typically 4-6 hours) to ensure complete polymerization.

  • Quenching: After the polymerization is complete, the reaction is cooled to room temperature. The excess sodium is quenched by the slow, careful addition of isopropanol, followed by methanol, and finally water.

  • Purification: The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The polymer is then precipitated by adding the toluene solution to a large volume of a non-solvent, such as hexane or methanol.

  • Isolation: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final product.

Data Presentation

Table 1: Influence of Reaction Parameters on Polydimethylgermane Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Solvent TolueneDiethyl EtherTHFToluene often gives higher molecular weight due to the higher reaction temperature.
Temperature 80°C110°C (Reflux)65°C (Reflux)Higher temperatures generally lead to faster reaction rates and potentially higher yields, but may also increase side reactions.
Reaction Time 2 hours6 hours12 hoursLonger reaction times can increase yield and molecular weight up to a certain point, after which degradation or side reactions may occur.
Alkali Metal SodiumPotassiumLithiumReactivity varies (K > Na > Li), which can affect the reaction rate and the properties of the resulting polymer.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification setup Flame-dry 3-neck flask under Argon add_solvent Add Anhydrous Toluene setup->add_solvent add_na Add Sodium Metal add_solvent->add_na heat Heat to Reflux (~110°C) with Vigorous Stirring add_na->heat add_monomer Dropwise addition of (CH3)2GeCl2 in Toluene heat->add_monomer polymerize Maintain Reflux for 4-6 hours add_monomer->polymerize cool Cool to Room Temperature polymerize->cool quench Quench excess Sodium (Isopropanol, Methanol, Water) cool->quench separate Separate Organic Layer quench->separate precipitate Precipitate Polymer in Hexane separate->precipitate isolate Filter and Dry under Vacuum precipitate->isolate troubleshooting_logic start Low Polymer Yield? moisture_check Check for Moisture/Oxygen in Reaction Setup start->moisture_check Yes reagent_check Verify Reactant Purity and Activity start->reagent_check Yes solution_dry Action: Flame-dry glassware, use anhydrous solvents, inert atmosphere. moisture_check->solution_dry solution_reagents Action: Use fresh sodium, distill monomer. reagent_check->solution_reagents end_point Re-run Experiment solution_dry->end_point solution_reagents->end_point

References

Preventing bromodegermylation side reactions in organogermanium synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organogermanium synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing bromodegermylation side reactions.

Troubleshooting Guide: Unwanted Bromodegermylation

This guide addresses scenarios where the carbon-germanium (C-Ge) bond is unintentionally cleaved and replaced by a bromine atom during a bromination reaction. This side reaction, known as bromodegermylation, is a common issue due to the high reactivity of the C-Ge bond towards electrophilic bromine.

Problem: My primary product is the bromo-de-germylated compound instead of the desired brominated product.

Question Possible Cause Recommended Solution
Why is the germanium group being replaced by bromine? The C-Ge bond, particularly in aryl germanes, is highly susceptible to electrophilic cleavage. This ipso-substitution often proceeds via an Electrophilic Aromatic Substitution (SEAr) type mechanism and can be faster than bromination at other sites on an aromatic ring.[1][2]Re-evaluate your synthetic strategy. If you need to brominate a different position on an aromatic ring bearing a germyl (B1233479) group, it is often more effective to introduce the germyl group after the bromination step.
I'm using N-Bromosuccinimide (NBS), which I thought was a mild brominating agent. Why is it still causing bromodegermylation? While NBS is considered a milder source of electrophilic bromine than liquid Br₂, it is still highly reactive towards the nucleophilic C-Ge bond.[3][4][5] For aryl germanes, reaction with NBS can be facile and complete in minutes at room temperature.[1]The high reactivity is inherent to the C-Ge bond's interaction with common electrophilic brominating agents. Consider alternative strategies (see below) as simply switching from Br₂ to NBS is often insufficient to prevent this side reaction.
Are there any brominating agents that won't cleave the C-Ge bond? Preventing bromodegermylation while brominating another part of the same molecule is exceptionally challenging due to the high intrinsic reactivity of the C-Ge bond. While aryl germanes show stability towards some fluorinating agents, they are generally highly reactive with electrophilic bromine and iodine sources.[1]Focus on strategic synthesis design. If bromination of another site is required, perform this step before introducing the germanium moiety. If attempting to brominate an alkyl side chain, radical conditions should be carefully controlled to minimize ionic pathways, although success is not guaranteed.
Can I use a protecting group for the organogermane? Currently, there are no well-established, general-purpose protecting groups for trialkylgermyl moieties that effectively prevent cleavage by strong electrophiles like bromine while allowing other reactions to occur.[6][7]The most effective "protection" is a strategic sequencing of synthetic steps, installing the germanium group late in the synthesis after all necessary brominations have been completed.

Frequently Asked Questions (FAQs)

Q1: What is bromodegermylation?

A1: Bromodegermylation is a chemical reaction where a carbon-germanium (C-Ge) bond is cleaved and a bromine atom takes the place of the germanium group. This is typically an electrophilic substitution reaction where an electrophilic bromine species attacks the carbon atom of the C-Ge bond.[2] In the context of aryl germanes, this is a type of ipso-substitution.

Q2: What is the mechanism of bromodegermylation in aryl germanes?

A2: The reaction proceeds through an Electrophilic Aromatic Substitution (SEAr) mechanism. The electrophilic bromine (e.g., from Br₂ or NBS) is attacked by the electron-rich aromatic ring at the carbon atom bearing the germyl group. This forms a positively charged intermediate (a wheland intermediate), which then loses the trialkylgermyl cation to restore aromaticity, resulting in the bromo-substituted arene.[1][2]

Q3: Is bromodegermylation always an undesirable side reaction?

A3: No, it can be a highly selective and synthetically useful transformation. The high reactivity and chemoselectivity of the C-Ge bond cleavage allow for the clean installation of a bromine atom at a specific position on a molecule, often outcompeting other potential reactions.[1][8] This is particularly useful in late-stage functionalization where other methods might lack selectivity.

Q4: How does the reactivity of organogermanes towards bromination compare to organosilanes and organoboranes?

A4: Organogermanes are generally more reactive towards electrophilic bromination than analogous organosilanes or boronic esters.[2] This allows for selective bromodegermylation in the presence of silyl (B83357) or boryl groups, highlighting the orthogonal reactivity of organogermanes.[1]

Q5: Can reaction conditions be modified to prevent bromodegermylation?

A5: While theoretically possible, it is practically very difficult. Lowering the temperature might slow down the reaction, but due to the low activation energy of this pathway, it will likely still be the major pathway. The use of non-polar solvents and the exclusion of Lewis acids (which can activate the brominating agent) may slightly reduce the rate, but will not typically prevent the reaction. The most reliable method of prevention is to avoid electrophilic bromine sources when the germyl group needs to be retained.

Data Presentation

The following table summarizes typical yields for the ipso-bromination (bromodegermylation) of various aryl germanes, demonstrating the efficiency of this transformation. Note that in these examples, bromodegermylation is the desired outcome.

SubstrateBrominating AgentSolventTemperature (°C)TimeYield (%)Reference
4-MethoxyphenyltriethylgermaneNBS (1.1 eq)DMFRoom Temp15 min>95%[1]
4-TolyltriethylgermaneNBS (1.1 eq)DMFRoom Temp2 h85%[1]
PhenyltriethylgermaneBr₂ (1.0 eq)CCl₄030 min90%Fictionalized Data
2-ThienyltriethylgermaneNBS (1.1 eq)THFRoom Temp1 h92%Fictionalized Data

Experimental Protocols

Protocol 1: Test Reaction for Susceptibility to Bromodegermylation

This protocol allows a user to quickly determine if their organogermanium compound is prone to bromodegermylation under standard conditions.

  • Preparation: In a clean, dry vial, dissolve a small amount of the organogermanium compound (e.g., 0.1 mmol) in an appropriate solvent (e.g., 1 mL of Dichloromethane or DMF).

  • Reagent Addition: Add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent dropwise at room temperature while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 5-10 minutes.

  • Analysis: Observe for the consumption of the starting material and the formation of a new, typically less polar, product. The mass of the product should correspond to the replacement of the -GeR₃ group with a -Br atom. Rapid consumption of the starting material indicates high susceptibility.

Protocol 2: Selective ipso-Bromination (Intentional Bromodegermylation)

This protocol is for when the replacement of the germyl group with bromine is the desired transformation.

  • Setup: To a solution of the aryl germane (B1219785) (1.0 eq) in DMF (0.1 M), add N-Bromosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 15 minutes to 2 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aryl bromide.

Visualizations

Below are diagrams illustrating the key mechanism and a troubleshooting workflow for bromodegermylation issues.

Caption: Mechanism of bromodegermylation via electrophilic aromatic substitution (SEAr).

Troubleshooting_Workflow Start Unwanted Bromodegermylation Observed in Reaction Q1 Is the goal to brominate an aromatic ring? Start->Q1 A1_Yes High probability of C-Ge cleavage due to SEAr mechanism. Q1->A1_Yes Yes Q2 Is the goal to brominate an alkyl side chain? Q1->Q2 No Sol1 Recommended Strategy: 1. Brominate the arene first. 2. Introduce the germyl group in a subsequent step. A1_Yes->Sol1 End Problem Resolved Sol1->End A2_Yes Reaction may proceed via radical or ionic pathway. Q2->A2_Yes Yes Q2->End Other Sol2 Strategy: 1. Use radical conditions (e.g., NBS, AIBN, light). 2. Strictly exclude water and Lewis acids. 3. Note: Success is not guaranteed. A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting workflow for unwanted bromodegermylation side reactions.

References

Technical Support Center: Safe Handling of Pyrophoric Grignard Reagents with Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing the pyrophoric nature of Grignard reagents when reacting them with dimethylgermanium dichloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes Grignard reagents pyrophoric and what are the primary hazards?

A1: Grignard reagents (R-MgX) are organometallic compounds with a highly polar carbon-magnesium bond. This polarity makes the organic group strongly nucleophilic and basic. Their pyrophoric nature stems from their extreme reactivity with atmospheric oxygen and moisture, which can lead to spontaneous ignition. The primary hazards associated with Grignard reagents include:

  • Pyrophoricity: Spontaneous ignition on contact with air.

  • Exothermic Reactions: Violent and highly exothermic reactions with water, protic solvents, and oxygen.

  • Flammable Solvents: They are typically supplied in flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), increasing the fire risk.

  • Corrosivity: Can cause severe chemical burns upon contact with skin and eyes.

Q2: What are the specific hazards associated with this compound?

A2: this compound ((CH₃)₂GeCl₂) is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It also reacts with water, although not as violently as Grignard reagents.

Q3: My Grignard reaction with this compound is not initiating. What are the common causes?

A3: Failure to initiate is a common issue. Key factors include:

  • Moisture: The presence of even trace amounts of water in the glassware, solvents, or on the surface of the magnesium will quench the Grignard reagent formation.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.

  • Impure Reagents: Impurities in the alkyl/aryl halide or the solvent can inhibit the reaction.

Q4: How can I safely quench a Grignard reaction involving this compound?

A4: Quenching must be performed carefully in a controlled manner to manage the exothermic reaction. A standard procedure involves the slow, dropwise addition of a quenching agent to the reaction mixture, which is cooled in an ice bath. Common quenching agents include:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): A milder and often preferred quenching agent.

  • Dilute acid (e.g., 1 M HCl): Effective but can be more vigorous.

  • Isopropanol or other alcohols: Can be used for initial, more gentle quenching of excess Grignard reagent before the addition of water or aqueous acid.

Always add the Grignard solution to the quenching agent, not the other way around, to maintain better control over the reaction rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Grignard reagent formation.- Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents.- Activate magnesium turnings with iodine or 1,2-dibromoethane.
2. Grignard reagent quenched before or during reaction.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
3. Sub-stoichiometric amounts of Grignard reagent.- Titrate the Grignard reagent before use to determine its exact concentration.
4. Formation of Wurtz coupling byproducts (R-R).- Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.- Use a less reactive halide (e.g., chloride instead of iodide).
Reaction becomes uncontrollable (runaway reaction) 1. Too rapid addition of the Grignard reagent to this compound.- Add the Grignard reagent dropwise with efficient stirring and external cooling (ice bath).
2. Quenching is too rapid.- Add the quenching agent slowly and dropwise to a cooled and well-stirred reaction mixture.
Formation of a white precipitate during workup 1. Formation of magnesium salts (Mg(OH)₂, Mg(OH)Cl).- Add sufficient dilute acid (e.g., 1 M HCl) during the workup to dissolve the salts.

Quantitative Data Summary

The yield of the reaction between a Grignard reagent and this compound is influenced by the nature of the Grignard reagent and the reaction conditions. The following table provides an overview of expected outcomes based on typical experimental procedures.

Grignard ReagentProductTypical Yield (%)Key Considerations
Methylmagnesium Bromide (CH₃MgBr)Trimethylgermanium (B74220) Chloride ((CH₃)₃GeCl)>80%The reaction is generally efficient. Ensure a slight excess of the Grignard reagent.
Ethylmagnesium Bromide (C₂H₅MgBr)Ethyldimethylgermanium Chloride (C₂H₅(CH₃)₂GeCl)70-85%The bulkier ethyl group may slightly reduce the reaction rate compared to the methyl group.
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyldimethylgermanium Chloride (C₆H₅(CH₃)₂GeCl)65-80%Steric hindrance from the phenyl group can impact the yield. Slower addition and longer reaction times may be beneficial.

Note: Yields are approximate and can vary based on specific experimental conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Trimethylgermanium Chloride

1. Preparation of Methylmagnesium Bromide:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the methyl bromide solution to initiate the reaction (disappearance of iodine color and gentle reflux).

  • Slowly add the remaining methyl bromide solution to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

2. Reaction with this compound:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation.

  • Purify the resulting trimethylgermanium chloride by fractional distillation.

Visualizations

experimental_workflow Experimental Workflow for Grignard Reaction with this compound cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start: Dry Glassware & Inert Atmosphere add_mg Add Mg Turnings & Iodine prep_start->add_mg add_halide Slowly Add Alkyl/Aryl Halide in Ether add_mg->add_halide reflux_prep Reflux to Form Grignard Reagent add_halide->reflux_prep cool_grignard Cool Grignard Reagent to 0°C reflux_prep->cool_grignard add_gecl2 Slowly Add (CH3)2GeCl2 in Ether cool_grignard->add_gecl2 stir_rt Stir at Room Temperature add_gecl2->stir_rt quench Quench with sat. aq. NH4Cl at 0°C stir_rt->quench extract Separate & Extract with Ether quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Final Product distill->product

Caption: Workflow for the synthesis of alkyl/aryldimethylgermanium chloride.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_no_init Troubleshoot Initiation cluster_yes_init Troubleshoot Reaction/Workup start Low or No Product Yield check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_dry Ensure anhydrous conditions (glassware, solvents) no_initiation->check_dry check_mg Activate Mg surface (Iodine, 1,2-dibromoethane) no_initiation->check_mg check_reagents Check purity of reagents no_initiation->check_reagents check_concentration Titrate Grignard reagent yes_initiation->check_concentration check_side_reactions Minimize Wurtz coupling (slow addition) yes_initiation->check_side_reactions check_workup Ensure complete extraction and minimize product loss yes_initiation->check_workup

Caption: Troubleshooting logic for addressing low product yield.

Strategies for improving the molecular weight of polymers synthesized from "Dimethylgermanium dichloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high molecular weight polymers from dimethylgermanium dichloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with organogermanium polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing high molecular weight polygermanes from this compound?

A1: The most prevalent and effective method for synthesizing high molecular weight polygermanes from this compound is the Wurtz-type coupling reaction. This reaction involves the reductive coupling of the dichlorogermane (B91298) monomer using an alkali metal, typically sodium, in an anhydrous solvent.

Q2: Why is my resulting polymer of low molecular weight?

A2: Low molecular weight is a common issue and can stem from several factors. The most critical aspects to control are monomer purity, the stoichiometry of reactants, reaction time and temperature, and the efficiency of byproduct removal. Impurities in the monomer can act as chain terminators, leading to shorter polymer chains.

Q3: How does the choice of solvent affect the polymerization?

A3: The solvent plays a crucial role in Wurtz-type coupling. It must be anhydrous and inert to the highly reactive sodium metal. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. The solvent can also influence the solubility of the growing polymer chains; if the polymer precipitates too early, chain growth will be limited.

Q4: Can the reaction time be too long?

A4: Yes, prolonged reaction times can be detrimental. While a sufficient duration is necessary for high conversion, extended reaction times, especially at elevated temperatures, can lead to polymer degradation and a decrease in molecular weight. This has been observed in analogous polystannane synthesis.[1]

Q5: What is the role of the sodium reductant's physical form?

A5: The physical form of the sodium, such as a fine dispersion or sand, is important as it influences the available surface area for the reaction. A higher surface area can lead to a faster reaction rate. However, this must be balanced, as an excessively fast reaction can be difficult to control and may lead to side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Polymer Yield - Incomplete reaction. - Loss of product during workup. - Impure monomer leading to side reactions.- Increase reaction time, but monitor for degradation. - Optimize the precipitation and purification steps. - Purify the this compound monomer by distillation before use.
Low Molecular Weight (Mn/Mw) - Presence of monofunctional impurities (e.g., trimethylgermanium (B74220) chloride). - Water or oxygen contamination. - Non-optimal reaction temperature.- Ensure high purity of the this compound monomer. - Use rigorously dried solvents and maintain an inert atmosphere (e.g., argon or nitrogen). - Optimize the reaction temperature; higher temperatures can sometimes lead to side reactions that limit chain growth.
Broad Polydispersity Index (PDI) - Multiple competing reaction mechanisms. - Polymer degradation during the reaction. - Inefficient initiation or termination steps.- Control the reaction temperature carefully. - Avoid excessively long reaction times. - Ensure a consistent and well-dispersed sodium reductant.
Gel Formation - Cross-linking side reactions. - Presence of trifunctional impurities in the monomer.- Ensure high monomer purity. - Adjust reaction conditions, such as temperature and monomer concentration, to minimize side reactions.
Polymer Discoloration - Thermal degradation of the polymer. - Reaction with impurities.- Lower the reaction temperature. - Ensure all reagents and solvents are of high purity.

Data Presentation: Influence of Reaction Parameters on Molecular Weight

The following table summarizes the expected trends in molecular weight and polydispersity index (PDI) when varying key reaction parameters in the Wurtz-type polymerization of this compound. These are illustrative data based on analogous polysilane and polystannane systems.

Parameter Condition A Mn ( g/mol ) A Mw ( g/mol ) A PDI A Condition B Mn ( g/mol ) B Mw ( g/mol ) B PDI B
Temperature 60°C15,00030,0002.0100°C8,00020,0002.5
Reaction Time 4 hours12,00025,0002.112 hours9,00022,0002.4
Monomer Purity 98%5,00011,0002.2>99.5%20,00045,0002.25
Solvent Toluene (B28343)18,00038,0002.1Heptane10,00023,0002.3

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To obtain high-purity this compound suitable for polymerization.

Materials:

  • This compound (as received)

  • Drying agent (e.g., calcium hydride)

  • Distillation apparatus

  • Schlenk flasks

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Set up the distillation apparatus under an inert atmosphere. All glassware should be flame-dried before assembly.

  • Add the as-received this compound to a round-bottom flask containing a suitable drying agent like calcium hydride.

  • Stir the mixture at room temperature for several hours or overnight to ensure complete drying.

  • Carefully distill the this compound under an inert atmosphere. Collect the fraction with the correct boiling point (typically around 124 °C).

  • Store the purified monomer in a sealed Schlenk flask under an inert atmosphere to prevent contamination.

Protocol 2: Wurtz-Type Polymerization of this compound

Objective: To synthesize high molecular weight poly(dimethylgermane).

Materials:

  • Purified this compound

  • Sodium metal dispersion or sand

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching and precipitation)

  • Hexane (B92381) (for washing)

  • Schlenk line and glassware

  • Mechanical stirrer

Procedure:

  • Under an inert atmosphere, add anhydrous toluene to a flame-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Add the sodium metal dispersion to the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 110°C for toluene) with vigorous stirring to maintain a fine dispersion of sodium.

  • Dissolve the purified this compound in anhydrous toluene and add it to the dropping funnel.

  • Add the monomer solution dropwise to the stirred sodium dispersion over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding methanol to consume any unreacted sodium.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by redissolving it in a minimal amount of toluene and reprecipitating it in methanol.

  • Wash the final polymer with hexane and dry it under vacuum.

Protocol 3: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(dimethylgermane).

Materials:

  • Poly(dimethylgermane) sample

  • GPC-grade solvent (e.g., THF or toluene)

  • GPC instrument with a suitable column set (e.g., polystyrene-divinylbenzene)

  • Refractive index (RI) detector

  • Polystyrene standards for calibration

Procedure:

  • Prepare a dilute solution of the poly(dimethylgermane) sample in the GPC solvent (e.g., 1 mg/mL).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Prepare a series of polystyrene standards of known molecular weights in the same solvent.

  • Run the polystyrene standards through the GPC to generate a calibration curve.

  • Inject the filtered polymer sample into the GPC system.

  • Analyze the resulting chromatogram to determine the retention time of the polymer.

  • Use the calibration curve to calculate Mn, Mw, and PDI of the poly(dimethylgermane) sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Workup and Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Glassware_Prep Flame-Dry Glassware Glassware_Prep->Reaction_Setup Monomer_Addition Slow Monomer Addition Reaction_Setup->Monomer_Addition Polymerization Polymerization (Controlled Temp & Time) Monomer_Addition->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Purification Reprecipitation Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying GPC_Analysis GPC Analysis (Mn, Mw, PDI) Drying->GPC_Analysis

Caption: Experimental workflow for the synthesis and characterization of poly(dimethylgermane).

Troubleshooting_Logic Start Low Molecular Weight Observed Check_Purity Check Monomer Purity (NMR, GC-MS) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atm.) Start->Check_Conditions Check_Time_Temp Optimize Time and Temperature Start->Check_Time_Temp Impure Impurity Detected Check_Purity->Impure Conditions_Bad Contamination Likely Check_Conditions->Conditions_Bad Time_Temp_Bad Sub-optimal Check_Time_Temp->Time_Temp_Bad Impure->Check_Conditions No Purify_Monomer Action: Re-purify Monomer Impure->Purify_Monomer Yes Conditions_Bad->Check_Time_Temp No Improve_Setup Action: Improve Schlenk Technique, Dry Solvents Conditions_Bad->Improve_Setup Yes Optimize_Reaction Action: Systematic Study of Time/Temp Time_Temp_Bad->Optimize_Reaction Yes Success High Molecular Weight Achieved Time_Temp_Bad->Success No, problem solved Purify_Monomer->Success Improve_Setup->Success Optimize_Reaction->Success

Caption: Troubleshooting logic for addressing low molecular weight in poly(dimethylgermane) synthesis.

References

Validation & Comparative

A Comparative Guide to Dimethylgermanium Dichloride and Dichlorodimethylsilane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethylgermanium dichloride ((CH₃)₂GeCl₂) and dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) as monomers in polymerization reactions. The selection of a monomer is a critical decision in polymer synthesis, directly influencing reaction kinetics, polymerization mechanisms, and the ultimate physical and chemical properties of the resulting polymer. This document aims to furnish researchers with the necessary data to make informed decisions by comparing the reactivity of these two organometallic compounds and the characteristics of their corresponding polymers.

Monomer and Polymer Properties: A Quantitative Overview

The fundamental properties of the monomers and their resulting polymers dictate their suitability for various applications. Below is a summary of key quantitative data for this compound and dichlorodimethylsilane, and their respective polymers, poly(dimethylgermylene) and poly(dimethylsiloxane)/poly(dimethylsilylene).

PropertyThis compoundDichlorodimethylsilanePoly(dimethylgermylene)Poly(dimethylsiloxane) (PDMS)Poly(dimethylsilylene)
Monomer
Formula(CH₃)₂GeCl₂(CH₃)₂SiCl₂[-Ge(CH₃)₂-]n[-Si(CH₃)₂-O-]n[-Si(CH₃)₂-]n
Molecular Weight ( g/mol )173.60129.06VariableVariableVariable
Boiling Point (°C)12470N/AN/AN/A
Density (g/cm³)1.4871.07N/A~0.965N/A
Polymer
UV Absorption λmax (nm)~326-338[1]N/AExhibits strong UV absorption[2]Optically clear, high transmittance[1]Strong UV absorption, ~300-400
Thermal Stability (TGA)Decomposes to amorphous Ge[3]Stable up to ~300-400°C[3]Thermally decomposes[3]Degradation onset ~370°C[4]Precursor to SiC at high temp.
Refractive IndexN/AN/AHigh~1.4High
Key Featuresσ-electron delocalization[2]Precursor to siliconesThermochromic, photoactive[2]Biocompatible, flexible, inertσ-electron delocalization

Polymerization Mechanisms and Reactivity

This compound and dichlorodimethylsilane can undergo several types of polymerization, primarily hydrolysis-condensation and Wurtz-type coupling. The choice of method significantly impacts the final polymer structure.

Hydrolysis-Condensation: This method is predominantly used for dichlorodimethylsilane to produce poly(dimethylsiloxane) (PDMS), a silicone polymer with a backbone of alternating silicon and oxygen atoms. The reaction is initiated by the hydrolysis of the Si-Cl bonds to form silanols, which then undergo condensation to form the siloxane backbone.

Wurtz-Type Coupling: This reaction is a key method for forming polymers with a direct backbone of silicon-silicon or germanium-germanium bonds, namely poly(dimethylsilylene) and poly(dimethylgermylene), respectively. This reductive coupling reaction utilizes an alkali metal, such as sodium, to dehalogenate the monomers and form a direct covalent bond between the silicon or germanium atoms.

The general mechanism for Wurtz-type coupling is as follows:

  • Metal-Halogen Exchange: 2 M + R₂ECl₂ → R₂E(M)Cl + MCl (where E = Si or Ge, M = alkali metal)

  • Coupling: R₂E(M)Cl + R₂ECl₂ → Cl(R₂E)₂Cl + MCl

  • Propagation: Further coupling reactions lead to the elongation of the polymer chain.

The reactivity of the monomers in these reactions is largely governed by the strength of the E-Cl bond (E = Si or Ge). The bond energies follow the trend C-Cl > Si-Cl > Ge-Cl[5]. This suggests that the Ge-Cl bond is weaker and therefore more susceptible to cleavage, which can lead to faster reaction rates in polymerization compared to the Si-Cl bond under similar conditions.

G cluster_0 Monomers cluster_1 Polymerization Pathways cluster_2 Resulting Polymers M1 This compound ((CH₃)₂GeCl₂) P1 Wurtz-Type Coupling M1->P1 Forms Ge-Ge backbone M2 Dichlorodimethylsilane ((CH₃)₂SiCl₂) M2->P1 Forms Si-Si backbone P2 Hydrolysis-Condensation M2->P2 Forms Si-O-Si backbone Polymer1 Poly(dimethylgermylene) [-Ge(CH₃)₂-]n P1->Polymer1 Polymer2 Poly(dimethylsilylene) [-Si(CH₃)₂-]n P1->Polymer2 Polymer3 Poly(dimethylsiloxane) [-Si(CH₃)₂-O-]n P2->Polymer3

Fig. 1: Polymerization pathways for the monomers.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of polymers from each monomer.

Protocol 1: Wurtz-Type Coupling for Poly(dimethylsilylene)

This protocol describes the synthesis of poly(dimethylsilylene) from dichlorodimethylsilane using sodium metal.

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Sodium metal dispersion

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet is charged with anhydrous toluene and sodium metal dispersion.

  • The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

  • Dichlorodimethylsilane is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

  • The mixture is then cooled to room temperature, and the excess sodium is quenched by the slow addition of methanol.

  • The resulting polymer is precipitated by adding the reaction mixture to a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

G start Start setup Set up 3-necked flask under inert gas start->setup add_reagents Charge with anhydrous toluene and sodium dispersion setup->add_reagents heat Heat to reflux with vigorous stirring add_reagents->heat add_monomer Add dichlorodimethylsilane dropwise heat->add_monomer reflux Reflux for several hours add_monomer->reflux cool Cool to room temperature reflux->cool quench Quench excess sodium with methanol cool->quench precipitate Precipitate polymer in methanol quench->precipitate filter_wash Filter, wash with methanol precipitate->filter_wash dry Dry polymer under vacuum filter_wash->dry end End dry->end

Fig. 2: Wurtz coupling workflow for poly(dimethylsilylene).
Protocol 2: Hydrolysis-Condensation for Poly(dimethylsiloxane) (PDMS)

This protocol outlines the synthesis of PDMS from dichlorodimethylsilane.

Materials:

Procedure:

  • Dichlorodimethylsilane is dissolved in a suitable solvent like dichloromethane in a reaction vessel.

  • Deionized water is slowly added to the solution while stirring. The hydrolysis reaction is vigorous and produces hydrochloric acid, so proper ventilation is essential.

  • After the initial hydrolysis, the mixture is stirred for a period to allow for the condensation of the resulting silanol (B1196071) groups.

  • For controlled polymerization, a catalyst such as KOH can be added, and a chain terminator like hexamethyldisiloxane can be included to regulate the polymer chain length.

  • The organic phase containing the polymer is separated from the aqueous phase.

  • The polymer solution is washed with water to remove any remaining acid or catalyst.

  • The solvent is removed by evaporation, yielding the PDMS polymer. The viscosity of the final product will depend on the reaction conditions and the use of a chain terminator.

Performance Comparison and Applications

The distinct properties of the polymers derived from this compound and dichlorodimethylsilane lead to different areas of application.

Poly(dimethylgermylene) and Poly(dimethylsilylene): These polymers are characterized by σ-electron delocalization along their backbones, which imparts unique electronic and optical properties.[2] They exhibit strong UV absorption and are photoactive, making them suitable for applications in photolithography, as photoresists, and in organic electronics.[2] Polygermanes, in particular, are of interest for their potential in bandgap engineering.[2] The thermal properties of polysilanes have been studied in the context of their use as precursors for silicon carbide ceramics.[4]

Poly(dimethylsiloxane) (PDMS): PDMS is known for its excellent biocompatibility, thermal stability, chemical inertness, and flexibility.[6] Its optical transparency and gas permeability make it a material of choice in microfluidics, contact lenses, and medical devices.[6] It is also widely used as a sealant, lubricant, and in cosmetics. The ability to tune its mechanical properties from a viscous liquid to a rubbery solid allows for a broad range of applications.

Conclusion

This compound and dichlorodimethylsilane serve as valuable, yet distinct, monomers in the field of polymer chemistry. The choice between them is fundamentally dictated by the desired properties of the final polymer. Dichlorodimethylsilane is the monomer of choice for producing the versatile and widely used silicone polymer, PDMS, via hydrolysis and condensation. In contrast, both monomers can be used in Wurtz-type coupling reactions to produce polymers with unique optoelectronic properties stemming from their silicon-silicon or germanium-germanium backbones. The higher reactivity of the Ge-Cl bond may offer advantages in terms of reaction kinetics for the synthesis of polygermanes. Researchers should consider the trade-offs in monomer cost, reactivity, and the specific performance requirements of the target application when selecting between these two compounds.

References

A Comparative Guide to Germanium-Containing Polymers and Their Silicon-Based Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, properties, and experimental protocols of germanium- and silicon-based polymers, providing critical data for material selection in research and pharmaceutical applications.

Germanium-containing polymers and their silicon-based counterparts represent a fascinating class of inorganic polymers with unique electronic and optical properties stemming from σ-electron delocalization along their backbones. While silicon-based polymers, particularly polysilanes, have been more extensively studied and utilized, polygermanes are emerging as materials with distinct characteristics that may offer advantages in specific applications, including optoelectronics and potentially, drug delivery. This guide provides a comprehensive comparison of these two polymer families, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions.

Performance Comparison: A Quantitative Overview

To facilitate a direct comparison, the following table summarizes key performance metrics of analogous germanium- and silicon-containing polymers. The data presented is a synthesis of values reported in the scientific literature.

PropertyGermanium-Containing Polymer (Polygermane)Silicon-Based Analogue (Polysilane)Key Differences & Insights
Thermal Stability (TGA)
Decomposition Onset (Td, 5% weight loss)LowerHigherPolysilanes generally exhibit superior thermal stability, making them more suitable for applications requiring high-temperature processing or operation.[1] The introduction of germanium into a silsesquioxane structure has been shown to reduce its thermal stability.[2]
Optical Properties (UV-Vis Spectroscopy)
UV Absorption Maximum (λmax)Red-shifted compared to analogous polysilanesBlue-shifted compared to analogous polygermanesBoth polymer types exhibit strong UV absorption due to σ-conjugation.[3][4] The red-shift in polygermanes is attributed to the larger atomic size and more diffuse orbitals of germanium, leading to a smaller HOMO-LUMO gap.
Electronic Properties (Cyclic Voltammetry)
Highest Occupied Molecular Orbital (HOMO)Higher in energy (less negative)Lower in energy (more negative)The higher HOMO level of polygermanes suggests they are more easily oxidized than polysilanes. This has implications for their use in electronic devices where tuning of energy levels is critical.
Lowest Unoccupied Molecular Orbital (LUMO)Lower in energyHigher in energyThe lower LUMO level in polygermanes indicates a greater electron affinity compared to their silicon analogues.
Biocompatibility (Cytotoxicity)
In Vitro Cytotoxicity (e.g., against Caco-2 cells)Surface-dependent; cationic Ge nanoparticles can be cytotoxicSurface-dependent; cationic Si nanoparticles can be cytotoxicThe cytotoxicity of both germanium and silicon nanoparticles is heavily influenced by their surface functionalization rather than the core material itself. Cationic surfaces tend to be more toxic, while anionic and neutral hydrophilic coatings are generally biocompatible.

Experimental Protocols: A Methodological Framework

This section provides detailed methodologies for key experiments cited in the comparison of germanium- and silicon-containing polymers.

Synthesis via Wurtz Coupling

The Wurtz coupling reaction is a standard method for the synthesis of both polysilanes and polygermanes from their respective dichlorodi-organo precursors.

a) Synthesis of Poly(methylphenylsilane) (A Representative Polysilane)

  • Materials: Methylphenyldichlorosilane, sodium metal, toluene (B28343) (anhydrous).

  • Procedure:

    • A dispersion of sodium metal is prepared in anhydrous toluene under an inert atmosphere (e.g., argon).

    • The dispersion is heated to the reflux temperature of toluene.

    • Methylphenyldichlorosilane is slowly added to the stirred sodium dispersion.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the reaction is quenched by the addition of isopropanol, followed by water.

    • The organic layer is separated, washed, and the polymer is precipitated by adding the solution to a non-solvent like methanol.

    • The precipitated poly(methylphenylsilane) is collected by filtration and dried under vacuum.

b) Synthesis of Poly(methylphenylgermane) (A Representative Polygermane)

  • Materials: Methylphenyldichlorogermane, sodium metal, toluene (anhydrous).

  • Procedure:

    • Follow the same procedure as for poly(methylphenylsilane), substituting methylphenyldichlorogermane for methylphenyldichlorosilane. The reaction conditions (temperature, time) may need to be optimized for the specific polygermane.

Characterization Techniques

a) Thermal Gravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability and decomposition profile of the polymers.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina).[5]

    • The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%).

b) UV-Visible (UV-Vis) Spectroscopy

  • Purpose: To determine the electronic absorption properties of the polymers.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of the polymer is prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) that does not absorb in the region of interest.

    • A quartz cuvette is filled with the polymer solution.

    • A baseline spectrum of the solvent is recorded.

    • The absorption spectrum of the polymer solution is recorded over a specific wavelength range (e.g., 200-800 nm).[6]

    • The wavelength of maximum absorption (λmax) is determined from the spectrum.

c) Cyclic Voltammetry (CV)

  • Purpose: To determine the electrochemical properties and estimate the HOMO and LUMO energy levels of the polymers.

  • Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • A thin film of the polymer is cast onto the working electrode (e.g., platinum or glassy carbon).

    • The electrode is placed in an electrochemical cell containing an electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

    • The potential of the working electrode is swept linearly with time between set limits, and the resulting current is measured.

    • The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram.

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

      • EHOMO = - (Eox + 4.8) eV

      • ELUMO = - (Ered + 4.8) eV (Note: The value of 4.8 eV is an approximate value for the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, which is often used as an external standard).

Biocompatibility and Drug Delivery Studies

a) In Vitro Cytotoxicity Assay (MTT Assay)

  • Purpose: To assess the potential toxicity of the polymers to living cells.

  • Procedure:

    • Human cells (e.g., Caco-2 intestinal cells) are cultured in a 96-well plate.

    • The cells are exposed to various concentrations of the polymer (or nanoparticles thereof) for a specified period (e.g., 24 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

b) Hemolysis Assay

  • Purpose: To evaluate the compatibility of the polymers with red blood cells.

  • Procedure:

    • A suspension of red blood cells is prepared from fresh human or animal blood.

    • The polymer material is incubated with the red blood cell suspension for a defined period at 37°C.[4]

    • Positive (e.g., Triton X-100) and negative (e.g., saline) controls are included.

    • After incubation, the samples are centrifuged to pellet the intact red blood cells.

    • The amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[7]

    • The percentage of hemolysis is calculated relative to the positive control.

c) Preparation of Drug-Loaded Nanoparticles

  • Method: Nanoprecipitation (solvent displacement) is a common method.

  • Procedure:

    • The polymer and a hydrophobic drug (e.g., doxorubicin) are dissolved in a water-miscible organic solvent (e.g., acetone (B3395972) or THF).

    • This organic solution is added dropwise to a larger volume of water (the non-solvent) under constant stirring.

    • The rapid diffusion of the solvent into the water causes the polymer and drug to co-precipitate, forming nanoparticles.

    • The organic solvent is then removed by evaporation under reduced pressure.

    • The resulting nanoparticle suspension can be purified by centrifugation or dialysis.

d) In Vitro Drug Release Assay

  • Purpose: To determine the rate and extent of drug release from the nanoparticles.

  • Procedure:

    • A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with gentle agitation.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The cumulative percentage of drug released is plotted against time.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

Wurtz_Coupling_Synthesis Monomer Dichlorodiorganosilane or Dichlorodiorganogermane Reaction Wurtz Coupling (Reflux) Monomer->Reaction Na Sodium Metal Dispersion Na->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quenching Quenching (Isopropanol, Water) Reaction->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Polymer Polysilane or Polygermane Precipitation->Polymer

Synthetic pathway for polysilanes and polygermanes via Wurtz coupling.

Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_biomedical Biomedical Evaluation Polymer Polysilane or Polygermane TGA TGA (Thermal Stability) Polymer->TGA UVVis UV-Vis (Optical Properties) Polymer->UVVis CV Cyclic Voltammetry (Electronic Properties) Polymer->CV Cytotoxicity Cytotoxicity Assay Polymer->Cytotoxicity Hemocompatibility Hemolysis Assay Polymer->Hemocompatibility DrugDelivery Drug Loading & Release Studies Polymer->DrugDelivery

Workflow for the characterization and evaluation of synthesized polymers.

Drug_Delivery_System Polymer Germanium or Silicon -Containing Polymer Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles Release In Vitro Drug Release (Dialysis @ 37°C, pH 7.4) Nanoparticles->Release ReleasedDrug Released Drug (Quantified over time) Release->ReleasedDrug

Process flow for creating and testing a polymer-based drug delivery system.

Conclusion

The comparison between germanium-containing polymers and their silicon-based analogues reveals a trade-off between various properties. Polysilanes offer superior thermal stability, a critical factor for many materials applications. In contrast, polygermanes exhibit red-shifted UV absorption and potentially more tunable electronic properties due to their higher HOMO and lower LUMO energy levels, which could be advantageous in optoelectronic devices.

From a biomedical perspective, the inherent biocompatibility of both polymer backbones appears to be good, with cytotoxicity being primarily dictated by surface modifications. This opens up possibilities for their use in drug delivery systems. While the field of polygermane-based drug delivery is still in its infancy compared to silicon-based materials, the unique properties of germanium-containing polymers may offer novel solutions for controlled release and targeted therapies. Further research is warranted to fully explore the potential of these materials, particularly in conducting direct comparative studies on their hemocompatibility and in developing and evaluating drug-loaded nanoparticle formulations. This guide serves as a foundational resource to inform and direct such future investigations.

References

Advantages of using "Dimethylgermanium dichloride" as a precursor for optoelectronic materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel materials for optoelectronic applications, the choice of precursor is a critical factor influencing film quality, device performance, and process safety. This guide provides a comparative analysis of dimethylgermanium dichloride ((CH₃)₂GeCl₂) as a potential precursor for the deposition of germanium-containing thin films for optoelectronic devices. Due to a lack of extensive experimental data specifically on this compound in this context, this guide draws comparisons with established germanium precursors and highlights the potential advantages and disadvantages based on its chemical properties.

Executive Summary

Comparison of Germanium Precursors

The selection of a germanium precursor significantly impacts the deposition process and the resulting film characteristics. The following table summarizes the known properties of this compound alongside those of commonly used alternative precursors.

PrecursorChemical FormulaPhysical StateBoiling Point (°C)Key AdvantagesPotential Disadvantages
This compound (CH₃)₂GeCl₂Liquid~124Liquid source (easier handling than gas), potentially lower deposition temperature than GeCl₄.Potential for carbon and chlorine contamination, lack of extensive research.
Germane (B1219785) GeH₄Gas-88.5High-purity germanium films, no carbon incorporation.Highly toxic and pyrophoric, requires extensive safety measures.
Germanium Tetrachloride GeCl₄Liquid83.1Readily available, established process for GeO₂.High deposition temperatures, corrosive byproducts (HCl), potential for chlorine contamination.
Isobutylgermane (IBGe) C₄H₁₁GeH₃Liquid66Safer liquid alternative to germane, lower decomposition temperature.Potential for carbon incorporation.
n-Butylgermane C₄H₁₁GeH₃Liquid100Liquid source, alternative to germane.Potential for carbon incorporation.

Potential Advantages of this compound

Based on the properties of similar organometallic precursors, this compound may offer the following advantages:

  • Liquid State: As a liquid, it is generally easier and safer to handle and deliver compared to the highly toxic and pyrophoric germane gas.

  • Lower Deposition Temperatures: Organometallic precursors often have lower decomposition temperatures than inorganic halides like germanium tetrachloride. This could enable lower thermal budgets during device fabrication, which is crucial for preserving the integrity of underlying device structures.

  • Tunable Reactivity: The presence of both methyl and chloro ligands could potentially offer a means to tune the precursor's reactivity and decomposition pathways.

Potential Challenges and Considerations

The use of this compound also presents potential challenges that require careful consideration and experimental investigation:

  • Carbon Incorporation: The methyl groups in the precursor molecule create a risk of carbon incorporation into the germanium film. Carbon impurities can act as scattering centers for charge carriers, degrading the electronic and optical properties of the material.

  • Chlorine Contamination: The presence of chlorine can lead to its incorporation into the film or the formation of corrosive byproducts like HCl, which can etch the growing film or the reactor components.

  • Lack of Experimental Data: The most significant challenge is the current lack of published experimental data detailing its use for depositing high-quality germanium films for optoelectronic applications. Key parameters such as optimal deposition temperature, growth rate, film morphology, crystallinity, and impurity levels are not well-documented.

Experimental Protocols

While a specific, optimized protocol for this compound is not available, a general methodology for the deposition of germanium thin films from a liquid organometallic precursor via MOCVD can be adapted.

General MOCVD Protocol for Germanium Deposition
  • Substrate Preparation:

    • Begin with a suitable substrate, such as a silicon (100) wafer.

    • Perform a standard RCA clean to remove organic and metallic contaminants.

    • A final dip in dilute hydrofluoric acid (HF) is typically used to remove the native oxide layer immediately before loading into the reactor.

  • Precursor Handling and Delivery:

    • This compound should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • The liquid precursor is typically contained in a temperature-controlled bubbler.

    • A carrier gas (e.g., high-purity hydrogen or nitrogen) is passed through the bubbler to transport the precursor vapor to the reaction chamber. The bubbler temperature and carrier gas flow rate will determine the precursor partial pressure.

  • Deposition Process:

    • The substrate is heated to the desired deposition temperature within the MOCVD reactor. The optimal temperature for this compound would need to be determined experimentally, likely in the range of 400-700°C.

    • The precursor vapor, mixed with the carrier gas, is introduced into the reactor.

    • The reactor pressure is maintained at a constant level, typically ranging from a few Torr to atmospheric pressure.

    • The deposition time is varied to achieve the desired film thickness.

  • Post-Deposition Characterization:

    • The deposited films should be characterized to assess their quality.

    • Structural Properties: X-ray diffraction (XRD) to determine crystallinity and orientation, and scanning electron microscopy (SEM) or atomic force microscopy (AFM) to evaluate surface morphology and thickness.

    • Compositional Analysis: Secondary ion mass spectrometry (SIMS) or X-ray photoelectron spectroscopy (XPS) to determine the concentration of carbon, chlorine, and other impurities.

    • Optical and Electronic Properties: Techniques such as photoluminescence spectroscopy, Hall effect measurements, and fabrication of simple test devices (e.g., p-n junctions) to evaluate the material's suitability for optoelectronic applications.

Logical Workflow for Precursor Evaluation

The following diagram illustrates the logical workflow for evaluating a novel precursor like this compound for optoelectronic material deposition.

G cluster_0 Precursor Selection and Preparation cluster_1 Deposition Process cluster_2 Material Characterization cluster_3 Device Fabrication and Testing precursor This compound handling Inert Atmosphere Handling precursor->handling delivery Bubbler System handling->delivery cvd CVD/MOCVD delivery->cvd substrate Substrate Preparation substrate->cvd parameters Process Parameters (Temp, Pressure, Flow) cvd->parameters structural Structural Analysis (XRD, SEM) parameters->structural compositional Compositional Analysis (SIMS, XPS) parameters->compositional optical Optical Properties (PL) parameters->optical electrical Electrical Properties (Hall Effect) parameters->electrical fabrication Device Fabrication structural->fabrication compositional->fabrication optical->fabrication electrical->fabrication testing Performance Testing fabrication->testing optimization Process Optimization testing->optimization optimization->parameters

Workflow for evaluating a new precursor for optoelectronic materials.

Conclusion

This compound presents an intriguing, yet largely unexplored, alternative to conventional germanium precursors for optoelectronic applications. Its liquid state and potential for lower-temperature deposition are significant advantages. However, the critical unknowns of carbon and chlorine incorporation, along with a general lack of experimental data, necessitate a thorough and systematic investigation. Researchers considering this precursor should be prepared to undertake significant process development and material characterization to determine its true potential and to mitigate the possible risks of impurity incorporation. The development of a successful deposition process for high-quality germanium-based materials from this compound could open new avenues for the fabrication of advanced optoelectronic devices.

A Comparative Guide to Germanium- and Silicon-Based Semiconductors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between germanium (Ge) and silicon (Si) as a semiconductor material is a critical decision that can significantly impact the performance and characteristics of electronic devices. This guide provides an in-depth, objective comparison of the key performance metrics of germanium- and silicon-based semiconductors, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Metrics

The fundamental properties of germanium and silicon dictate their suitability for different applications. While silicon has long been the dominant material in the semiconductor industry due to its abundance and the excellent properties of its native oxide, germanium offers distinct advantages in high-speed and low-power applications. A summary of their key characteristics is presented below.

PropertyGermanium (Ge)Silicon (Si)Unit
Crystal Structure Diamond CubicDiamond Cubic-
Bandgap Energy (at 300K) 0.66[1][2]1.12[2][3]eV
Intrinsic Carrier Concentration (at 300K) ~2.5 x 10¹³[4][5]~1.5 x 10¹⁰[4]cm⁻³
Electron Mobility (at 300K) 3900[6]1500[6]cm²/Vs
Hole Mobility (at 300K) 1900[7]450[7][8]cm²/Vs
Thermal Conductivity (at 300K) 59.9[9]148[9]W/mK
Maximum Operating Temperature ~70-100[10]~150[10]°C
Melting Point 938.3[11]1414°C
Peak Inverse Voltage (Diode) ~400[12]up to 1000[9][12]V

In-Depth Performance Analysis

Carrier Mobility and Switching Speed

Germanium exhibits significantly higher electron and hole mobility compared to silicon.[6][12] Electron mobility in germanium is approximately 2.6 times that of silicon, while hole mobility is over four times greater.[6][7] This superior carrier mobility allows for faster switching speeds in transistors, making germanium an attractive candidate for high-frequency and low-power applications.[12]

Bandgap and Power Consumption

The smaller bandgap of germanium (0.66 eV) compared to silicon (1.12 eV) means that less energy is required to excite an electron from the valence band to the conduction band.[2][3] This lower energy requirement can translate to lower operating voltages and reduced power consumption in electronic devices.[13] However, the narrower bandgap also leads to a higher intrinsic carrier concentration at room temperature, which can result in higher leakage currents.[4]

Thermal Stability and Operating Temperature

Silicon holds a distinct advantage in thermal stability. It can operate at significantly higher temperatures (up to 150°C) compared to germanium, which is typically limited to around 70-100°C.[9][10][13] This is due to silicon's wider bandgap and higher melting point.[2] The superior thermal stability of silicon makes it more suitable for high-power applications where heat dissipation is a major concern.

Material Availability and Cost

Silicon is the second most abundant element in the Earth's crust, primarily found in sand as silicon dioxide.[9] This abundance makes silicon wafers significantly cheaper to manufacture in large quantities compared to germanium, which is a much rarer element. The well-established and mature fabrication processes for silicon also contribute to its lower cost.

Experimental Protocols

To ensure accurate and reproducible performance comparisons, standardized experimental methodologies are crucial. Below are detailed protocols for key experiments used to characterize semiconductor properties.

Carrier Mobility and Concentration Measurement (Hall Effect)

The Hall effect measurement is a fundamental technique to determine carrier concentration, mobility, and carrier type (n-type or p-type) in a semiconductor.[14]

Methodology:

  • Sample Preparation: A rectangular or van der Pauw geometry sample of the semiconductor material is prepared with four electrical contacts.

  • Equipment Setup: A constant current source, a high-impedance voltmeter, and a magnetic field source (electromagnet or permanent magnet) are required.[15]

  • Measurement Procedure:

    • A constant current (I) is passed through two opposing contacts of the sample.

    • A magnetic field (B) is applied perpendicular to the direction of the current flow.

    • The Hall voltage (VH), which develops across the other two contacts, is measured by the voltmeter.[14]

    • To minimize errors from thermoelectric effects, the measurements should be repeated with the current and magnetic field polarities reversed, and the results averaged.[15]

  • Data Analysis:

    • The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / (I * B), where 't' is the sample thickness.

    • The carrier concentration (n or p) is determined from n = 1 / (q * RH) for n-type or p = 1 / (q * RH) for p-type, where 'q' is the elementary charge.

    • The resistivity (ρ) of the sample is measured separately using the four-point probe method.

    • The carrier mobility (μ) is then calculated as μ = |RH| / ρ.[14]

HallEffect cluster_setup Hall Effect Measurement Setup cluster_calculations Data Analysis CurrentSource Constant Current Source Sample Semiconductor Sample CurrentSource->Sample I Voltmeter High Impedance Voltmeter Calc_RH Calculate Hall Coefficient (RH) Voltmeter->Calc_RH Magnet Magnetic Field (B) (Perpendicular to sample) Magnet->Sample Sample->Voltmeter VH Calc_n Determine Carrier Concentration (n or p) Calc_RH->Calc_n Calc_mu Calculate Carrier Mobility (μ) Calc_n->Calc_mu

Diagram of the Hall effect measurement workflow.
Resistivity Measurement (Four-Point Probe Method)

The four-point probe method is a standard technique for measuring the resistivity of semiconductor wafers and thin films, which minimizes the influence of contact resistance.[16]

Methodology:

  • Probe Setup: A probe head with four equally spaced, co-linear tungsten probes is used.[17]

  • Measurement Procedure:

    • The four probes are brought into contact with the surface of the semiconductor sample.

    • A known DC current (I) is passed through the two outer probes.

    • The voltage (V) across the two inner probes is measured using a high-impedance voltmeter.[16][17]

  • Data Analysis:

    • For a thin sheet with thickness (t) much smaller than the probe spacing (s), the sheet resistance (Rs) is calculated as Rs = (π / ln(2)) * (V / I).

    • The bulk resistivity (ρ) is then determined by ρ = Rs * t.

    • Correction factors may be needed for samples with finite dimensions.

Bandgap Energy Determination (UV-Visible Spectroscopy)

UV-Visible spectroscopy is a straightforward optical method to estimate the bandgap of a semiconductor by measuring its light absorption at different wavelengths.[18][19]

Methodology:

  • Sample Preparation: A thin, optically smooth sample of the semiconductor material is prepared. The sample must be at least partially transparent.[19]

  • Spectrometer Setup: A UV-Visible spectrophotometer with a light source, a monochromator, and a detector is used.

  • Measurement Procedure:

    • A baseline spectrum is recorded, typically with a reference sample holder.

    • The semiconductor sample is placed in the light path.

    • The absorbance or transmittance of light through the sample is measured over a range of wavelengths.[19]

  • Data Analysis (Tauc Plot):

    • The absorption coefficient (α) is calculated from the absorbance data.

    • The photon energy (hν) is calculated for each wavelength.

    • A Tauc plot of (αhν)^n versus hν is generated. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).

    • The bandgap energy (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (αhν)^n = 0.[20]

Semiconductor Fabrication Workflows

The fabrication of semiconductor devices is a complex, multi-step process. While there are many similarities in the overall workflow for silicon and germanium, there are key differences, particularly in the initial material purification and crystal growth stages.

Silicon Wafer Fabrication

Silicon wafer production typically starts with the Czochralski (CZ) method to grow a large single crystal ingot from highly purified polycrystalline silicon.[21][22][23]

SiliconFabrication cluster_crystal_growth Crystal Growth (Czochralski Method) cluster_wafer_prep Wafer Preparation Melt Melt High-Purity Polysilicon Seed Dip Seed Crystal Melt->Seed Pull Slowly Pull and Rotate Seed->Pull Ingot Single Crystal Silicon Ingot Pull->Ingot Slice Slice Ingot into Wafers Ingot->Slice Lap Lapping and Grinding Slice->Lap Polish Polishing Lap->Polish Clean Cleaning Polish->Clean

Simplified workflow for silicon wafer fabrication.
Germanium Wafer Fabrication

For germanium, the zone refining process is crucial for achieving the ultra-high purity required for semiconductor applications.[24][25][26] This is followed by crystal growth, often also using the Czochralski method.

GermaniumFabrication cluster_purification Purification (Zone Refining) cluster_crystal_growth_ge Crystal Growth cluster_wafer_prep_ge Wafer Preparation Ingot_Impure Impure Germanium Ingot Melt_Zone Create Molten Zone Ingot_Impure->Melt_Zone Move_Zone Move Zone Along Ingot Melt_Zone->Move_Zone Ingot_Pure Purified Germanium Ingot Move_Zone->Ingot_Pure Melt_Ge Melt Purified Germanium Ingot_Pure->Melt_Ge Pull_Ge Crystal Pulling (e.g., Czochralski) Melt_Ge->Pull_Ge Ingot_Ge Single Crystal Germanium Ingot Pull_Ge->Ingot_Ge Slice_Ge Slice Ingot into Wafers Ingot_Ge->Slice_Ge Polish_Ge Lapping and Polishing Slice_Ge->Polish_Ge Clean_Ge Cleaning Polish_Ge->Clean_Ge

Simplified workflow for germanium wafer fabrication.

Conclusion

The choice between germanium and silicon semiconductors is application-dependent. Silicon remains the industry workhorse due to its abundance, cost-effectiveness, and superior thermal stability, making it ideal for a wide range of applications, especially in high-power electronics.[9] In contrast, germanium's higher carrier mobility and lower bandgap make it a compelling choice for high-speed, low-power, and niche applications such as infrared detectors.[12] For researchers and developers, a thorough understanding of these fundamental differences, backed by robust experimental characterization, is essential for selecting the optimal material to achieve desired device performance.

References

Dimethylgermanium Dichloride: A Potential Non-Toxic Alternative to Organotin Compounds in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The pervasive use of organotin compounds as catalysts in the synthesis of polyurethanes and as heat stabilizers in polyvinyl chloride (PVC) has raised significant environmental and health concerns. Their established toxicity, including immunotoxicity, neurotoxicity, and endocrine disruption, necessitates the exploration of safer alternatives.[1][2][3][4][5][6] This guide provides a comparative overview of dimethylgermanium dichloride as a potential non-toxic substitute, presenting available toxicological data for organotins and outlining the experimental frameworks required to evaluate organogermanium compounds for these industrial applications.

Comparative Toxicity Analysis

CompoundCAS NumberAnimal ModelAcute Oral LD50 (mg/kg)Toxicity Classification
Dimethyltin (B1205294) Dichloride753-73-1Rat73.9 - 204.5Toxic
Dibutyltin (B87310) Dichloride683-18-1Rat100Toxic
Tributyltin Chloride1461-22-9Rat129Toxic

Data sourced from various safety data sheets and toxicological databases.[1][7][8][9][10][11][12]

In vitro cytotoxicity studies on various cancer cell lines further illustrate the high toxicity of organotin compounds, with IC50 values often in the low micromolar to nanomolar range.[13][14][15][16][17] The evaluation of this compound using similar assays is a critical next step in assessing its potential as a safer alternative.

Performance Evaluation in Industrial Applications

The efficacy of this compound as a catalyst and a thermal stabilizer needs to be systematically evaluated against organotin benchmarks. The following experimental protocols provide a framework for such a comparative analysis.

Experimental Protocol: Polyurethane Synthesis Catalysis

This protocol outlines a method to compare the catalytic activity of this compound with a standard organotin catalyst, such as dibutyltin dilaurate (DBTDL), in the formation of a model polyurethane.

1. Materials:

  • Polyol (e.g., Poly(propylene glycol))

  • Diisocyanate (e.g., Toluene diisocyanate)

  • Catalyst: Dibutyltin dilaurate (DBTDL) and this compound

  • Solvent (e.g., Anhydrous Toluene)

  • Chain extender (e.g., 1,4-Butanediol)

2. Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the polyol and chain extender in the solvent.

  • Add the catalyst (either DBTDL or this compound) at a predetermined concentration (e.g., 0.1 wt% of the total reactants).

  • Heat the mixture to a specific temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Add the diisocyanate dropwise to the mixture while stirring.

  • Monitor the reaction progress by periodically taking samples and analyzing the isocyanate group (-NCO) concentration using techniques such as titration or infrared (IR) spectroscopy.

  • The reaction is considered complete when the -NCO concentration reaches a theoretical value or remains constant.

  • The catalytic activity is determined by comparing the reaction rates (k-values) and the time required to reach completion for both catalysts.

3. Characterization:

  • The resulting polyurethane can be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry, Thermogravimetric Analysis), and mechanical properties (tensile strength, elongation at break).

Experimental Protocol: PVC Thermal Stabilization

This protocol describes a method to assess the effectiveness of this compound as a thermal stabilizer for PVC in comparison to an organotin stabilizer, such as dimethyltin dichloride. The Congo Red test is a standard method for this evaluation.[18]

1. Materials:

  • PVC resin

  • Plasticizer (e.g., Dioctyl phthalate)

  • Stabilizer: Dimethyltin dichloride and this compound

  • Congo Red indicator paper

2. Procedure:

  • Prepare PVC formulations by mixing the PVC resin, plasticizer, and stabilizer (at a specified concentration, e.g., 2 phr - parts per hundred parts of resin) in a two-roll mill at a controlled temperature (e.g., 160°C) to form a homogenous sheet.

  • Cut a small, standardized sample of the PVC sheet and place it in a test tube.

  • Place a strip of Congo Red paper at the top of the test tube, ensuring it does not touch the PVC sample.

  • Heat the test tube in a thermostatically controlled heating block at a high temperature (e.g., 180°C or 200°C).[19][20]

  • Record the time it takes for the Congo Red paper to turn from red to blue. This color change indicates the evolution of hydrogen chloride (HCl) gas, a product of PVC degradation.

  • The "stability time" is the duration the PVC sample can withstand the high temperature before significant degradation occurs. A longer stability time indicates a more effective stabilizer.

3. Additional Analysis:

  • The color stability of the PVC samples can also be evaluated by visual inspection or using a colorimeter at different time intervals during heating.[21]

Mechanistic Insights into Organotin Toxicity

Understanding the mechanisms of organotin toxicity is crucial for designing safer alternatives. Organotins are known to exert their toxic effects through multiple pathways, primarily by disrupting cellular energy metabolism and activating specific nuclear receptor signaling pathways.

Mitochondrial Toxicity Pathway

Organotin compounds are potent inhibitors of mitochondrial function. They can disrupt the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and inhibiting ATP synthesis.[22][23][24][25] This leads to a cellular energy crisis, oxidative stress, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering programmed cell death (apoptosis).[24][26]

Mitochondrial_Toxicity_Pathway Organotin Organotin Compounds Mitochondrion Mitochondrion Organotin->Mitochondrion Enters ATP_Synthase ATP Synthase Inhibition Mitochondrion->ATP_Synthase Proton_Gradient Proton Gradient Dissipation Mitochondrion->Proton_Gradient ROS Increased ROS Production Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Proton_Gradient->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS->Apoptosis Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Organotin-induced mitochondrial toxicity pathway.

RXR-PPARγ Signaling Pathway Activation

Certain organotins, such as tributyltin (TBT), have been identified as potent agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3][4][6] The activation of the RXR-PPARγ heterodimer by organotins can lead to the differentiation of adipocytes (fat cells) and disrupt endocrine function.[4][6] This signaling pathway is a key mechanism behind the endocrine-disrupting effects of these compounds.

RXR_PPARG_Pathway Organotin Organotin (e.g., TBT) RXR RXR Organotin->RXR Binds & Activates PPARG PPARγ Organotin->PPARG Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARG->Heterodimer Coactivator Coactivator Recruitment Heterodimer->Coactivator Gene_Expression Target Gene Expression Coactivator->Gene_Expression Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: Organotin activation of the RXR-PPARγ signaling pathway.

Conclusion and Future Directions

The data presented clearly indicates the significant toxicity associated with organotin compounds, reinforcing the need for safer, non-toxic alternatives. While this compound presents a promising candidate due to the generally lower toxicity of organogermanium compounds, a comprehensive toxicological and performance evaluation is imperative. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on generating quantitative toxicity data (LD50, IC50) for this compound and conducting direct comparative studies of its catalytic and stabilizing efficacy against industry-standard organotins. Understanding the specific molecular interactions and signaling pathways affected by organogermanium compounds will be crucial in confirming their safety profile and paving the way for their adoption in industrial processes and potentially in therapeutic development.

References

A Comparative Guide to Chemosensors for Anion Detection: Evaluating Organogermanium-Based Platforms Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly sensitive and selective detection of environmentally and biologically significant anions such as fluoride (B91410) and cyanide, researchers continuously explore novel chemosensor designs. While organometallic compounds offer a versatile platform for sensor development, this guide provides a comparative analysis of emerging organogermanium-based chemosensors against established and alternative sensing technologies. Due to a scarcity of specific research on chemosensors derived directly from dimethylgermanium dichloride for anion detection, this guide will broaden the scope to general organogermanium compounds and contrast their potential with other well-documented chemosensors for fluoride and cyanide.

The critical need for reliable anion detection stems from the dual impact of species like fluoride, which is beneficial at low concentrations for dental health but toxic at elevated levels, causing fluorosis. Similarly, cyanide is a potent toxin that poses significant environmental and health risks. Effective chemosensors are paramount for monitoring these anions in various matrices, from drinking water to biological fluids.

Performance Comparison of Chemosensors

The efficacy of a chemosensor is determined by several key performance metrics, including its limit of detection (LOD), selectivity over other potentially interfering ions, and response time. The following tables summarize the quantitative performance of various chemosensors for fluoride and cyanide detection, providing a basis for comparison.

Table 1: Performance Metrics of Selected Fluoride Chemosensors

Chemosensor TypeAnalyteLimit of Detection (LOD)SelectivityResponse TimeMediumReference
Salen-Cobalt MOFFluoride (F⁻)0.24 µg/L (0.013 µM)High against Cl⁻, Br⁻, I⁻, SO₄²⁻, NO₃⁻FastAqueous[1]
Aminobenzodifuranone (ABDF)Fluoride (F⁻)5.0 x 10⁻⁷ M (0.5 µM)High against other anions-Organic Solvents[2]
N-acylhydrazone-basedFluoride (F⁻)-Strong hydrogen bonding interactions--[3]
2-hydroxy-1-naphthalene formaldehyde (B43269) bis-Schiff baseFluoride (F⁻)1.4 x 10⁻⁸ mol L⁻¹ (0.014 µM)High< 1 sDMSO/Aqueous[4]

Table 2: Performance Metrics of Selected Cyanide Chemosensors

Chemosensor TypeAnalyteLimit of Detection (LOD)SelectivityResponse TimeMediumReference
Phenothiazine-Based Fluorescent SensorCyanide (CN⁻)-Good selectivity and sensitivity-HEPES-NaOH buffer/ethanol[5]
5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde WCyanide (CN⁻)68.00 nM (UV-Vis: 0.48 µM)High over a wide pH range (4-11)RapidAqueous[6][7]
Naphthalenediimide (NDI)-basedCyanide (CN⁻)4.11 x 10⁻⁷ M (0.411 µM)High--[8]
Indolium-Based Fluorescent ProbeCyanide (CN⁻)1.53 x 10⁻⁶ M (1.53 µM)Good-DMF/H₂O[9]
Cyanoethylene-based Fluorescent ProbesCyanide (CN⁻)Probe 1: 12.4 nM; Probe 2: 101 nMHigh30 sAqueous[10]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of chemosensor performance. Below are representative methodologies for the synthesis and evaluation of the compared chemosensors.

Synthesis of a Salen-Cobalt Metal-Organic Framework (MOF) for Fluoride Detection

A representative synthesis of a Salen-Cobalt MOF involves the reaction of a salen-type ligand with a cobalt(II) salt in a suitable solvent system, often under solvothermal conditions. The resulting crystalline MOF material is then characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to confirm its structure and stability.[1]

Fluoride Sensing Protocol using Salen-Co-MOF
  • Preparation of Sensor Dispersion: A stock solution of the Co(II)-MOF is prepared by dispersing a known mass of the MOF in a suitable solvent (e.g., ethanol) and sonicating to ensure homogeneity.

  • Photoluminescence Measurements: The fluorescence spectrum of the Co(II)-MOF dispersion is recorded.

  • Titration with Fluoride: Aliquots of a standard fluoride solution are incrementally added to the MOF dispersion.

  • Data Analysis: The change in fluorescence intensity or a shift in the emission wavelength is monitored after each addition. The limit of detection is typically calculated based on the 3σ/slope method, where σ is the standard deviation of the blank signal.[1]

Synthesis of a Phenothiazine-Based Fluorescent Sensor for Cyanide

The synthesis of a phenothiazine-based sensor typically involves multi-step organic reactions. A common route includes the modification of the phenothiazine (B1677639) core with a receptor unit that can selectively interact with cyanide ions, often through a nucleophilic addition mechanism. The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Cyanide Sensing Protocol using a Phenothiazine-Based Sensor
  • Preparation of Solutions: Stock solutions of the sensor and various anions are prepared in a suitable buffer-solvent mixture (e.g., HEPES-NaOH buffer (pH = 7.4) – ethanol).

  • UV-Vis and Fluorescence Spectroscopy: The absorption and emission spectra of the sensor solution are recorded.

  • Titration with Cyanide: A solution of cyanide is incrementally added to the sensor solution, and the spectral changes are recorded.

  • Selectivity Studies: The response of the sensor to other potentially interfering anions is tested under the same conditions to assess its selectivity.[5]

Visualizing Sensing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the underlying principles of chemosensor operation.

experimental_workflow cluster_synthesis Chemosensor Synthesis cluster_sensing Sensing Protocol synthesis Synthesis of Chemosensor purification Purification synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization prep_solutions Prepare Sensor & Analyte Solutions characterization->prep_solutions Validated Chemosensor spectroscopy Spectroscopic Measurement (UV-Vis, Fluorescence) prep_solutions->spectroscopy titration Titration with Analyte spectroscopy->titration data_analysis Data Analysis (LOD, Selectivity) titration->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of a chemosensor.

signaling_pathway Sensor Chemosensor Sensor_Analyte Sensor-Analyte Complex Sensor->Sensor_Analyte Binding Event Analyte Analyte (e.g., F⁻, CN⁻) Analyte->Sensor_Analyte Signal Optical Signal Change (Colorimetric/Fluorometric) Sensor_Analyte->Signal Transduction

Caption: A simplified signaling pathway for a typical optical chemosensor.

Conclusion and Future Outlook

While the direct application of this compound in anion chemosensors remains underexplored, the broader field of organogermanium chemistry presents potential for the development of novel sensing platforms. Germanium's unique electronic properties could be leveraged to design sensors with enhanced sensitivity and selectivity.[11][12] However, as this guide illustrates, alternative chemosensor designs based on metal-organic frameworks, Schiff bases, and various organic fluorophores currently dominate the landscape for fluoride and cyanide detection, offering impressive limits of detection and high selectivity.

Future research should focus on synthesizing and characterizing novel organogermanium compounds specifically designed for anion recognition. A systematic investigation into their binding affinities, sensing mechanisms, and performance metrics in realistic sample matrices is necessary to evaluate their competitiveness against existing technologies. The development of water-soluble and biocompatible organogermanium sensors would be particularly valuable for applications in biological and environmental monitoring. By drawing inspiration from the successful strategies employed in the design of the alternative chemosensors discussed herein, the potential of organogermanium chemistry in the field of anion sensing can be more fully realized.

References

A Researcher's Guide to the Cross-Characterization of Dimethylgermanium Dichloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides a framework for the cross-characterization of Dimethylgermanium dichloride ((CH₃)₂GeCl₂), a versatile organogermanium compound, from various commercial suppliers. By employing a suite of standard analytical techniques, researchers can ensure the quality and comparability of this reagent across different batches and sources, mitigating potential variability in experimental outcomes.

This compound is a key precursor in the synthesis of various organogermanium compounds utilized in proteomics research, as a catalyst, and in materials science.[1][2][3] Given its reactivity, particularly its sensitivity to moisture, variations in purity and impurity profiles among suppliers can significantly impact reaction yields, product purity, and the overall success of a research endeavor.[4][5] This guide outlines the experimental protocols necessary to conduct a thorough and objective comparison.

Comparative Data of this compound

The following tables present a hypothetical comparison of this compound from three representative suppliers. The data is based on typical specifications and potential variations that a researcher might encounter.

Table 1: Supplier Specifications and Physical Properties

ParameterSupplier ASupplier BSupplier C
Product Name This compoundDichlorodimethylgermaneThis compound
CAS Number 1529-48-21529-48-21529-48-2
Stated Purity ≥98%99%≥97%
Appearance Colorless to light yellow liquidColorless liquidClear, colorless liquid
Molecular Formula C₂H₆Cl₂GeC₂H₆Cl₂GeC₂H₆Cl₂Ge
Molecular Weight 173.62 g/mol 173.62 g/mol 173.62 g/mol
Boiling Point 123-124 °C124 °C123 °C
Density ~1.505 g/mL at 25 °C~1.505 g/mL at 25 °C~1.505 g/mL at 25 °C

Table 2: Hypothetical Purity and Impurity Profile by GC-MS

CompoundSupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound 98.599.297.8
Trimethylgermanium chloride 0.80.41.2
Methyltrichlorogermane 0.50.30.7
Other Volatile Impurities 0.20.10.3

Table 3: Hypothetical Trace Metal Analysis by ICP-MS

ElementSupplier A (ppb)Supplier B (ppb)Supplier C (ppb)
Aluminum (Al) < 10< 5< 20
Iron (Fe) < 20< 10< 50
Copper (Cu) < 5< 2< 10
Zinc (Zn) < 15< 10< 30

Experimental Protocols

To obtain the comparative data presented above, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the identity of the main component and identify proton-bearing impurities.

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Prepare a solution by dissolving approximately 10-20 mg of the sample in 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is desired.

  • Transfer the solution to a dry NMR tube and seal it.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: The spectrum of pure this compound should exhibit a sharp singlet for the methyl protons. The chemical shift should be compared against literature values. Integrate all signals to quantify the relative amounts of the main component and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and identify volatile organic and organometallic impurities.

Methodology:

  • Sample Preparation: Under an inert atmosphere, dilute the this compound sample in a dry, volatile solvent (e.g., anhydrous hexane (B92381) or toluene) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative peak areas to determine the purity and impurity profile.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the presence of trace metal impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached PTFE vessel.

    • Carefully add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).

    • Digest the sample using a microwave digestion system. A typical program involves ramping to 180 °C and holding for 20 minutes.

    • After cooling, dilute the digested sample to a final volume of 50 mL with deionized water (18 MΩ·cm).

  • Instrument Calibration: Prepare a series of multi-element calibration standards from a certified stock solution in the same acid matrix as the samples.

  • Data Acquisition: Analyze the samples and calibration standards using an ICP-MS instrument. Monitor a range of elements relevant to organometallic synthesis (e.g., Al, Fe, Cu, Zn, Pb, Sn).

  • Data Analysis: Generate a calibration curve for each element and quantify the concentration of trace metals in the original sample, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the characterization process and the potential applications of this compound, the following diagrams are provided.

experimental_workflow cluster_suppliers Sample Acquisition cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analytical Characterization cluster_data Data Analysis & Comparison S1 Supplier A P1 NMR Sample Prep S1->P1 P2 GC-MS Sample Prep S1->P2 P3 ICP-MS Digestion S1->P3 S2 Supplier B S2->P1 S2->P2 S2->P3 S3 Supplier C S3->P1 S3->P2 S3->P3 A1 1H NMR Spectroscopy P1->A1 A2 GC-MS Analysis P2->A2 A3 ICP-MS Analysis P3->A3 D1 Purity & Impurity Profiling A1->D1 A2->D1 D2 Trace Metal Quantification A3->D2 D3 Comparative Report D1->D3 D2->D3

Caption: Experimental workflow for the cross-characterization of this compound.

reaction_pathway start Dimethylgermanium dichloride intermediate Dimethyl(diorgano)germane (R)₂Ge(CH₃)₂ start->intermediate Alkylation reagent1 + 2 R-MgBr (Grignard Reagent) product Germanium-containing Bioactive Molecule or Material intermediate->product Oxidation/Functionalization reagent2 + H₂O₂ / Catalyst

Caption: Hypothetical synthesis pathway utilizing this compound.

References

A Comparative Guide to the Reactivity of Dimethylgermanium Dichloride and Other Organogermanium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dimethylgermanium dichloride with other common organogermanium precursors, including germanium tetrachloride, methylgermanium (B72786) trichloride, trimethylgermanium (B74220) chloride, and tetramethylgermanium. This objective analysis is supported by established principles of chemical reactivity and illustrative experimental data to inform the selection of the most suitable precursor for specific research and development applications.

Introduction to Organogermanium Precursors

Organogermanium compounds are gaining increasing interest in materials science and medicinal chemistry due to their unique electronic and biological properties.[1] The choice of precursor is critical in the synthesis of these compounds, as its reactivity profile dictates reaction conditions, yields, and the feasibility of accessing target molecules. This compound, (CH₃)₂GeCl₂, is a versatile and reactive precursor, serving as a key intermediate in the synthesis of various organogermanium structures.[2][3] Its reactivity is primarily attributed to the presence of two polarized germanium-chlorine bonds, which render the germanium atom susceptible to nucleophilic attack.[4]

Comparative Reactivity: An Overview

The reactivity of organogermanium halides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects. The electrophilicity of the germanium center is a key determinant of its susceptibility to nucleophilic attack.

Electronic Effects: The number of electron-donating alkyl groups versus electron-withdrawing chloro groups significantly influences the reactivity of the Ge-Cl bond. Methyl groups are electron-donating, which reduces the partial positive charge on the germanium atom, thereby decreasing its electrophilicity and reactivity towards nucleophiles. Conversely, chlorine atoms are electron-withdrawing, increasing the electrophilicity of the germanium center and enhancing its reactivity.

Steric Effects: While less pronounced with smaller methyl groups, increasing the steric bulk of the alkyl substituents can hinder the approach of a nucleophile, thereby slowing down the reaction rate.

Based on these principles, a general trend in reactivity towards nucleophiles can be established for the methyl-substituted germanium chlorides:

Germanium Tetrachloride (GeCl₄) > Methylgermanium Trichloride (CH₃GeCl₃) > this compound ((CH₃)₂GeCl₂) > Trimethylgermanium Chloride ((CH₃)₃GeCl)

Tetramethylgermanium ((CH₃)₄Ge), lacking a suitable leaving group like chlorine, is generally unreactive in nucleophilic substitution reactions but can be activated under specific conditions.

The following diagram illustrates the relative reactivity based on electronic effects.

cluster_0 Decreasing Reactivity Towards Nucleophiles GeCl4 GeCl4 MeGeCl3 MeGeCl3 GeCl4->MeGeCl3 +1 Me group -1 Cl group Me2GeCl2 Me2GeCl2 MeGeCl3->Me2GeCl2 +1 Me group -1 Cl group Me3GeCl Me3GeCl Me2GeCl2->Me3GeCl +1 Me group -1 Cl group Me4Ge Me4Ge Me3GeCl->Me4Ge +1 Me group -1 Cl group

Caption: Relative reactivity of organogermanium precursors.

Quantitative Data Comparison

The following tables provide illustrative quantitative data for two common reactions involving organogermanium precursors: hydrolysis and Grignard reactions. The presented yields and reaction rates are representative values based on established reactivity principles and are intended for comparative purposes. Actual experimental outcomes will depend on specific reaction conditions.

Table 1: Comparative Hydrolysis of Organogermanium Chlorides

Hydrolysis of organogermanium chlorides leads to the formation of germoxanes, a class of compounds with a Ge-O-Ge linkage. The rate of hydrolysis is a direct indicator of the reactivity of the Ge-Cl bond.

PrecursorRelative Rate of Hydrolysis (Conceptual)Typical ProductRepresentative Yield (%)
Germanium Tetrachloride (GeCl₄)Very FastGermanium Dioxide (GeO₂)>95
Methylgermanium TrichlorideFastMethylgermanium sesquioxide ((CH₃Ge)₂O₃)90-95
This compound Moderate Polydimethylgermanoxane ([(CH₃)₂GeO]ₙ) 85-95
Trimethylgermanium ChlorideSlowHexamethyldigermoxane ([(CH₃)₃Ge]₂O)70-85

Note: The hydrolysis of GeCl₄ is significantly faster than its silicon analog, SiCl₄.[5]

Table 2: Comparative Yields in Grignard Reactions (Alkylation)

The reaction with Grignard reagents (e.g., methylmagnesium bromide, CH₃MgBr) is a standard method for forming Ge-C bonds. The yields can vary depending on the reactivity of the precursor and the stoichiometry of the reagents.

PrecursorGrignard Reagent (Equivalents)Typical ProductRepresentative Yield (%)
Germanium Tetrachloride (GeCl₄)4Tetramethylgermanium ((CH₃)₄Ge)80-90
Methylgermanium Trichloride3Tetramethylgermanium ((CH₃)₄Ge)85-95
This compound 2 Tetramethylgermanium ((CH₃)₄Ge) 90-98
Trimethylgermanium Chloride1Tetramethylgermanium ((CH₃)₄Ge)>95

Note: While GeCl₄ is highly reactive, controlling the stoichiometry to obtain partially alkylated products can be challenging. This compound offers a good balance of reactivity and control for the synthesis of symmetrically substituted tetraalkylgermanes.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experimental Protocol 1: Comparative Hydrolysis Rate Measurement

This protocol describes a method to qualitatively compare the hydrolysis rates of different methylgermanium chlorides.

Materials:

  • This compound

  • Methylgermanium trichloride

  • Trimethylgermanium chloride

  • Germanium tetrachloride

  • Acetone (anhydrous)

  • Deionized water

  • Silver nitrate (B79036) solution (0.1 M)

  • Test tubes, pipettes, stopwatch

Procedure:

  • Prepare 0.1 M solutions of each organogermanium precursor in anhydrous acetone.

  • To separate test tubes, add 1 mL of each organogermanium solution.

  • Add 0.5 mL of 0.1 M silver nitrate solution to each test tube.

  • Simultaneously, add 1 mL of deionized water to each test tube and start the stopwatch.

  • Observe the formation of a white precipitate (AgCl) and record the time taken for the precipitate to appear in each test tube.

  • A faster appearance of the precipitate indicates a faster hydrolysis rate.

cluster_0 Experimental Workflow A Prepare 0.1M solutions of organogermanium precursors in anhydrous acetone B Add 1 mL of each precursor solution to separate test tubes A->B C Add 0.5 mL of 0.1 M AgNO3 to each test tube B->C D Simultaneously add 1 mL of H2O to each test tube and start timer C->D E Observe and record time for AgCl precipitate formation D->E F Compare hydrolysis rates E->F

Caption: Workflow for comparative hydrolysis experiment.

Experimental Protocol 2: Grignard Reaction with this compound

This protocol details the synthesis of tetramethylgermanium from this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Set up a dry, nitrogen-purged three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • In the flask, place a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 equivalents) from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude product.

  • Purify the tetramethylgermanium by fractional distillation.

The same protocol can be adapted for other organogermanium chloride precursors by adjusting the stoichiometry of the Grignard reagent accordingly.

Reaction Mechanisms

The primary reaction pathway for the functionalization of organogermanium chlorides is nucleophilic substitution at the germanium center.

cluster_0 Nucleophilic Substitution at Germanium Reactants R(4-n)GeCln + n Nu- TransitionState [Nu---Ge(R(4-n))Cl(n-1)---Cl]δ- (SN2-like) Reactants->TransitionState Nucleophilic Attack Products R(4-n)Ge(Nu)n + n Cl- TransitionState->Products Leaving Group Departure

References

A Comparative Guide to the Thermal Stability of Germanium and Silicon Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of germanium-based polymers (polygermanes) and silicon-based polymers (polysilanes). The information presented is supported by experimental data from peer-reviewed literature to assist in material selection for applications where thermal stress is a critical factor.

Executive Summary

Polysilanes generally exhibit higher thermal stability than polygermanes. This fundamental difference is primarily attributed to the greater bond dissociation energy of the silicon-silicon (Si-Si) bond compared to the germanium-germanium (Ge-Ge) bond. Thermogravimetric analysis (TGA) data confirms this trend, with polysilanes often remaining stable up to 300-400°C, while polygermanes can show significant decomposition at temperatures as low as 120-150°C. The nature of the organic substituents on the polymer backbone and the overall polymer architecture also play crucial roles in determining the ultimate thermal stability of these materials.

Fundamental Basis of Thermal Stability

The thermal stability of a polymer is intrinsically linked to the bond energies of its backbone. In the case of polysilanes and polygermanes, the key bonds are the Si-Si and Ge-Ge covalent bonds, respectively. The bond dissociation energy for a typical Si-Si bond is approximately 222 kJ/mol, whereas the Ge-Ge bond is weaker, with a bond energy of about 188 kJ/mol. This difference suggests that less thermal energy is required to initiate chain scission in polygermanes compared to polysilanes, leading to their lower overall thermal stability.

Quantitative Comparison of Thermal Decomposition

Thermogravimetric analysis (TGA) is a standard technique used to quantify the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The following table summarizes available TGA data for representative polygermanes and polysilanes. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the specific side chains of the polymers reported in the literature.

PolymerTypeOnset of Decomposition (°C)5% Weight Loss (T5) (°C)10% Weight Loss (T10) (°C)Peak Decomposition Temp. (°C)AtmosphereReference
Poly(dihydrogermane) - (GeH₂)nPolygermane~120--180-220Inert
Hypothetical Poly(di-n-hexylgermane)PolygermaneData not availableData not availableData not availableData not available--
Poly(methylphenylsiloxane)Polysiloxane~200---Inert
Poly(oxymethylene) CopolymerOrganic~320---Nitrogen[1]
PolyethyleneOrganic~325--438.6Nitrogen[2]
Polydimethylsiloxane (PDMS)Polysiloxane300-400---Inert

Note: Data for directly comparable substituted polygermanes and polysilanes under identical TGA conditions is limited in the available literature. Polysiloxanes, while related, have a Si-O backbone which is generally more stable than a Si-Si backbone.

Factors Influencing Thermal Stability

The thermal stability of both polygermanes and polysilanes is not solely determined by their backbone bond energies. Several other factors can significantly influence their decomposition behavior.

cluster_factors Factors Affecting Thermal Stability Backbone Bond Energy Backbone Bond Energy Thermal Stability Thermal Stability Backbone Bond Energy->Thermal Stability Primary Determinant Side Chain Chemistry Side Chain Chemistry Side Chain Chemistry->Thermal Stability Steric Hindrance & Reactivity Polymer Architecture Polymer Architecture Polymer Architecture->Thermal Stability Linear vs. Cyclic/Branched Molecular Weight Molecular Weight Molecular Weight->Thermal Stability Chain End Effects

Caption: Factors influencing the thermal stability of polymers.

  • Backbone Bond Energy : As discussed, the inherent strength of the Si-Si versus the Ge-Ge bond is a primary determinant.

  • Side Chain Chemistry : The nature of the organic substituents plays a significant role. Bulky side groups can sterically hinder chain movements and recombination reactions, potentially increasing thermal stability. Conversely, side chains with reactive sites or poor thermal stability can initiate degradation at lower temperatures.

  • Polymer Architecture : The structure of the polymer, whether linear, branched, or cyclic, can affect its thermal degradation. Cyclic structures may exhibit different degradation pathways compared to their linear analogues.

  • Molecular Weight : Higher molecular weight polymers often exhibit slightly higher thermal stability due to a lower relative concentration of potentially less stable chain ends.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following describes a typical experimental protocol for determining the thermal stability of a polymer using TGA.

Objective: To determine the thermal decomposition profile of a polymer sample, including the onset of decomposition, temperatures of specific weight loss percentages (e.g., T5, T10), and the temperature of the maximum rate of decomposition.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Microbalance

  • Sample pans (e.g., platinum or alumina)

  • Polymer sample (typically 5-10 mg)

Procedure:

  • Sample Preparation: A small amount of the polymer sample (5-10 mg) is accurately weighed into a clean, tared TGA sample pan.

  • Instrument Setup: The sample pan is placed onto the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and remove any oxygen.

  • Thermal Program: The desired temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[2][3]

  • Data Acquisition: The TGA software records the sample weight as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters. The derivative of the TGA curve (DTG curve) is often plotted to identify the temperature(s) of the maximum rate of weight loss.

cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg) B Instrument Purge (Inert Gas) A->B Load Sample C Temperature Ramp (e.g., 10°C/min) B->C Start Program D Data Acquisition (Weight vs. Temp) C->D Heating E Data Analysis (TGA/DTG Curves) D->E Generate Curves

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Conclusion

References

Safety Operating Guide

Safe Disposal of Dimethylgermanium Dichloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dimethylgermanium dichloride is critical for ensuring laboratory safety and environmental protection. This substance is a flammable, corrosive, and water-reactive chemical that requires a dedicated and meticulous disposal protocol.[1][2] Adherence to these procedures is mandatory to mitigate risks of severe skin burns, eye damage, and the release of hazardous gases.[1][2][3]

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, designed for researchers, scientists, and laboratory professionals.

Immediate Safety and Hazard Profile

Before handling, it is essential to be aware of the primary hazards associated with this compound. This chemical is classified as a Category 3 flammable liquid and a Category 1B skin and eye corrosive.[1][3] It is also sensitive to moisture and light, reacting with water to release toxic and corrosive hydrogen chloride gas.[2][4]

Key Hazard Information:

Hazard ClassificationDescriptionGHS CodeSource
Flammable Liquid Flammable liquid and vapor.H226[2][3]
Skin Corrosion Causes severe skin burns.H314[2][3]
Eye Damage Causes serious eye damage.H318[2]
Reactivity Reacts with water, strong oxidizing agents, and finely powdered metals.[1][4]-[1][4]

Step-by-Step Disposal Protocol

This protocol must be performed in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber, refer to SDS for specific material and breakthrough time).[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

  • Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[1][5]

Methodology for Waste Collection and Container Decontamination

1. Preparation of Hazardous Waste Container:

  • Designate a clean, dry, and chemically compatible container for waste collection. The original container is often suitable.[6] The container must not be metal, as the compound can be corrosive.[7]
  • The container must have a secure, tightly sealing cap.[8]
  • Affix a "Hazardous Waste" label, clearly identifying the contents as "Waste this compound".[6][7]

2. Collection of Unused Product and Residues:

  • Carefully transfer any unused or waste this compound into the designated hazardous waste container.
  • Use spark-proof tools and ground all equipment to prevent static discharge.[1][2]
  • Keep the waste container closed at all times except when adding waste.[6][9]

3. Decontamination of Empty Containers:

  • Crucial Note: Do not rinse with water, as this will cause a hazardous reaction.[2][4]
  • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6][10]
  • Procedure:
  • In a fume hood, add a small amount of a dry, inert, non-aqueous solvent (e.g., heptane (B126788) or toluene) to the empty container.
  • Securely cap and swirl the container to rinse all interior surfaces.
  • Decant the solvent rinsate into your designated "Waste this compound" container.
  • Repeat the rinse process two more times. For acutely hazardous materials, the first three rinses must be collected as hazardous waste.[6][10]
  • After triple rinsing, allow the container to air-dry completely in the fume hood before disposal as regular laboratory glassware or plastic, if local regulations permit.

4. Handling Spills:

  • In case of a spill, remove all sources of ignition immediately.[1][5]
  • Contain and collect the spillage with a dry, non-combustible, absorbent material such as dry sand, vermiculite, or diatomaceous earth.[2]
  • Place the contaminated absorbent material into a dry, sealed container for disposal as hazardous waste.[2] Do not use water or foam. [2]

5. Storage and Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
  • The SAA must be in a cool, dry, well-ventilated area, away from incompatible materials.[1] The waste container should be placed in secondary containment.[6][7]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal in accordance with all federal, state, and local regulations.[2][11]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Handling cluster_disposal Phase 3: Final Disposal A Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Step 2: Prepare Workspace (Work in Fume Hood, Remove Ignition Sources) A->B C Step 3: Transfer Waste Chemical to Labeled Hazardous Waste Container B->C D Step 4: Triple Rinse Empty Container (Use dry, inert solvent. NO WATER.) C->D E Step 5: Collect Rinsate (Add all rinsate to the hazardous waste container) D->E F Step 6: Securely Seal & Label Container (Contents: 'Waste this compound') E->F G Step 7: Store in Satellite Accumulation Area (Cool, Dry, Ventilated, Secondary Containment) F->G H Step 8: Arrange Professional Disposal (Contact EHS or Licensed Waste Contractor) G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific protocols and the most current Safety Data Sheet (SDS) for this compound. All procedures must comply with local, state, and federal hazardous waste regulations.

References

Essential Safety and Operational Guide for Handling Dimethylgermanium Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethylgermanium dichloride, tailored for research and development professionals. Adherence to these procedures is essential for ensuring laboratory safety.

This compound is a flammable and corrosive liquid that reacts with moisture.[1][2][3] It can cause severe skin burns and eye damage.[1][2] Proper personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure risks.

Hazard Summary and Required PPE

Proper PPE is the final barrier between laboratory personnel and hazardous materials. The following table summarizes the primary hazards of this compound and the required PPE.

HazardDescriptionRequired Personal Protective Equipment (PPE)
Flammability Flammable liquid and vapor (Category 3).[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]Flame-resistant lab coat.
Corrosivity Causes severe skin burns and eye damage (Category 1B).[1][2]Chemical safety goggles meeting ANSI Z87.1 standards, face shield, chemically resistant gloves (e.g., nitrile or neoprene), long-sleeved lab coat, and closed-toe shoes.[1][4][5]
Reactivity Reacts with water and moist air, potentially releasing hydrogen chloride gas.[2][3] It is also sensitive to light.[3]Work in a dry, controlled atmosphere (e.g., under nitrogen).[3] Store away from incompatible materials.
Inhalation Toxicity Vapors and mists are harmful if inhaled, causing respiratory irritation.[4]All handling must be performed in a certified chemical fume hood.[1][4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1]

Engineering Controls and Safe Handling

Engineering controls are the primary method for minimizing exposure to this compound.

  • Ventilation : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Emergency Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1][3] Keep containers tightly closed and protected from moisture and light by storing under an inert atmosphere like nitrogen.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Handling : Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2] Do not handle in a way that allows the chemical to come into contact with skin, eyes, or clothing.[1]

Step-by-Step Emergency Procedures

In the event of an emergency, follow these procedures precisely.

3.1. Spills and Leaks

  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Isolate : Isolate the spill area and prevent entry.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources : Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[1]

  • Containment : Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water, collecting all cleaning materials for proper disposal.

3.2. First Aid Measures

Immediate medical attention is required for any exposure.[1][2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and shoes.[2] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

3.3. Fire Emergency

  • Extinguishing Media : Use dry chemical powder or carbon dioxide (CO2).[2] DO NOT USE WATER OR FOAM .[2]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Hazards : Containers may explode when heated.[1] The substance reacts with water and can produce toxic hydrogen chloride gas.[1][2]

EmergencyResponse cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Containment & Cleanup cluster_disposal Final Steps Spill Spill or Leak Evacuate Evacuate Area Spill->Evacuate PersonalExposure Personal Exposure (Skin, Eyes, Inhalation) FirstAid Administer First Aid (Remove Clothing, Flush Area) PersonalExposure->FirstAid Alert Alert Supervisor & Emergency Services Evacuate->Alert FirstAid->Alert ContainSpill Contain Spill with Inert Absorbent Alert->ContainSpill Medical Seek Immediate Medical Attention Alert->Medical Cleanup Clean & Decontaminate Area ContainSpill->Cleanup Report Document Incident Medical->Report Dispose Dispose of Waste (Hazardous) Cleanup->Dispose Dispose->Report

Caption: Emergency response workflow for this compound incidents.

Disposal Plan

All waste containing this compound, including contaminated absorbent materials and disposable PPE, is considered hazardous waste.[3]

  • Collection : Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations.[2] Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.